2,3,5-Trichloroisonicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trichloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2/c7-4-2-11-6(9)5(8)3(4)1-10/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPROKFFQFRCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678880 | |
| Record name | 2,3,5-Trichloropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-83-8 | |
| Record name | 2,3,5-Trichloro-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trichloropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3,5-Trichloroisonicotinonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trichloroisonicotinonitrile for Advanced Research Applications
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 1221791-83-8).[1][2] As a highly functionalized heterocyclic compound, it serves as a valuable and versatile intermediate for the synthesis of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic utilization of this scaffold. We will explore its physicochemical characteristics, spectroscopic profile, and key chemical transformations, with a focus on nucleophilic aromatic substitution. Furthermore, this guide outlines its potential as a core building block in drug discovery workflows and details the critical safety and handling protocols required for its use.
Introduction to this compound
Overview and Significance in Medicinal Chemistry
This compound is a polychlorinated pyridine derivative featuring a nitrile group at the C4 position. This unique arrangement of functional groups imparts significant reactivity and versatility, making it a compound of high interest for synthetic chemists. The pyridine core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The three distinct chlorine atoms on the ring serve as reactive handles for sequential and site-selective functionalization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] The isonicotinonitrile moiety itself is a key pharmacophore, known to act as a bioisostere for halogens and as a potent hydrogen bond acceptor, often enhancing a molecule's binding affinity and metabolic stability.[4]
Chemical Identity
The fundamental identification details for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1221791-83-8 | [1][2] |
| Molecular Formula | C₆HCl₃N₂ | [1][2] |
| Molecular Weight | 207.44 g/mol | [1][2] |
| Chemical Structure | ||
| SMILES | N#CC1=C(Cl)C=NC(Cl)=C1Cl | [1] |
| MDL Number | MFCD14584800 | [1] |
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not widely available in public literature, likely due to its specialized nature as a synthetic intermediate. However, based on its structure and data from related compounds, certain properties can be inferred. For context, the properties of the parent scaffold, 2,3,5-Trichloropyridine, are included.
| Property | This compound | 2,3,5-Trichloropyridine (for comparison) |
| Appearance | Data not available (likely a solid) | White to almost white powder or crystal[5] |
| Melting Point | Data not available | 46-50 °C |
| Boiling Point | Data not available | 219-220 °C[5] |
| Solubility | Data not available | Soluble in Methanol[5] |
| Storage | Sealed in dry, 2-8°C[1] | Room Temperature, recommended <15°C[5] |
Synthesis and Manufacturing
Retrosynthetic Analysis
A specific, published synthesis protocol for this compound is not readily found. However, a logical retrosynthetic analysis suggests that it can be derived from a pre-existing polychlorinated pyridine scaffold. The primary challenge lies in the selective introduction of the nitrile group at the C4 position. A plausible disconnection approach is illustrated below.
Caption: Retrosynthetic analysis of this compound.
General Synthetic Pathways
The synthesis of the core 2,3,5-trichloropyridine scaffold can be achieved through various methods, such as the reaction of pentachloropyridine with metallic zinc in a strongly alkaline solution.[6] Another approach involves the addition reaction of trichloroacetaldehyde with acrylonitrile, followed by cyclization.[7]
Once the 2,3,5-trichloropyridine precursor is obtained, the introduction of the isonicotinonitrile group can be accomplished via several standard organometallic or nucleophilic pathways, such as:
-
Halogen-Metal Exchange and Cyanation: Lithiation at the C4 position followed by quenching with a cyanating agent (e.g., N-cyanopyrrolidine).
-
Palladium-Catalyzed Cross-Coupling: Conversion of a 4-halo-2,3,5-trichloropyridine intermediate with a cyanide source like zinc cyanide (Zn(CN)₂) under palladium catalysis.
Spectroscopic Profile
While specific spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
| Spectroscopy | Expected Features |
| ¹H NMR | A single singlet in the aromatic region (δ 8.0-9.0 ppm) corresponding to the C6 proton. |
| ¹³C NMR | Six distinct signals: five for the sp² carbons of the pyridine ring and one for the nitrile carbon (δ ~115-120 ppm). The carbons bonded to chlorine will show characteristic shifts. |
| IR | A sharp, strong absorption band for the C≡N stretch around 2230-2240 cm⁻¹.[8] Aromatic C-H and C=C/C=N stretching bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. C-Cl stretching bands in the fingerprint region (< 800 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). |
Chemical Reactivity and Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Core
The electron-deficient nature of the pyridine ring, further enhanced by three electron-withdrawing chlorine atoms and a nitrile group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at positions 2 and 5 are expected to be the most reactive sites for nucleophilic attack.
This reactivity is analogous to that of 2,4,6-trichloro-1,3,5-triazine (TCT), where substitutions can be controlled by temperature.[9][10] It is plausible that the first substitution on this compound can occur at low temperatures (e.g., 0 °C), with subsequent substitutions requiring higher temperatures. This differential reactivity allows for the sequential and controlled introduction of different nucleophiles (e.g., amines, thiols, alcohols), a critical feature for building molecular complexity.
Caption: Stepwise SNAr on the this compound scaffold.
Representative Protocol for Monosubstitution with an Amine:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, Dioxane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add a solution of the desired primary or secondary amine (1.0-1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) dropwise over 15 minutes. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure monosubstituted product.
Reactions of the Isonicotinonitrile Moiety
The nitrile group is robust but can be transformed under specific conditions:
-
Hydrolysis: Strong acidic or basic conditions can hydrolyze the nitrile to a carboxylic acid, yielding 2,3,5-Trichloroisonicotinic acid.[11]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold for constructing libraries of drug-like molecules.[3][12]
Role as a Versatile Chemical Scaffold
The three chlorine atoms provide orthogonal handles for diversification. A researcher can systematically replace each chlorine with different functional groups to probe the chemical space around a biological target. This is a cornerstone of modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties (ADME).
Drug Discovery Workflow
The use of this scaffold in a typical drug discovery campaign follows a logical progression from initial hit identification to lead optimization.
Caption: Scaffold-based drug discovery workflow.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with extreme caution.[1][2]
GHS Hazard Identification
| Hazard | Code | Description | Source |
| Pictogram | GHS06 (Skull and Crossbones) | [1] | |
| Signal Word | Danger | [1][2] | |
| Hazard Statements | H301 | Toxic if swallowed | [1][2][13] |
| H311 | Toxic in contact with skin | [1][2][13] | |
| H331 | Toxic if inhaled | [1][2][13] | |
| UN Number | 2811 | Toxic solid, organic, n.o.s. | [1][2] |
Recommended Handling Protocols
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation.[14]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[11][13]
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[14] Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[13]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and a self-contained breathing apparatus. Absorb the spill with inert material and place it in a sealed container for disposal.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Recommended storage temperature is 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11][14]
Conclusion
This compound is a potent and highly versatile chemical intermediate with significant potential for application in drug discovery and advanced materials synthesis. Its value is derived from the combination of a privileged pyridine core, a pharmacologically relevant nitrile group, and three differentially reactive chlorine atoms that permit controlled, sequential functionalization. While its handling requires stringent safety protocols due to its toxicity, its capacity to serve as a scaffold for generating vast chemical diversity makes it an invaluable tool for researchers aiming to develop novel molecular entities with tailored biological or physical properties. Future research will likely continue to exploit this scaffold for the synthesis of next-generation therapeutics and functional materials.
References
- Preparation of 2,3,5-trichloropyridine.
- Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
- 2,3,5-Trichloroisonicotinic acid Safety D
- 2,3,5-Trichloropyridine 99 16063-70-0. Sigma-Aldrich.
- 2,3,5-Trichloropyridine | 16063-70-0. Tokyo Chemical Industry (India) Pvt. Ltd.
- 1221791-83-8|this compound. BLD Pharm.
- CAS NO. 1221791-83-8 | this compound. Arctom.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- SAFETY DATA SHEET - Trichloroacetonitrile. Fisher Scientific.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
- Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzonitrile.
- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction.
- The 1,2,3-triazole 'all-in-one' ring system in drug discovery. Expert Opinion on Drug Discovery.
Sources
- 1. 1221791-83-8|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3,5-Trichloropyridine | 16063-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 7. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. synquestlabs.com [synquestlabs.com]
- 12. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,3,5-Trichloroisonicotinonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Niche Building Block
In the landscape of medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug design. Polychlorinated pyridines, in particular, represent a class of versatile intermediates, offering multiple avenues for chemical modification. This guide focuses on a specific, yet potentially pivotal molecule: 2,3,5-Trichloroisonicotinonitrile (CAS Number: 1221791-83-8). While direct literature on this compound is sparse, its structural motifs—a polychlorinated pyridine core and a nitrile group—suggest a rich and predictable reactivity profile. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, drawing upon established principles of organic chemistry and data from analogous structures to illuminate the potential of this compound as a valuable building block for researchers in drug development.
Molecular Profile and Physicochemical Properties
This compound is a solid, crystalline compound with the molecular formula C₆HCl₃N₂.[1][2] Its structure is characterized by a pyridine ring substituted with three chlorine atoms at the 2, 3, and 5 positions, and a nitrile group at the 4-position.
| Property | Value | Source |
| CAS Number | 1221791-83-8 | [1][2][3] |
| Molecular Formula | C₆HCl₃N₂ | [1] |
| Molecular Weight | 207.44 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Melting Point | 58.00°C - 59.00°C | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
The presence of three electron-withdrawing chlorine atoms and a nitrile group significantly influences the electronic properties of the pyridine ring, rendering it highly electron-deficient. This electronic characteristic is the primary determinant of its reactivity, making it a prime candidate for nucleophilic aromatic substitution reactions.
Synthesis Strategy: A Plausible Pathway
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic route to this compound from 2-chloropyridine.
Step-by-Step Methodology (Hypothetical):
-
Synthesis of 2,3,5-Trichloropyridine (Precursor):
-
Step 1: Alcoholysis of 2-Chloropyridine. 2-Chloropyridine can be reacted with an alcohol (e.g., methanol or ethanol) in the presence of a base to yield a 2-alkoxypyridine.[4]
-
Step 2: Chlorination. The resulting 2-alkoxypyridine can undergo chlorination at the 3 and 5 positions using a suitable chlorinating agent.[4]
-
Step 3: Vilsmeier-Haack Chlorination. The 3,5-dichloro-2-alkoxypyridine can then be subjected to a Vilsmeier-Haack type chlorination to replace the alkoxy group with a chlorine atom, affording 2,3,5-trichloropyridine.[4]
-
-
Cyanation of 2,3,5-Trichloropyridine:
-
The direct cyanation of the 2,3,5-trichloropyridine precursor would be the final step. This can be achieved using a variety of cyanating agents, such as potassium cyanide or zinc cyanide, often in the presence of a catalyst and in a suitable solvent.[7][8][9][10] The reaction likely proceeds via a nucleophilic aromatic substitution mechanism, where the cyanide ion displaces one of the chlorine atoms. The 4-position is a likely site for this substitution due to the electronic activation by the pyridine nitrogen.
-
Reactivity and Mechanistic Insights: The SNAr Pathway
The core of this compound's utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the three chlorine atoms act as powerful electron-withdrawing groups, polarizing the C-Cl bonds and making the carbon atoms of the pyridine ring electrophilic.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.
Key Mechanistic Considerations:
-
Regioselectivity: The positions of the chlorine atoms are not equivalent. The chlorine at the 2-position is ortho to the pyridine nitrogen, while the chlorine at the 3-position is meta, and the 5-position is also meta. Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen, which can better stabilize the negative charge in the intermediate Meisenheimer complex through resonance.[11][12] Therefore, the chlorine at the 2-position is expected to be the most labile, followed by the chlorine at the 5-position. The chlorine at the 3-position is expected to be the least reactive towards nucleophilic substitution.
-
Nucleophile Strength: A wide range of nucleophiles can be employed in SNAr reactions with polychlorinated pyridines. These include amines, alcohols, thiols, and carbanions. The reaction conditions can often be tuned to favor mono- or di-substitution.[13][14]
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a highly attractive scaffold for the synthesis of novel drug candidates. The pyridine ring is a common motif in many approved drugs, and the presence of multiple reactive sites allows for the generation of diverse chemical libraries.[15][16][17][18][19]
Potential Applications:
-
Scaffold for Library Synthesis: The sequential and regioselective substitution of the chlorine atoms with different nucleophiles allows for the rapid generation of a library of compounds with diverse functionalities. This is a powerful strategy in hit-to-lead optimization campaigns.
-
Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding interactions with biological targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The ability to introduce various substituents on the this compound scaffold makes it a promising starting point for the design of novel kinase inhibitors.
-
Agrochemicals: Polychlorinated pyridines are also important intermediates in the synthesis of herbicides and pesticides.[5]
Handling and Safety
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
This compound, while not extensively documented, represents a promising and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its highly functionalized and electron-deficient pyridine core provides a platform for predictable and regioselective nucleophilic aromatic substitution reactions. This guide, by drawing parallels with well-understood chemical principles and related molecular structures, provides a foundational understanding for researchers looking to exploit the synthetic potential of this compound. Further experimental investigation into its reactivity and applications is warranted and is likely to unveil its utility in the creation of novel and diverse molecular entities with potential therapeutic applications.
References
- Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
-
Erland Stevens. nucleophilic aromatic substitutions. YouTube, 19 Jan. 2019. [Link]
- Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." SYNTHESIS, vol. 2005, no. 6, 2005, pp. 993-97.
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
- Huo, Z., et al. "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and." Acta Chimica Slovenica, vol. 56, 2009, pp. 659-63.
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
ResearchGate. Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. [Link]
-
ResearchGate. Preparation of Cyanopyridines by Direct Cyanation. [Link]
-
ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]
-
Mendeley. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Taylor & Francis. Cyanation – Knowledge and References. [Link]
-
National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
ResearchGate. Ab initio electronic structure study of one-electron reduction of polychlorinated ethylenes. [Link]
-
National Center for Biotechnology Information. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]
-
National Center for Biotechnology Information. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]
-
ResearchGate. 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. [Link]
- Google Patents.
- Google Patents. US9475799B1 - Synthesis of Raltegravir.
-
ResearchGate. The Electronic Properties of Chlorine in GaN: An Ab Initio Study. [Link]
- Google Patents. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
-
ResearchGate. Chlorine Substitution Pattern, Molecular Electronic Properties, and the Nature of the Ligand−Receptor Interaction: Quantitative Property−Activity Relationships of Polychlorinated Dibenzofurans. [Link]
Sources
- 1. 1221791-83-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1221791-83-8 [amp.chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 5. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 6. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 12. zenodo.org [zenodo.org]
- 13. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sarchemlabs.com [sarchemlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Role of Pyridines in Medicinal Ch... preview & related info | Mendeley [mendeley.com]
- 18. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review [pubmed.ncbi.nlm.nih.gov]
2,3,5-Trichloroisonicotinonitrile molecular weight and formula
An In-depth Technical Guide to 2,3,5-Trichloroisonicotinonitrile
Authored by a Senior Application Scientist
Introduction
This compound is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with three chlorine atoms and a nitrile group, imparts a unique electronic profile and versatile reactivity. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a pivotal building block for researchers and drug development professionals. The strategic placement of electron-withdrawing groups makes this molecule a valuable scaffold for creating complex molecular architectures and exploring novel chemical space.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1221791-83-8 | [1][2] |
| Molecular Formula | C₆HCl₃N₂ | [1][2] |
| Molecular Weight | 207.44 g/mol | [1][2] |
| SMILES | N#CC1=C(Cl)C=NC(Cl)=C1Cl | [1][2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Molecular Structure and Synthesis
The structural arrangement of this compound is key to its chemical behavior.
Caption: Conceptual synthesis pathway for the trichloropyridine core.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by two key features: the electron-deficient pyridine ring and the versatile nitrile group.
-
Nucleophilic Aromatic Substitution (SₙAr): The three chlorine atoms are strong electron-withdrawing groups, which significantly lowers the electron density of the pyridine ring. This makes the ring highly susceptible to attack by nucleophiles. The positions ortho and para to the ring nitrogen (positions 2 and 5 in this case) are particularly activated for substitution. This reactivity is the cornerstone of its utility as a scaffold, allowing for the controlled introduction of various functional groups.
-
Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid (2,3,5-trichloroisonicotinic acid) under acidic or basic conditions.
-
Reduced to a primary amine (aminomethyl group), providing a key linkage point.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.
-
The nitrile group's electronic properties and linear geometry allow it to act as a bioisostere for carbonyl groups, a strategy often employed in drug design to improve metabolic stability and binding affinity. [3]
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Agrochemicals
The unique structural and reactive properties of this compound make it a highly valuable intermediate.
Pharmaceutical Research
Heterocyclic scaffolds, particularly those containing nitrogen, are prevalent in marketed drugs. The chlorinated pyridine core of this molecule serves as a rigid and tunable platform for structure-activity relationship (SAR) studies. The nitrile group itself is found in over 30 approved pharmaceuticals, where it contributes to target binding and enhances pharmacokinetic profiles. [3] Causality in Application: By using this compound, medicinal chemists can systematically replace the chlorine atoms with various pharmacophores to probe the binding pocket of a biological target. The nitrile can be retained as a key interacting group or transformed into other functionalities to optimize efficacy and safety. This building block approach accelerates the discovery of lead compounds by providing rapid access to diverse chemical libraries. [4]
Agrochemical Synthesis
The parent compound, 2,3,5-trichloropyridine, is a known intermediate for herbicides. [5][6]This historical precedent suggests that this compound is a promising starting material for the development of new pesticides and herbicides. The toxophoric properties of halogenated aromatic systems are well-established, and the nitrile group can be modified to fine-tune the compound's activity spectrum and environmental persistence.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a representative SₙAr reaction to demonstrate the utility of this compound as a chemical intermediate. The procedure is illustrative and should be adapted based on the specific nucleophile and laboratory conditions.
Objective: To synthesize a 2-amino-3,5-dichloroisonicotinonitrile derivative.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
A non-nucleophilic base (e.g., triethylamine or DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware and magnetic stirrer
-
TLC plates (silica gel)
-
Reagents for workup (e.g., ethyl acetate, brine)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent (e.g., DMF).
-
Add the amine (1.1 eq) to the solution, followed by the non-nucleophilic base (1.5 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80°C) as required. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines require more forcing conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The product spot should be less polar than the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
-
Characterization:
-
Confirm the structure and purity of the isolated compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled). [2]* Signal Word: Danger. [1][2]
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles. [7][8]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8]* First Aid:
-
Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. [8] * Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. [8] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. [8] * Ingestion: Do not induce vomiting. Immediately call a poison center or doctor. Always consult the material safety data sheet (MSDS) before use. [8][9]
-
Conclusion
This compound stands out as a potent and versatile chemical building block. Its well-defined reactivity, governed by the electron-deficient nature of the polychlorinated pyridine ring and the adaptable nitrile functionality, provides a reliable platform for the synthesis of novel compounds. For researchers in drug discovery and agrochemical development, this molecule offers an efficient entry point to diverse chemical libraries, enabling systematic exploration of structure-activity relationships and the rational design of next-generation active ingredients. Proper understanding of its properties and adherence to safety protocols are paramount to harnessing its full synthetic potential.
References
-
PubChem. 2,3,6-Trichloroisonicotinic acid. National Center for Biotechnology Information. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
- Google Patents.
- Google Patents. Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
-
Al-Masum, M., & Kumaraswamy, G. (2014). One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry. [Link]
-
PubChem. 2,3,6-Trichloroisonicotinaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. Trichloroacetonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. 2,4,6-Trichlorobenzonitrile. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Zhu, D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
de la Torre, D., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 1221791-83-8|this compound|BLD Pharm [bldpharm.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EP0012117A1 - Process for the preparation of 2,3,5-trichloropyridine; 2,4,4-trichloro-4-formyl-butyronitrile and process for its preparation - Google Patents [patents.google.com]
- 6. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
The Strategic Role of Chlorinated Isonicotinonitriles in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of chlorinated isonicotinonitrile compounds, pivotal building blocks in contemporary medicinal chemistry. We will delve into their synthesis, physicochemical properties, reactivity, and diverse applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development. Our focus is to bridge the gap between theoretical knowledge and practical application, underscoring the causality behind experimental choices and providing validated protocols.
Introduction: The Unassuming Power of a Chlorinated Pyridine Scaffold
The isonicotinonitrile framework, a pyridine ring with a nitrile group at the 4-position, is a versatile scaffold in medicinal chemistry. The introduction of a chlorine atom to this ring system dramatically alters its electronic properties and reactivity, opening up a plethora of synthetic possibilities. This guide will focus on the two primary isomers: 2-chloroisonicotinonitrile and 3-chloroisonicotinonitrile. These seemingly simple molecules are instrumental in the synthesis of a wide array of complex, biologically active compounds. Their utility stems from the strategic placement of the chloro and cyano groups, which allows for selective and diverse chemical transformations.
Chlorinated compounds are a cornerstone of the pharmaceutical industry, with over 250 FDA-approved drugs containing chlorine.[1] The inclusion of chlorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This "chloro-effect" makes chlorinated isonicotinonitriles particularly valuable starting materials in the quest for novel therapeutics.
Physicochemical Properties: A Comparative Analysis
A thorough understanding of the physical and chemical properties of 2- and 3-chloroisonicotinonitrile is fundamental to their effective use in synthesis. The position of the chlorine atom significantly influences these properties.
| Property | 2-Chloroisonicotinonitrile | 3-Chloroisonicotinonitrile |
| Synonyms | 2-Chloro-4-cyanopyridine | 3-Chloro-4-cyanopyridine |
| CAS Number | 33252-30-1[2] | 68325-15-5[3] |
| Molecular Formula | C₆H₃ClN₂[2] | C₆H₃ClN₂[3] |
| Molecular Weight | 138.55 g/mol [2] | 138.55 g/mol [3] |
| Appearance | White or off-white solid powder[4] | Pale yellow solid |
| Melting Point | 69-73 °C | 71-73 °C |
| Boiling Point | Not readily available | ~233 °C (Predicted) |
| Solubility | Insoluble in water, soluble in acidic aqueous solutions and organic solvents like dichloromethane, ethyl acetate, and methanol.[4] | Soluble in dichloromethane, ethyl acetate, and methanol. |
Key Insights: The similar melting points and molecular weights of the two isomers belie their distinct reactivity profiles, which will be explored in a later section. Their solubility in common organic solvents makes them amenable to a wide range of reaction conditions.
Synthesis of Chlorinated Isonicotinonitriles: Pathways to a Key Intermediate
The efficient synthesis of 2- and 3-chloroisonicotinonitrile is a critical first step in their application. Several methods have been developed, with the choice of route often depending on the desired isomer and available starting materials.
Synthesis of 2-Chloroisonicotinonitrile
A common and effective method for the synthesis of 2-chloroisonicotinonitrile starts from 4-cyanopyridine-N-oxide. The N-oxide is activated, making the 2-position susceptible to chlorination.
Experimental Protocol: Synthesis of 2-Chloroisonicotinonitrile from 4-Cyanopyridine-N-oxide [5]
-
Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 120 g of 4-cyanopyridine-N-oxide in 360 mL of 1,2-dichloroethane.
-
Chlorination: Cool the suspension to -2 ± 2 °C using an ice-salt bath. Add 183.6 g of phosphorus oxychloride (POCl₃).
-
Base Addition: Add 151.5 g of triethylamine dropwise over 2 hours, maintaining the temperature at -2 ± 2 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Precipitation and Isolation: To the residue, add 240 mL of cold water with vigorous stirring. A white solid will precipitate.
-
Purification: Collect the solid by suction filtration and wash the filter cake thoroughly with water. Dry the solid under vacuum to yield 2-chloroisonicotinonitrile.
Diagram of Synthetic Workflow for 2-Chloroisonicotinonitrile
Caption: Workflow for the synthesis of 2-chloroisonicotinonitrile.
Synthesis of 3-Chloroisonicotinonitrile
The synthesis of 3-chloroisonicotinonitrile can be achieved from 4-cyanopyridine through a directed ortho-metalation approach followed by chlorination.
Experimental Protocol: Synthesis of 3-Chloroisonicotinonitrile from 4-Cyanopyridine [6]
-
Base Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (2.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -30 °C.
-
Lithiation: Slowly add n-butyllithium (2.0 equivalents) to the solution. Stir the mixture at 25 °C for 15 minutes, then cool to -78 °C.
-
Directed Metalation: Slowly add a solution of 4-cyanopyridine (1.0 equivalent) in anhydrous THF to the lithium tetramethylpiperidide (LTMP) solution at -78 °C. Stir for 30 minutes.
-
Chlorination: Add a solution of hexachloroethane (2.1 equivalents) in anhydrous THF to the reaction mixture.
-
Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-chloroisonicotinonitrile.[6]
Diagram of Synthetic Workflow for 3-Chloroisonicotinonitrile
Caption: Workflow for the synthesis of 3-chloroisonicotinonitrile.
Spectroscopic Characterization: Deciphering the Molecular Signature
Accurate characterization of chlorinated isonicotinonitriles is paramount for quality control and for confirming the outcome of synthetic transformations. The following sections outline the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of both isomers are relatively simple, exhibiting signals in the aromatic region. The chemical shifts and coupling constants are influenced by the positions of the chlorine atom and the nitrile group.
-
2-Chloroisonicotinonitrile: Three distinct signals are expected in the aromatic region, corresponding to the protons at positions 3, 5, and 6 of the pyridine ring.
-
3-Chloroisonicotinonitrile: Three distinct signals are also expected for the protons at positions 2, 5, and 6.[7]
¹³C NMR: The carbon NMR spectra provide valuable information about the carbon skeleton. The carbon attached to the chlorine atom will be significantly influenced, as will the carbon of the nitrile group. The chemical shifts of the pyridine ring carbons are also diagnostic.
Infrared (IR) Spectroscopy
The IR spectra of chlorinated isonicotinonitriles are characterized by several key absorption bands:
-
C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of a nitrile group.
-
Aromatic C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the pyridine ring.
-
C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.
-
Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the presence of chlorine.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two peaks, the M⁺ peak and an M+2 peak, with a relative intensity ratio of about 3:1.[8]
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways include the loss of the chlorine atom and the nitrile group.[9]
Reactivity and Synthetic Applications: A Tale of Two Isomers
The synthetic utility of chlorinated isonicotinonitriles lies in the reactivity of the chlorine atom as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The position of the chlorine atom profoundly impacts its reactivity.
Reactivity of 2-Chloroisonicotinonitrile
The chlorine atom at the 2-position is activated by the electron-withdrawing nitrile group at the 4-position and the ring nitrogen. This makes it a good substrate for SₙAr reactions with a variety of nucleophiles.
Diagram of Reactivity of 2-Chloroisonicotinonitrile
Caption: Nucleophilic aromatic substitution on 2-chloroisonicotinonitrile.
Reactivity of 3-Chloroisonicotinonitrile
The chlorine atom at the 3-position is less activated towards traditional SₙAr reactions compared to the 2-position. However, its reactivity can be modulated by the choice of nucleophile and reaction conditions. For instance, strong nucleophiles in polar aprotic solvents can displace the chlorine.
Drug Development Applications: Building Blocks for Bioactive Molecules
Chlorinated isonicotinonitriles are valuable precursors in the synthesis of a wide range of pharmaceuticals. Their ability to undergo predictable and efficient chemical transformations makes them ideal starting points for the construction of complex molecular architectures.
These compounds serve as key intermediates in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs. The pyridine core is a common feature in many kinase inhibitors, and the chloro and cyano functionalities of chlorinated isonicotinonitriles provide convenient handles for further elaboration. They are also utilized in the development of anti-inflammatory and anti-bacterial agents.[10] For example, 2-chloro-4-cyanopyridine has been used in the synthesis of MMP-13 inhibitors for osteoarthritis and TRPA1 antagonists for pain and inflammatory diseases.[4]
Conclusion: A Bright Future for a Versatile Scaffold
Chlorinated isonicotinonitriles, despite their relatively simple structures, are powerful and versatile tools in the arsenal of the medicinal chemist. Their predictable reactivity, coupled with the beneficial effects of chlorine incorporation in drug molecules, ensures their continued importance in the discovery and development of new therapeutics. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize these valuable building blocks in their own research endeavors. The continued exploration of the chemistry of these compounds will undoubtedly lead to the creation of novel and impactful medicines.
References
-
Chem-Impex. 2-Chloro-4-cyanopyridine. Available from: [Link]
-
ResearchGate. Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Available from: [Link]
-
ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. Available from: [Link]
-
chemconnections. 13C-NMR. Available from: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
NA ZAIDI, JM AL-KATTI AND FH SAEED. Mass Spectra of some substituted 2-Chloro-pyridones. Available from: [Link]
-
SpectraBase. 2-Chloro-4-cyanopyridine. Available from: [Link]
-
ResearchGate. Plot of 13 C NMR C-Cl(ppm) values of substituted cyanopyridine compound... | Download Scientific Diagram. Available from: [Link]
-
PubChem. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638. Available from: [Link]
-
MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]
-
AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]
-
ResearchGate. In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
Georganics. 3-Chloroisonicotinonitrile - High purity | EN. Available from: [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
ResearchGate. SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW. Available from: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
PubChem. 3-Chloropyridine | C5H4ClN | CID 12287. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available from: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Available from: [Link]
-
PubMed Central. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. Available from: [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 6. 3-Chloro-4-cyanopyridine | 68325-15-5 [chemicalbook.com]
- 7. 3-Chloro-4-cyanopyridine(68325-15-5) 1H NMR [m.chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Spectroscopic Data of 2,3,5-Trichloroisonicotinonitrile
This guide provides a detailed analysis of the spectroscopic properties of 2,3,5-Trichloroisonicotinonitrile (CAS No. 1221791-83-8), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through modern spectroscopic techniques.
Introduction to this compound
This compound, with the molecular formula C₆HCl₃N₂, is a polychlorinated pyridine derivative.[1] The strategic placement of three chlorine atoms and a nitrile group on the pyridine ring makes it a versatile building block in organic synthesis. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and characterization of its downstream products.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a pyridine ring substituted with chlorine atoms at positions 2, 3, and 5, and a nitrile group at position 4. This substitution pattern leaves a single proton at the 6-position, which is a key feature in its ¹H NMR spectrum.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be very simple, showing a single singlet in the aromatic region.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.0 | Singlet | 1H | H-6 |
Interpretation:
-
The single proton at the 6-position is deshielded by the electronegative nitrogen atom in the pyridine ring and the adjacent chlorine atom. This results in a downfield chemical shift, expected to be in the range of 8.5-9.0 ppm.
-
The absence of any adjacent protons leads to a singlet multiplicity.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 152 | C-2 | Carbon attached to nitrogen and chlorine, highly deshielded. |
| ~ 148 | C-6 | Carbon attached to nitrogen and hydrogen. |
| ~ 140 | C-3 | Carbon attached to two carbons and a chlorine. |
| ~ 135 | C-5 | Carbon attached to two carbons and a chlorine. |
| ~ 125 | C-4 | Carbon attached to the nitrile group. |
| ~ 115 | -C≡N | Nitrile carbon. |
Interpretation:
-
The chemical shifts are influenced by the electronegativity of the substituents (Cl and N) and the aromatic ring currents.
-
Carbons directly attached to chlorine (C-2, C-3, C-5) and nitrogen (C-2, C-6) are expected to be significantly downfield.
-
The nitrile carbon (-C≡N) typically appears in the 115-125 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the C-H, C≡N, C=C, C-N, and C-Cl bonds.
Table 3: Predicted Major IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |
| ~ 2230 - 2210 | Medium-Strong | C≡N stretch |
| ~ 1600 - 1450 | Medium | Aromatic C=C and C=N ring stretching |
| ~ 1100 - 1000 | Strong | C-Cl stretch |
| ~ 900 - 675 | Medium-Strong | C-H out-of-plane bend |
Interpretation:
-
C≡N Stretch: A sharp, medium to strong absorption band around 2220 cm⁻¹ is a characteristic feature of the nitrile group.
-
Aromatic C-H Stretch: A weak band is expected above 3000 cm⁻¹ for the single aromatic C-H bond.
-
Ring Vibrations: The pyridine ring vibrations (C=C and C=N stretching) will appear in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the 1100-1000 cm⁻¹ region are indicative of the C-Cl bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The nominal molecular weight is 206 g/mol . Due to the presence of three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. The most abundant peaks in this cluster will be at m/z 205, 207, 209, and 211, with relative intensities determined by the natural abundance of the chlorine isotopes.
-
Major Fragments: Fragmentation is likely to occur through the loss of chlorine atoms and the nitrile group.
Caption: Predicted Fragmentation Pathway in Mass Spectrometry.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Increase the number of scans significantly (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
A longer relaxation delay (e.g., 5 seconds) may be necessary for quantitative analysis of all carbon signals.
-
Caption: Workflow for NMR Spectroscopy.
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron impact (EI) ionization at 70 eV.
-
Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and expected fragments.
Conclusion
The spectroscopic data of this compound, while not widely available in public databases, can be reliably predicted based on its chemical structure and by comparison with analogous compounds. The key identifying features are the single proton signal in the ¹H NMR spectrum, the six distinct carbon signals in the ¹³C NMR spectrum, the characteristic nitrile stretch in the IR spectrum, and the unique isotopic pattern of the molecular ion in the mass spectrum. This guide provides a comprehensive framework for the spectroscopic characterization of this important chemical intermediate.
References
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic structure and the ability to fine-tune its properties through substitution make it a privileged heterocycle in drug design.[2][3] This guide provides a detailed exploration of how substituents alter the core physical and chemical properties of the pyridine ring, offering insights grounded in established chemical principles and providing actionable experimental protocols for their characterization.
The Fundamental Influence of Substituents
The properties of a substituted pyridine are dictated by the interplay between the inherent electronic nature of the pyridine ring and the electronic and steric effects of the attached substituents.
Electronic Nature of the Pyridine Ring
Pyridine is an aromatic heterocycle structurally similar to benzene, but with one carbon atom replaced by a more electronegative nitrogen atom.[1] This substitution has profound consequences:
-
π-Deficient System: The electronegative nitrogen atom withdraws electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). This makes the carbon atoms of the pyridine ring electron-poor (π-deficient) compared to benzene.[4][5]
-
Basicity: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is not part of the aromatic π-system. This lone pair is available for protonation, making pyridine a weak base with a pKa of approximately 5.2.[6][7]
Caption: Intrinsic electronic effects of the nitrogen atom in the pyridine ring.
Substituent Effects: A Duality of Influence
Substituents modify the electron distribution and spatial environment of the pyridine ring through two primary mechanisms:
-
Electronic Effects: These are divided into the inductive effect (transmitted through sigma bonds) and the resonance effect (transmitted through the π-system).[8]
-
Electron-Donating Groups (EDGs): (e.g., -CH₃, -NH₂, -OCH₃) increase the electron density on the ring and the nitrogen atom.
-
Electron-Withdrawing Groups (EWGs): (e.g., -Cl, -NO₂, -CN) decrease the electron density on the ring and the nitrogen atom.
-
-
Steric Effects: These arise from the physical bulk of a substituent, which can hinder the approach of reagents or affect the solvation of the molecule.[9] Steric hindrance is most pronounced for substituents at the 2- and 6-positions (ortho to the nitrogen).[10][11]
Key Physicochemical Properties and Their Modulation
The electronic and steric nature of substituents directly impacts the measurable properties of pyridine derivatives, which are critical for their function, particularly in a biological context.
Basicity (pKa)
The pKa is a measure of the basicity of the pyridine nitrogen. It is a critical parameter in drug development as it determines the charge state of a molecule at physiological pH (typically 7.4), which affects solubility, membrane permeability, and target binding.[8]
-
EDGs increase basicity (raise pKa): By donating electron density, they make the nitrogen lone pair more available for protonation.
-
EWGs decrease basicity (lower pKa): By withdrawing electron density, they make the nitrogen lone pair less available.[12]
-
Positional Effects: The position of the substituent is crucial. Resonance effects are strongest for substituents at the 2- and 4-positions, while inductive effects operate from all positions.
-
Steric Hindrance: Bulky groups at the 2- or 6-positions can sterically hinder the approach of a proton and disrupt solvation of the resulting pyridinium cation, leading to a decrease in basicity, even for electronically donating groups.[7][13]
Table 1: pKa Values of Representative Monosubstituted Pyridines
| Substituent | Position | pKa | Primary Effect |
| -H (Pyridine) | - | 5.23 | Reference |
| -CH₃ | 2 | 5.97 | EDG (+I) |
| -CH₃ | 3 | 5.68 | EDG (+I) |
| -CH₃ | 4 | 6.02 | EDG (+I) |
| -NH₂ | 4 | 9.11 | Strong EDG (+R) |
| -Cl | 2 | 0.72 | Strong EWG (-I) |
| -Cl | 3 | 2.84 | EWG (-I) |
| -Cl | 4 | 3.83 | EWG (-I > +R) |
| -CN | 4 | 1.90 | Strong EWG (-I, -R) |
| -NO₂ | 4 | 1.61 | Strong EWG (-I, -R) |
Data compiled from various chemical data sources.
Caption: Influence of substituent electronic effects on pyridine basicity (pKa).
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial ADME (Absorption, Distribution, Metabolism, Excretion) property. It is commonly expressed as logP or logD.
-
logP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule. It is the ratio of its concentration in a non-polar solvent (like n-octanol) to its concentration in an aqueous solvent (water).[14]
-
logD (Distribution Coefficient): Measures the lipophilicity of a molecule at a specific pH, accounting for all species (neutral and ionized).[15] For a basic compound like pyridine, logD is pH-dependent. At pH values below the pKa, the molecule is protonated (charged), more water-soluble, and thus has a lower logD.
Substituents affect lipophilicity primarily based on their own hydrophobicity. For example, adding alkyl or aryl groups increases logP, while adding polar groups like -OH or -COOH decreases it.[16]
Chemical Reactivity
The π-deficient nature of the pyridine ring and the presence of the basic nitrogen atom govern its reactivity.
The nitrogen lone pair readily reacts with electrophiles:
-
Protonation: Forms pyridinium salts with acids.[4]
-
Alkylation: Reacts with alkyl halides to form quaternary pyridinium salts.[4]
-
N-Oxidation: Oxidation, typically with a peracid like m-CPBA, forms a pyridine N-oxide.[17][18] This is a synthetically powerful transformation. The N-oxide is less basic (pKa ≈ 0.8) but the oxygen atom can donate electron density back into the ring, activating the 2- and 4-positions for electrophilic substitution.[6][19]
Pyridine is highly unreactive towards electrophilic aromatic substitution compared to benzene.[4][5][20]
-
Deactivation: The electron-withdrawing nitrogen deactivates the ring.[4]
-
Reaction Conditions: Harsh conditions are required (e.g., nitration requires fuming H₂SO₄ at 300°C).
-
Regioselectivity: Substitution occurs almost exclusively at the 3-position .[21][22] Attack at the 2- or 4-position would create an unstable resonance intermediate with a positive charge on the electronegative nitrogen atom.[21][23]
The electron-deficient nature of the ring makes pyridine highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[24][25]
-
Activation: The nitrogen atom can stabilize the negative charge in the intermediate (a Meisenheimer-like complex).[26]
-
Chichibabin Reaction: A classic example is the reaction of pyridine with sodium amide (NaNH₂) to form 2-aminopyridine.[27][28][29] The reaction proceeds via nucleophilic addition of the amide anion, followed by elimination of a hydride ion (H⁻).[26][27][30]
-
With Leaving Groups: If a good leaving group (like a halide) is present at the 2- or 4-position, nucleophilic substitution occurs readily.[25]
Experimental Protocols for Property Determination
Accurate measurement of physicochemical properties is essential for research and drug development.
Protocol: Potentiometric Titration for pKa Determination
This method measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the precise determination of the pKa.[31][32]
Rationale: At the half-equivalence point of the titration of a weak base with a strong acid, the concentration of the base [B] equals the concentration of its conjugate acid [BH⁺]. According to the Henderson-Hasselbalch equation, at this point, pH = pKa. This point corresponds to the inflection point of the titration curve.[33]
Apparatus & Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
0.15 M KCl solution (to maintain constant ionic strength)[33][34]
-
Nitrogen gas supply
-
Analyte (substituted pyridine), high purity
Step-by-Step Methodology:
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[34]
-
Sample Preparation: Prepare a ~1 mM solution of the pyridine derivative in water or a suitable co-solvent. For a 20 mL titration, this requires dissolving the appropriate mass of the sample.
-
Titration Setup: a. Place 20 mL of the sample solution into a jacketed beaker to maintain a constant temperature (e.g., 25°C). b. Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength.[33] c. Place the calibrated pH electrode and temperature probe into the solution. Ensure the stir bar does not contact the electrode. d. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[33][34]
-
Titration Procedure: a. If titrating the base, first add 0.1 M HCl to lower the pH to ~2. b. Begin the titration by adding small, precise increments of standardized 0.1 M NaOH. c. Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize. d. Continue the titration until the pH reaches ~12.
-
Data Analysis: a. Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. b. Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to find the equivalence point(s) (the peak of the derivative curve). c. The pKa is the pH value at the half-equivalence point volume.
-
Validation: Perform a blank titration with the solvent system alone to correct for any background effects. Conduct at least three replicate titrations for each compound to ensure reproducibility.[33][34]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Shake-Flask Method for logP Determination (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.[35][36]
Rationale: The method is based on the direct measurement of the analyte concentration in both phases after they have reached equilibrium. It is most suitable for compounds with logP values between -2 and 4.[35]
Apparatus & Reagents:
-
Centrifuge tubes with PTFE-lined screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Analyte (substituted pyridine)
Step-by-Step Methodology:
-
Phase Preparation: Vigorously shake n-octanol and water together for 24 hours. Allow them to separate completely to create mutually saturated solvents.
-
Sample Preparation: Prepare a stock solution of the analyte in n-octanol. The concentration should be low (<0.01 M) and well within the linear range of the analytical method.
-
Partitioning: a. In a centrifuge tube, combine the n-octanol stock solution and pre-saturated water at a known volume ratio (e.g., 1:1, 2:1, 1:2). b. Cap the tube tightly and shake vigorously for 5-10 minutes. c. Place the tube in a constant temperature bath (25°C) and allow it to equilibrate. Gentle agitation may be required.
-
Phase Separation: Centrifuge the tubes at a moderate speed for 10-15 minutes to ensure complete separation of the two phases.[36]
-
Analysis: a. Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases. b. Determine the concentration of the analyte in each phase (Coct and Cwater) using a pre-calibrated analytical method.
-
Calculation: a. Calculate the partition coefficient: P = Coct / Cwater b. Express the result as the logarithm: logP = log₁₀(P)
-
Validation: Perform the measurement at several different phase volume ratios and initial concentrations to ensure the logP value is independent of these conditions. The final logP values should agree within ± 0.3 units.[36]
Conclusion
The strategic substitution of the pyridine ring is a fundamental tool in medicinal chemistry for optimizing the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of how substituents influence basicity, lipophilicity, and reactivity is essential for rational molecular design. The experimental protocols provided herein offer robust, validated methods for quantifying these critical parameters, enabling researchers to build accurate structure-property relationships and accelerate the development of novel therapeutics.
References
-
Wikipedia. Chichibabin reaction. Link
-
Grokipedia. Chichibabin reaction. 28
-
Slideshare. Unit 4 Pyridine | PDF. Link
-
New Journal of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Link
-
National Institutes of Health. Catalytic Enantioselective Pyridine N-Oxidation. Link
-
Chemistry Notes. Chichibabin amination: Easy mechanism. Link
-
Scientific Update. The Chichibabin amination reaction. Link
-
Loudon, G. M. Organic Chemistry. (2002). The Chemistry of Pyridine. 26
-
National Institutes of Health. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Link
-
Journal of the American Chemical Society. Catalytic Enantioselective Pyridine N-Oxidation. Link
-
Baran Lab, Scripps Research. Pyridine N-Oxides. Link
-
Elsevier. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. Link
-
National Institutes of Health. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Link
-
Homework.Study.com. Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Link
-
National Institutes of Health. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Link
-
BenchChem. The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Link
-
ARKAT USA. Recent trends in the chemistry of pyridine N-oxides. Link
-
University of Babylon. Pyridines. Link
-
Quora. Why does pyridine undergo electrophilic substitution at the C3 position? Link
-
ChemTube3D. Pyridine N-Oxide-structure. Link
-
University of Liverpool. Pyridines: properties, syntheses & reactivity. Link
-
OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link
-
BenchChem. The Impact of Steric Hindrance on the Thermochemical Properties of Pyridines. Link
-
Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. Link
-
Química Organica.org. Electrophilic substitution on pyridine. Link
-
OECD iLibrary. OECD Guidelines for the Testing of Chemicals. Link
-
National Institutes of Health. Recent Advances of Pyridinone in Medicinal Chemistry. Link
-
Royal Society of Chemistry. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Link
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Link
-
YouTube. Electrophilic substitution reactions - pyridine. Link
-
The Journal of Organic Chemistry. Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Link
-
Scribd. Effect of Substituents On Basicity of Pyridine | PDF. Link
-
Semantic Scholar. OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122. Link
-
ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Link
-
ResearchGate. Effect of atomic Charge on pka 's of Substituted pyridines. Link
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. Link
-
Bentham Science. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Link
-
National Institutes of Health. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Link
-
Pearson+. EAS Reactions of Pyridine Explained. Link
-
Journal of the American Chemical Society. Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Link
-
YouTube. CHI LogD Assay. Link
-
Analytical Chemistry. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Link
-
Wikipedia. Steric effects. Link
-
GovInfo. Product Properties Test Guidelines. Link
-
Cambridge MedChem Consulting. LogD. Link
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Link
-
National Institutes of Health. Development of Methods for the Determination of pKa Values. Link
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Link
-
ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Link
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. baranlab.org [baranlab.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. chemtube3d.com [chemtube3d.com]
- 19. youtube.com [youtube.com]
- 20. imperial.ac.uk [imperial.ac.uk]
- 21. homework.study.com [homework.study.com]
- 22. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 23. quora.com [quora.com]
- 24. Unit 4 Pyridine | PDF [slideshare.net]
- 25. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 26. myttex.net [myttex.net]
- 27. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 28. grokipedia.com [grokipedia.com]
- 29. chemistnotes.com [chemistnotes.com]
- 30. scientificupdate.com [scientificupdate.com]
- 31. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 32. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 33. dergipark.org.tr [dergipark.org.tr]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. oecd.org [oecd.org]
- 36. oecd.org [oecd.org]
An In-depth Technical Guide to 2,3,5-Trichloroisonicotinonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to the development of novel therapeutic agents. Among these, the pyridine nucleus and its derivatives have consistently proven to be privileged structures, owing to their presence in a vast array of biologically active molecules and their capacity for diverse chemical modifications. This guide focuses on a specific, yet highly versatile, member of this family: 2,3,5-Trichloroisonicotinonitrile.
This molecule, characterized by a pyridine ring substituted with three chlorine atoms and a nitrile group, represents a potent building block for chemical synthesis. The electron-withdrawing nature of the chlorine and nitrile substituents significantly influences the reactivity of the pyridine ring, making it a valuable precursor for a range of nucleophilic substitution and cross-coupling reactions. This guide will provide a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.
A History Rooted in the Advancement of Chlorinated Pyridines
The "discovery" of this compound is not a singular event but rather an outcome of the broader historical development of chlorinated pyridine chemistry. The initial focus of industrial and academic research was on the synthesis of various chloropyridines, which were recognized as crucial intermediates for agrochemicals and pharmaceuticals.[1]
The journey to this compound begins with the synthesis of its precursor, 2,3,5-trichloropyridine. Early methods for producing this key intermediate were often harsh, involving high temperatures and pressures. For instance, the reaction of pyridine with phosphorus pentachloride in a sealed tube at elevated temperatures was one of the pioneering, albeit challenging, approaches.[1] Over time, more refined and selective methods were developed. A significant advancement was the selective dechlorination of more highly chlorinated pyridines, such as pentachloropyridine or 2,3,5,6-tetrachloropyridine, using metallic zinc in a strongly alkaline aqueous solution.[1] This method offered a more controlled route to the desired trichloropyridine.
Another innovative approach involves a multi-step synthesis starting from the more readily available 2-chloropyridine.[2] This process includes an initial reaction with an alcohol or water under basic conditions to form a 2-alkoxypyridine, followed by chlorination to yield a 3,5-dichloro-2-alkoxypyridine, and a final chlorination step to furnish 2,3,5-trichloropyridine.[2] A distinct synthetic strategy involves the reaction of trichloroacetaldehyde with acrylonitrile, which, through a cyclization reaction, produces 2,3,5-trichloropyridine.[3]
The emergence of this compound itself is a testament to the ongoing quest for novel, highly functionalized building blocks in organic synthesis. The introduction of the nitrile group at the 4-position of the 2,3,5-trichloropyridine core significantly enhances its value as a synthetic intermediate, opening up new avenues for molecular diversification.
Chemical Synthesis: A Step-by-Step Approach
The synthesis of this compound is most logically achieved through a two-stage process: the preparation of the 2,3,5-trichloropyridine precursor, followed by the introduction of the nitrile functionality at the 4-position.
Part 1: Synthesis of the 2,3,5-Trichloropyridine Intermediate
Two primary, well-documented methods for the synthesis of 2,3,5-trichloropyridine are presented below. The choice of method may depend on the availability of starting materials and desired scale.
Method A: Dechlorination of Pentachloropyridine
This method relies on the selective removal of chlorine atoms from a more chlorinated starting material.
-
Reaction Principle: The reaction proceeds via a reductive dechlorination mechanism, where metallic zinc acts as the reducing agent in an alkaline medium. The higher reactivity of the chlorine atoms at the 2, 4, and 6 positions of the pyridine ring allows for their selective removal over those at the 3 and 5 positions under controlled conditions.
-
Experimental Protocol:
-
To a stirred solution of pentachloropyridine in a suitable water-immiscible solvent (e.g., toluene or benzene), add a strongly alkaline aqueous solution (e.g., 8N sodium hydroxide).[1]
-
Add metallic zinc dust to the biphasic mixture. The amount of zinc should be calculated based on the number of chlorine atoms to be removed (typically 1 to 3 gram atoms of zinc per gram atom of chlorine to be removed).[1]
-
Heat the reaction mixture to a temperature between 20°C and 100°C, often at the reflux temperature of the solvent, with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., gas chromatography). The reaction is typically complete within 1 to 120 hours.[1]
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield crude 2,3,5-trichloropyridine.
-
Purify the product by distillation or recrystallization.
-
Method B: Multi-step Synthesis from 2-Chloropyridine
This approach builds the desired substitution pattern through a series of controlled reactions.
-
Reaction Principle: This synthesis leverages the differential reactivity of the positions on the pyridine ring. The initial nucleophilic substitution of the chlorine at the 2-position is followed by electrophilic chlorination at the electron-rich 3 and 5 positions. A final chlorination step replaces the activating alkoxy group.
-
Experimental Protocol:
-
Step 1: Synthesis of 2-Alkoxypyridine: React 2-chloropyridine with an alcohol (e.g., methanol or ethanol) or water in the presence of a base catalyst to produce the corresponding 2-alkoxypyridine.[2]
-
Step 2: Dichlorination: React the 2-alkoxypyridine with a chlorinating agent (e.g., chlorine gas, sodium hypochlorite) under basic conditions to yield 3,5-dichloro-2-alkoxypyridine.[2]
-
Step 3: Final Chlorination: Treat the 3,5-dichloro-2-alkoxypyridine with a chlorinating agent such as phosphorus oxychloride or thionyl chloride to replace the alkoxy group with a chlorine atom, affording 2,3,5-trichloropyridine.[2]
-
Purify the final product by distillation or recrystallization.
-
Caption: Synthetic Routes to 2,3,5-Trichloropyridine.
Part 2: Cyanation of 2,3,5-Trichloropyridine to this compound
The introduction of a nitrile group onto a pyridine ring can be achieved through various methods, with transition-metal-catalyzed cyanation being a particularly effective approach for halo-pyridines.
-
Reaction Principle: This transformation is a nucleophilic substitution of a chlorine atom with a cyanide anion. Given the electron-deficient nature of the pyridine ring, particularly with three electron-withdrawing chlorine atoms, the 4-position is susceptible to nucleophilic attack. However, to achieve good yields and selectivity, a catalyst is often employed. Palladium-catalyzed cyanation reactions are well-established for the conversion of aryl and heteroaryl halides to their corresponding nitriles. A plausible mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the product and regenerate the catalyst.
-
Proposed Experimental Protocol (based on related cyanations):
-
In a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), combine 2,3,5-trichloropyridine, a cyanide source such as potassium ferrocyanide (K4[Fe(CN)6]) or sodium cyanide (NaCN), a palladium catalyst (e.g., palladium(II) acetate), and a suitable solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4]
-
Add a base, such as potassium carbonate, to the mixture.[4]
-
Heat the reaction mixture to an elevated temperature, typically in the range of 120-150°C.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the organic filtrate with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
-
Caption: Proposed Cyanation of 2,3,5-Trichloropyridine.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for its characterization.
Physicochemical Data
| Property | Value |
| CAS Number | 1221791-83-8 |
| Molecular Formula | C₆HCl₃N₂ |
| Molecular Weight | 207.44 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry place, typically at 2-8°C, sealed from moisture. |
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a single singlet in the aromatic region, corresponding to the lone proton at the 6-position of the pyridine ring. The chemical shift of this proton will be downfield due to the deshielding effects of the electronegative chlorine atoms and the nitrogen atom in the ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex, exhibiting six distinct signals for the six carbon atoms in the molecule. The carbon atom of the nitrile group will appear in the characteristic region for nitriles (around 115-125 ppm). The carbon atoms attached to the chlorine atoms will also show characteristic chemical shifts, influenced by the halogen's electronegativity.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of an aromatic nitrile. The spectrum will also display C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) will be observed in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for three chlorine atoms will be observed for the molecular ion and any chlorine-containing fragments, which is a powerful tool for confirming the compound's identity.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a highly attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. The presence of multiple reactive sites—three chlorine atoms and a nitrile group—allows for a wide range of chemical modifications.
The chlorine atoms at the 2, 3, and 5 positions exhibit differential reactivity towards nucleophilic substitution, which can be exploited for the sequential introduction of various functional groups. The chlorine at the 2-position is generally the most susceptible to nucleophilic attack, followed by the chlorine at the 5-position. This differential reactivity allows for controlled, site-selective functionalization.
The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into other functionalities such as amines, amides, or tetrazoles, which are common in drug molecules.
While there are no publicly disclosed drugs directly synthesized from this compound at present, its structural motifs are found in a variety of biologically active compounds. For example, substituted pyridines and triazines are core structures in many kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The strategic use of this compound as a starting material could enable the rapid synthesis of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Caption: Synthetic Utility in Medicinal Chemistry.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the realm of drug discovery. While its history is intertwined with the broader development of chlorinated pyridines, its unique combination of reactive sites makes it a valuable tool for the modern medicinal chemist. The synthetic routes to its precursor are well-established, and plausible methods for its direct synthesis have been outlined. A clear understanding of its chemical properties and spectroscopic signature is crucial for its effective application. As the demand for novel and diverse molecular scaffolds continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of therapeutic agents.
References
- Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
- Synthetic method of 2, 3, 5-trichloropyridine.
- 3,5,6-trichloropyridin-2-ol sodium synthesis method.
- Preparation of 2,3,5-trichloropyridine.
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. J-STAGE. [Link]
Sources
- 1. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 2. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 3. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it - Google Patents [patents.google.com]
- 4. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
Methodological & Application
The Synthetic Potential of 2,3,5-Trichloroisonicotinonitrile: A Guide for Exploratory Chemistry
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Subject: An analysis of the synthetic utility of 2,3,5-trichloroisonicotinonitrile, including projected applications and foundational protocols based on analogous heterocyclic systems.
Introduction: An Underexplored Building Block
This compound is a halogenated heterocyclic compound featuring a pyridine ring substituted with three chlorine atoms and a nitrile group. While commercially available, a comprehensive review of the scientific literature reveals a notable scarcity of studies detailing its specific applications in organic synthesis. This guide, therefore, serves as a forward-looking exploration of its potential, drawing upon established principles of heterocyclic chemistry and the known reactivity of analogous structures. The strategic placement of its functional groups suggests its utility as a versatile scaffold for the synthesis of novel, highly functionalized pyridine derivatives with potential applications in medicinal chemistry and materials science.[1][2]
The electron-withdrawing nature of the three chlorine atoms and the nitrile group renders the pyridine ring highly electron-deficient. This electronic profile is the cornerstone of its predicted reactivity, primarily centered around nucleophilic aromatic substitution (SNAr) reactions.[3][4] The nitrile group, a versatile functional handle, offers a secondary site for chemical modification.
Projected Synthetic Applications & Mechanistic Considerations
The primary synthetic utility of this compound is anticipated to be in the sequential displacement of its chlorine atoms by various nucleophiles. The chlorine atoms at the 2, 3, and 5 positions are not electronically equivalent, which may allow for regioselective substitutions under carefully controlled conditions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, a chloride ion).[5][6] The rate of this reaction is largely influenced by the strength of the nucleophile and the stability of the intermediate.
Hypothetical Reactivity Profile:
Based on the electronic effects within the pyridine ring, the chlorine at the 2-position is expected to be the most susceptible to nucleophilic attack, followed by the 5-position, and lastly the 3-position. This is due to the combined electron-withdrawing effects of the ring nitrogen and the other chloro substituents, which stabilize the negative charge in the Meisenheimer intermediate.
A wide array of nucleophiles can be envisioned to react with this compound, including:
-
Amines (R-NH₂): To introduce substituted amino groups, which are prevalent in pharmacologically active compounds.
-
Alcohols/Alkoxides (R-OH/R-O⁻): To form ether linkages.
-
Thiols/Thiolates (R-SH/R-S⁻): To create thioether connections.
-
Organometallic Reagents: For the formation of carbon-carbon bonds, although these reactions may require catalytic conditions (e.g., Suzuki, Stille, or Sonogashira couplings).[7]
The following diagram illustrates the general workflow for the sequential substitution on the this compound core.
Caption: Projected sequential SNAr on this compound.
Transformations of the Nitrile Group
The nitrile functionality offers a rich avenue for further synthetic modifications after the desired substitutions on the pyridine ring have been achieved. Key transformations include:
-
Hydrolysis: Conversion to a carboxylic acid or an amide, depending on the reaction conditions.
-
Reduction: Formation of a primary amine (aminomethyl group).
-
Addition of Organometallic Reagents: To generate ketones.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.
Foundational Experimental Protocols
The following protocols are foundational and should be considered as starting points for the exploration of this compound's reactivity. Optimization of solvent, temperature, base, and reaction time will be crucial for achieving desired outcomes.
Protocol 1: Monosubstitution with an Amine Nucleophile
This protocol outlines a general procedure for the selective monosubstitution at what is predicted to be the most reactive site (the 2-position).
Objective: To synthesize a 2-amino-3,5-dichloroisonicotinonitrile derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 1.5 - 2.0 equivalents)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagents: Slowly add the amine (1.0 - 1.2 eq) to the stirred solution, followed by the dropwise addition of the non-nucleophilic base (1.5 - 2.0 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Low Temperature: The initial low temperature is to control the exothermicity of the reaction and to enhance the selectivity for monosubstitution at the most reactive site.
-
Anhydrous Conditions: To prevent unwanted side reactions with water, which can act as a weak nucleophile.
-
Non-nucleophilic Base: The base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid its competition with the amine nucleophile.
Protocol 2: Disubstitution with an Alkoxide Nucleophile
This protocol describes a potential method for introducing a second, different nucleophile, which will likely require more forcing conditions.
Objective: To synthesize a disubstituted isonicotinonitrile derivative from the product of Protocol 1.
Materials:
-
Monosubstituted amino-dichloroisonicotinonitrile (from Protocol 1)
-
Sodium or potassium alkoxide (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., THF or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the monosubstituted starting material (1.0 eq) in the anhydrous solvent.
-
Addition of Nucleophile: Add the sodium or potassium alkoxide (1.1 - 1.5 eq) portion-wise at room temperature.
-
Heating: Heat the reaction mixture to a temperature between 50 °C and 100 °C. The optimal temperature will need to be determined empirically.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Follow a similar aqueous workup and purification procedure as outlined in Protocol 1.
Rationale for Harsher Conditions:
-
The introduction of an electron-donating amino group in the first step will decrease the electrophilicity of the pyridine ring, making the subsequent substitution more challenging. Therefore, a stronger nucleophile (alkoxide vs. alcohol) and higher temperatures are generally required.[8][9]
Data Presentation: A Predictive Summary
Due to the lack of specific experimental data in the literature, the following table provides a predictive summary of the expected reactivity and conditions. This should be used as a guideline for experimental design.
| Substitution Step | Nucleophile Type | Probable Reaction Site | Expected Conditions |
| First | Amines, Thiols | 2-position | 0 °C to room temperature |
| Second | Alkoxides, Thiolates | 5-position | Room temperature to 80 °C |
| Third | Strong Nucleophiles | 3-position | High temperatures (>100 °C) |
Conclusion and Future Outlook
This compound represents a promising but currently underdeveloped building block in organic synthesis. Its highly electrophilic nature, coupled with the potential for sequential, regioselective nucleophilic substitution, makes it an attractive starting material for the creation of diverse libraries of polysubstituted pyridines. The nitrile group further enhances its synthetic value, allowing for a range of subsequent chemical transformations.
The protocols and theoretical framework presented in this guide are intended to provide a solid foundation for researchers to begin exploring the chemistry of this versatile molecule. It is anticipated that future research will uncover novel and efficient ways to utilize this compound in the development of new pharmaceuticals and functional materials.
References
-
Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. National Institutes of Health. [Link]
-
Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry. [Link]
-
Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
- Process for the preparation of 2,3,5-trichloropyridine; 2,4,4-trichloro-4-formyl-butyronitrile and process for its preparation.
-
Two Mechanisms of Nucleophilic Substitution. YouTube. [Link]
-
1 pc RS PRO 1221791 Bootlace Ferrule Ratchet Crimper 7in (176mm) Len 26-8AWG He. eBay. [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
RS PRO 1221791 Bootlace Ferrule Ratchet Crimper 7in (176mm) Len 26-8AWG Hex Crimp Profile. eBay. [Link]
-
Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. PubMed. [Link]
- Preparation of 2,3,5-trichloropyridine.
-
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. Evotec. [Link]
Sources
- 1. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (EVT-1459589) | 1252607-54-7 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of the Nitrile Group in 2,3,5-Trichloroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,3,5-Trichloroisonicotinonitrile
This compound, a polychlorinated pyridine derivative, stands as a pivotal starting material in the synthesis of complex heterocyclic compounds. Its chemical architecture, characterized by an electron-deficient pyridine ring and a versatile nitrile moiety, offers a unique platform for constructing novel molecular entities with potential applications in medicinal chemistry and materials science. The three chlorine atoms significantly influence the reactivity of the pyridine ring, while the nitrile group serves as a gateway for a multitude of chemical transformations. This guide provides an in-depth exploration of the derivatization of the nitrile group in this compound, offering detailed protocols and the scientific rationale behind these synthetic strategies.
The strategic derivatization of the nitrile group can lead to the introduction of key functional groups such as carboxylic acids, primary amines, and tetrazoles. These transformations are fundamental in the development of new pharmaceuticals, as they allow for the modulation of a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, the resulting derivatives can act as crucial intermediates for further elaboration, enabling the synthesis of diverse and complex molecular scaffolds.
Core Derivatization Pathways
The nitrile group of this compound can be transformed into a variety of other functional groups through several key reaction pathways. This section will detail the protocols for three of the most synthetically useful transformations: hydrolysis to 2,3,5-trichloroisonicotinic acid, reduction to (2,3,5-trichloropyridin-4-yl)methanamine, and [3+2] cycloaddition to form a tetrazole derivative.
Diagram of Derivatization Pathways
Caption: Key derivatization routes of the nitrile group in this compound.
Hydrolysis to 2,3,5-Trichloroisonicotinic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that introduces a highly versatile functional group. Carboxylic acids are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and salt formation, which can significantly improve a drug candidate's pharmacokinetic profile. Acid-catalyzed hydrolysis is a common and effective method for this conversion.[1]
Scientific Rationale
Under strong acidic conditions, the nitrogen atom of the nitrile is protonated, which greatly enhances the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The presence of electron-withdrawing chlorine atoms on the pyridine ring further increases the susceptibility of the nitrile carbon to nucleophilic attack.
Detailed Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Hydroxide (for neutralization)
-
Hydrochloric Acid (for acidification)
-
Diethyl Ether (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add this compound (1.0 eq) to a mixture of concentrated sulfuric acid (5-10 eq) and water (5-10 eq). The addition should be done slowly and with cooling in an ice bath to manage the exothermic reaction.
-
Heating: Once the initial exotherm has subsided, heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide while cooling in an ice bath to maintain a low temperature.
-
Work-up: Acidify the solution to pH 2-3 with concentrated hydrochloric acid. The product, 2,3,5-trichloroisonicotinic acid, may precipitate out of the solution. If it does, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,3,5-trichloroisonicotinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Reduction to (2,3,5-Trichloropyridin-4-yl)methanamine
The reduction of the nitrile group to a primary amine introduces a basic center into the molecule, which is often desirable in drug design for forming salts and engaging in specific interactions with biological targets. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[2][3]
Scientific Rationale
Lithium aluminum hydride acts as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile group. This is followed by a second hydride attack on the intermediate imine, ultimately leading to the primary amine after an aqueous workup.[4] It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.
Detailed Protocol: Reduction with Lithium Aluminum Hydride
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Saturated aqueous solution of Sodium Sulfate
-
Round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension in an ice bath.
-
Addition of Nitrile: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching (Fieser workup): After the reaction is complete, cool the mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF.
-
Drying and Concentration: Combine the filtrate and washings, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude (2,3,5-trichloropyridin-4-yl)methanamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
[3+2] Cycloaddition to 5-(2,3,5-Trichloropyridin-4-yl)-1H-tetrazole
The conversion of a nitrile to a tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. This substitution can improve metabolic stability and oral bioavailability. The [3+2] cycloaddition reaction between a nitrile and an azide is the most common method for synthesizing 5-substituted tetrazoles.[1]
Scientific Rationale
This reaction is a type of 1,3-dipolar cycloaddition where the nitrile acts as the dipolarophile and the azide ion acts as the 1,3-dipole. The reaction is often catalyzed by a Lewis acid or a proton source to activate the nitrile. The use of ammonium chloride provides a mild in situ source of hydrazoic acid, which is the reactive azide species.
Diagram of the [3+2] Cycloaddition Mechanism
Caption: Simplified representation of the [3+2] cycloaddition of a nitrile and azide.
Detailed Protocol: Synthesis of 5-(2,3,5-Trichloropyridin-4-yl)-1H-tetrazole
Materials:
-
This compound
-
Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive!
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Hydrochloric Acid (for acidification)
-
Ethyl Acetate (for extraction)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq) to the solution.
-
Heating: Heat the reaction mixture to 100-120 °C with stirring. Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Acidification and Extraction: Acidify the aqueous solution to pH 2-3 with hydrochloric acid. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the desired tetrazole.
Self-Validation: The structure and purity of the 5-(2,3,5-trichloropyridin-4-yl)-1H-tetrazole should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
Summary of Derivatization Reactions
| Starting Material | Reaction | Key Reagents | Product | Key Applications |
| This compound | Hydrolysis | H₂SO₄, H₂O | 2,3,5-Trichloroisonicotinic Acid | Introduction of an acidic functional group for salt formation and further derivatization. |
| This compound | Reduction | LiAlH₄, THF | (2,3,5-Trichloropyridin-4-yl)methanamine | Introduction of a basic primary amine for amide synthesis and salt formation. |
| This compound | [3+2] Cycloaddition | NaN₃, NH₄Cl, DMF | 5-(2,3,5-Trichloropyridin-4-yl)-1H-tetrazole | Bioisosteric replacement for a carboxylic acid with improved metabolic stability. |
References
- U.S. Patent No. 4,111,938. (1978).
-
(2011). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 16(8), 6647-6656. [Link]
-
Karmakar, P., & Brahmachari, G. (2020). [3 + 2] cycloaddition of nitrile 3ab with sodium azide (5) to the corresponding 5-substituted tetrazole 6ab. ResearchGate. [Link]
-
The [3+2] Cycloaddition Reaction. University of Liverpool. [https://www.liverpool.ac.uk/media/livacuk/chemistry/teaching/ WARREN,COURSE,MATERIAL/CHEM344-files/CHEM344-05-3+2,cycloadditions.pdf]([Link] WARREN,COURSE,MATERIAL/CHEM344-files/CHEM344-05-3+2,cycloadditions.pdf)
- Chinese Patent No. CN104478793A. (2015). Synthetic method of 2, 3, 5-trichloropyridine.
-
Ashenhurst, J. (2023). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Canadian Patent No. CA1123836A. (1982). Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
- European Patent No. EP0012117A1. (1980).
- Chinese Patent No. CN111153853B. (2020).
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]
-
Organic Chemistry Tutor. (2022, March 31). Reduction of Acid Derivatives [Video]. YouTube. [Link]
-
Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]
-
Zhang, H., & Sauve, A. A. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Current protocols in chemical biology, 10(4), e53. [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
Sources
- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 2. Synthesis of 3,5,6-trichloropyridin-2-ol-2,3,4,5,6-{sup 13}C{sub 5}-{sup 15}N; a metabolite of O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl)-phosphorothioate (chlorpyrifos) (Journal Article) | ETDEWEB [osti.gov]
- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redetermination of pyridine-4-carbonitrile-chloranilic acid (1/1) at 180 K - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Experimental Protocols for 2,3,5-Trichloroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the experimental use of 2,3,5-Trichloroisonicotinonitrile (CAS No. 1221791-83-8). Due to the limited availability of specific literature on this compound, this guide synthesizes information from available safety data, the known chemistry of related chlorinated pyridines and isonicotinonitriles, and fundamental principles of organic synthesis. The protocols provided herein are illustrative and designed to serve as a foundational resource for researchers exploring the potential applications of this molecule in areas such as medicinal chemistry, materials science, and as a versatile chemical intermediate. All experimental work should be preceded by a thorough literature search for any newly published data and a rigorous risk assessment.
Compound Profile and Physicochemical Properties
This compound is a polychlorinated pyridine derivative containing a nitrile functional group. The presence of multiple chlorine atoms and a cyano group on the pyridine ring suggests a high degree of chemical reactivity, making it a potentially valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1221791-83-8 | [1][2] |
| Molecular Formula | C₆HCl₃N₂ | [1] |
| Molecular Weight | 207.44 g/mol | [1] |
| SMILES | N#CC1=C(Cl)C=NC(Cl)=C1Cl | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Safety and Handling
This compound is classified as a hazardous substance. All handling should be performed by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
GHS Hazard Information: [1]
-
Pictograms: Skull and crossbones
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Impervious gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if inhalation risk is present.
Handling Procedures: [4]
-
Avoid generating dust or aerosols.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
In case of a spill, evacuate the area and use absorbent material for containment. Dispose of contaminated material as hazardous waste.
Potential Synthetic Pathways
Illustrative Synthesis: Chlorination of a Pyridine Precursor
One potential approach involves the direct chlorination of a suitable isonicotinonitrile precursor. The regioselectivity of chlorination can be influenced by the reaction conditions and the nature of the chlorinating agent.[7][8]
Caption: Proposed synthesis of this compound.
Protocol 1: Hypothetical Chlorination of 2-chloro-5-hydroxyisonicotinonitrile
This protocol is illustrative and requires optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-chloro-5-hydroxyisonicotinonitrile (1 equivalent) and a suitable solvent such as phosphorus oxychloride (POCl₃).
-
Chlorination: While stirring the mixture, add a chlorinating agent such as phosphorus pentachloride (PCl₅) (3-5 equivalents) portion-wise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Applications in Organic Synthesis: Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nitrile group and the pyridine nitrogen, combined with the presence of three chlorine atoms, makes this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atoms can be sequentially replaced by various nucleophiles, allowing for the construction of diverse molecular architectures.[9][10][11]
Sources
- 1. 1221791-83-8|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 8. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Harnessing the Potential of 2,3,5-Trichloroisonicotinonitrile in Modern Synthesis: A Guide to Regioselective Cross-Coupling Reactions
An Application Guide for Researchers
Introduction: In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, 2,3,5-Trichloroisonicotinonitrile (a derivative of 4-cyanopyridine) emerges as a particularly valuable and versatile building block. Its trifunctionalized nature, featuring chlorine atoms at positions amenable to substitution, offers a powerful platform for creating complex, three-dimensional molecules through sequential and regioselective cross-coupling reactions. The presence of the electron-withdrawing nitrile group at the C4 position significantly influences the electronic properties of the ring, thereby dictating the reactivity of the individual C-Cl bonds.
This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs. We will move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic underpinnings.
Core Principle: Understanding Regioselectivity
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its three chlorine atoms. The regiochemical outcome of cross-coupling reactions is not random; it is governed by the electronic and steric environment of each C-Cl bond.
The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions on this scaffold is:
C2 > C5 > C3
Causality Behind the Selectivity:
-
C2 Position: The C2-Cl bond is ortho to the ring nitrogen. This proximity makes the carbon atom highly electron-deficient and primed for oxidative addition to a Pd(0) catalyst, the initial and often rate-determining step in many cross-coupling cycles.[1] This position is the most activated and will typically react first under carefully controlled conditions.
-
C5 Position: The C5-Cl bond is meta to the ring nitrogen but is activated by the strong electron-withdrawing effect of the C4-nitrile group. Its reactivity is significant but generally lower than that of the C2 position.
-
C3 Position: The C3-Cl bond is the least reactive. It is sterically shielded by the adjacent C2 and C4 substituents and is less electronically activated compared to the C2 and C5 positions.
This predictable hierarchy of reactivity allows for a stepwise functionalization strategy, enabling the introduction of three different substituents onto the pyridine core with high precision.
Caption: Reactivity hierarchy of C-Cl bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[2] For this compound, it provides a robust method for introducing aryl and heteroaryl moieties, which are prevalent in pharmaceutical agents.[3]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the most reactive C-Cl bond (C2) of the pyridine ring.
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate anion) is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
Sources
2,3,5-Trichloroisonicotinonitrile in the synthesis of agrochemicals
Application Notes & Protocols
Topic: The Strategic Role of Chlorinated Pyridine Derivatives in Agrochemical Synthesis
For: Researchers, scientists, and professionals in agrochemical development.
Introduction: The Centrality of the Chlorinated Pyridine Scaffold
In the landscape of modern agrochemical manufacturing, a select group of molecular scaffolds serves as the foundation for a vast array of high-performance active ingredients. Among these, chlorinated pyridine derivatives are of paramount importance. Their unique electronic properties and versatile reactivity make them indispensable building blocks for synthesizing potent and selective herbicides, insecticides, and fungicides.[1][2][3] The strategic placement of chlorine atoms on the pyridine ring governs the molecule's reactivity, allowing for targeted modifications and the construction of complex final products.
This document focuses on the synthesis and application of these critical intermediates. While the specific compound 2,3,5-trichloroisonicotinonitrile represents a highly activated derivative within this class, its direct, large-scale application is less documented than its close analogue, 2,3,5-trichloropyridine . Therefore, this guide will provide a detailed, field-proven protocol for the synthesis of 2,3,5-trichloropyridine, a versatile precursor for numerous agrochemicals.[4][5] We will then explore the subsequent conversion of related intermediates into globally significant pesticides like Chlorpyrifos, contextualizing the critical role of the chlorinated pyridine core.
Foundational Chemistry: Reactivity and Synthetic Potential
The utility of chlorinated pyridines stems from the electron-withdrawing nature of both the nitrogen heteroatom and the chlorine substituents. This creates electrophilic carbon centers on the pyridine ring, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of their application, allowing for the introduction of diverse functional groups.
This compound (C₆HCl₃N₂): A Note on Potential
The nitrile group (-C≡N) in this compound adds another layer of synthetic versatility. Nitriles are valuable functional groups that can undergo a variety of transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[6][7][8] This transformation would yield 2,3,5-trichloropyridine-4-carboxylic acid, a potential building block for novel herbicides or fungicides.
-
Reduction: Nitriles can be reduced to primary amines, opening pathways to other derivatives.
-
Nucleophilic Addition: Organometallic reagents can add to the nitrile carbon, leading to ketones after hydrolysis.
While these potential reactions highlight the promise of this compound, the following sections will focus on the established industrial synthesis of its foundational precursor, 2,3,5-trichloropyridine.
Core Protocol: Synthesis of 2,3,5-Trichloropyridine
A robust and economical synthesis of 2,3,5-trichloropyridine proceeds via the reaction of trichloroacetaldehyde with acrylonitrile, followed by cyclization. This method provides good yields using readily available starting materials.
3.1. Overall Synthetic Workflow
The process is a two-stage reaction involving the formation of a linear intermediate followed by an intramolecular cyclization and dehydration to form the aromatic pyridine ring.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. agrochemx.com [agrochemx.com]
- 5. White Color 2 3 5 Trichloropyridine , Pesticide Intermediate Cas 16063-70-0 [ddvppesticide.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,5-Trichloroisonicotinonitrile
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals working with 2,3,5-Trichloroisonicotinonitrile (TCIN). It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding its purification. Our approach is grounded in fundamental chemical principles to help you overcome common challenges and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary methods for purifying solid organic compounds like TCIN are recrystallization and column chromatography.[1][2] For thermally stable compounds, distillation (particularly fractional or vacuum distillation) can also be an option, though this is less common for crystalline solids unless significant liquid impurities are present.[3] The choice depends on the nature and quantity of the impurities.
Q2: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which TCIN is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] Conversely, the impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[1] A systematic approach involves testing the solubility of a small amount of your crude product in various candidate solvents (e.g., hexanes, toluene, ethanol, ethyl acetate) at both room and elevated temperatures.
Q3: My crude product contains colored impurities. How can I remove them?
Colored impurities are often non-polar, extended π-systems that can be effectively removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution during recrystallization.[4][5] The charcoal adsorbs the colored compounds, which are then removed along with any insoluble impurities during the hot gravity filtration step.[5] Use charcoal sparingly, as it can also adsorb your desired product, leading to yield loss.
Q4: What is a "two-solvent" recrystallization, and when should I use it?
A two-solvent (or mixed-solvent) recrystallization is useful when no single solvent meets the ideal criteria.[4][6] This method uses a pair of miscible solvents: one in which TCIN is highly soluble ("solvent #1") and another in which it is poorly soluble ("solvent #2").[6] The crude product is dissolved in a minimum amount of hot "solvent #1," and then the hot "solvent #2" is added dropwise until the solution becomes faintly cloudy (the saturation point).[6][7] Upon slow cooling, crystals should form. This technique offers fine-tuned control over the crystallization process.
Q5: What analytical techniques should I use to assess the purity of my TCIN?
Purity should be assessed both before and after purification. Common techniques include:
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in your sample and track the progress of a column chromatography separation.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating components and measuring their relative peak areas.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect impurities with distinct spectral signatures.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
Troubleshooting Purification Workflows
This section addresses specific problems that may arise during the purification of this compound.
Problem 1: Poor or No Crystal Formation During Recrystallization
Cause & Explanation: Crystallization is a thermodynamically driven process that can be kinetically slow. Several factors can inhibit it:
-
Solution is not saturated: Too much solvent was used, preventing the concentration from reaching the supersaturation point needed for crystal nucleation.
-
Presence of soluble impurities: High concentrations of impurities can interfere with crystal lattice formation, acting as "antifreeze."
-
Rapid cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of a well-defined crystalline structure.[1]
Step-by-Step Troubleshooting Protocol:
-
Induce Crystallization:
-
Scratch Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure TCIN, add a single tiny crystal to the cooled solution. This provides a template for further crystallization.
-
-
Reduce Solvent Volume: If induction fails, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow it to cool slowly again.[6]
-
Cool to Lower Temperature: Place the flask in an ice bath, and if necessary, a dry ice/acetone bath to further decrease the solubility of the compound.[4][5] Be aware that this may also cause some impurities to precipitate.
-
Re-evaluate Solvent System: If the above steps fail, your chosen solvent may be unsuitable. The compound may be too soluble. Consider a different solvent or switch to a two-solvent system.[4]
Problem 2: Product "Oils Out" Instead of Crystallizing
Cause & Explanation: The compound is coming out of solution at a temperature above its melting point in the chosen solvent system. This is common for low-melting solids or when the solution is cooled too rapidly.[1] The resulting oil is essentially an impure liquid phase of your compound.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent.
-
Promote Slower Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow temperature drop. This gives the molecules more time to orient themselves into a crystal lattice.
-
Lower the Saturation Temperature: Add more of the primary solvent to the hot solution. This lowers the temperature at which the solution becomes saturated, hopefully to a point below the compound's melting point in that solvent. You will need to evaporate the excess solvent later or accept a lower yield.
-
Change Solvents: Switch to a lower-boiling point solvent or a different solvent system entirely.
Problem 3: Low Purity After Column Chromatography
Cause & Explanation: Column chromatography separates compounds based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase (eluent).[2] Poor separation can result from several factors:
-
Improper Solvent System (Eluent): If the eluent is too polar, all compounds (including your product and impurities) will travel quickly down the column with little separation. If it's not polar enough, the compounds may not move at all.
-
Column Overloading: Too much crude material was loaded onto the column, causing the separation bands to broaden and overlap.
-
Poor Column Packing: Cracks or channels in the stationary phase lead to an uneven flow of the mobile phase, resulting in poor separation.
Step-by-Step Troubleshooting Protocol:
-
Optimize Eluent via TLC: Before running the column, test various solvent systems using TLC. The ideal eluent should provide a retention factor (Rf) of ~0.3-0.4 for the desired compound, with good separation from all impurity spots.
-
Proper Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the column in a tight, narrow band. Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Ensure Proper Packing: Pack the column carefully to create a uniform, homogenous bed of silica gel. Ensure there are no air bubbles or cracks.
-
Gradient Elution: If impurities are very close in polarity to the product, consider using a gradient elution, where the polarity of the mobile phase is gradually increased over time to improve separation.
Purification Method Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for crude this compound.
Caption: Decision workflow for purifying this compound.
Data Summary Table: Recrystallization Solvent Selection
This table provides a starting point for solvent screening based on general principles for halogenated aromatic nitriles. Experimental validation is essential.
| Solvent Class | Example Solvent(s) | Expected Solubility of TCIN | Potential Use & Rationale |
| Non-Polar Aliphatic | Hexanes, Heptane | Low at all temperatures | Good as "Solvent #2" in a two-solvent system or for washing final crystals. Unlikely to be a good single solvent. |
| Non-Polar Aromatic | Toluene, Xylene | Moderate to High | May work as a single solvent, but high solubility might lead to lower recovery. Good as "Solvent #1". |
| Chlorinated | Dichloromethane (DCM) | High at room temperature | Generally not ideal for recrystallization due to high solvency and low boiling point. Useful for chromatography. |
| Ethers | Diethyl Ether, MTBE | High to Moderate | High volatility and solvency can make it tricky. MTBE is a possible candidate. |
| Alcohols | Ethanol, Isopropanol | Moderate to High | Good candidates for single-solvent recrystallization. Polarity may help exclude non-polar impurities. |
| Esters | Ethyl Acetate | Moderate | A versatile solvent that is often a good starting point for screening. |
References
- BLD Pharm. (n.d.). 1221791-83-8|this compound.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- ChemicalBook. (2019). Preparation of 2-Chloro-4-cyanopyridine.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- University of South Alabama. (n.d.). Recrystallization.
- PubChem. (n.d.). 2,4,5-Trichloronitrobenzene.
- University of Toronto. (n.d.). Recrystallization, filtration and melting point.
- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
- Google Patents. (n.d.). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- Google Patents. (n.d.). CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
- Der Pharma Chemica. (2014). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.
- ChemicalBook. (n.d.). 4-Cyanopyridine synthesis.
- PubMed Central. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
- StatPearls. (2024). Chromatography.
- ResearchGate. (2011). A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines.
- US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY.
- Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- PubChem. (n.d.). 2,3,6-Trichloroisonicotinic acid.
- Google Patents. (n.d.). EP0012117A1 - Process for the preparation of 2,3,5-trichloropyridine; 2,4,4-trichloro-4-formyl-butyronitrile and process for its preparation.
- PubChem. (n.d.). Trichloroacetonitrile.
- ResearchGate. (2018). Synthesis of process related impurities of Citicoline and Citicoline sodium.
- Der Pharma Chemica. (2015). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.
- Smolecule. (2023). Buy 2,4,6-Trichloro-5-cyanopyrimidine.
- SYNTHETIKA. (2024). Cyanuric chloride [2,4,6-Trichloro-1,3,5-triazine].
- Cheméo. (n.d.). Chemical Properties of Acetonitrile, trichloro- (CAS 545-06-2).
- Arctom. (n.d.). CAS NO. 1221791-83-8 | this compound.
- PubChem. (n.d.). 3,5,6-Trichloro-2-pyridinol.
- OSTI.GOV. (2020). 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard.
- National Institutes of Health. (2023). Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol.
- PubMed. (2018). Purification of 2,3-butanediol From Fermentation Broth: Process Development and Techno-Economic Analysis.
- PubMed Central. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- Google Patents. (n.d.). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 4. Home Page [chem.ualberta.ca]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. usp.org [usp.org]
Identifying side products in 2,3,5-Trichloroisonicotinonitrile reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2,3,5-Trichloroisonicotinonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, experience-based answers to frequently asked questions, troubleshooting guides for common issues, and validated protocols to ensure the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound, and what are the primary side products I should anticipate?
A common and effective strategy for synthesizing this compound (Target Compound 3 ) involves a multi-step process that typically starts with a more accessible precursor like 4-picoline or isonicotinic acid. A representative pathway involves the chlorination of the pyridine ring followed by the conversion of a methyl or carboxylic acid group to the final nitrile functionality.
The primary challenges and resulting side products arise from two key areas: incomplete or over-chlorination of the pyridine ring and hydrolysis of the nitrile group . For instance, a plausible route starting from 2-chloro-4-methylpyridine (1 ) would involve exhaustive ring chlorination followed by ammoxidation or a similar cyanation process.
During the chlorination step, achieving perfect selectivity for the 3- and 5-positions is difficult. This can lead to a mixture of chlorinated isomers. Furthermore, the nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction or aqueous workup, leading to the formation of an amide or a carboxylic acid.[1][2][3]
Below is a diagram illustrating a plausible synthetic pathway and the points at which major side products can emerge.
Caption: Plausible synthesis of this compound and key side product formation points.
Q2: My GC-MS analysis of the crude product shows several peaks with very similar fragmentation patterns and molecular weights. What are these likely impurities?
This is a classic sign of isomeric impurities . These arise from non-selective chlorination of the pyridine ring. Depending on your starting material, you may be co-eluting several di-, tri-, or even tetrachloro-isomers.
-
Incompletely Chlorinated Products: If your reaction did not go to completion, you will see isomers with one less chlorine atom than your target. For example, you might find significant amounts of 2,3-dichloroisonicotinonitrile or 2,5-dichloroisonicotinonitrile.
-
Over-chlorinated Products: Aggressive chlorination conditions (high temperature, excess reagent) can lead to the formation of 2,3,5,6-tetrachloroisonicotinonitrile.
-
Positional Isomers: The synthesis of the trichloropyridine core itself is known to produce isomers. For example, processes designed to make a 2,3,5-trichloro-substituted ring can also yield 2,3,6- or other isomers depending on the starting materials and catalysts used.[4]
To confirm the identity of these peaks, it is crucial to compare their retention times and mass spectra with authenticated standards if available. High-resolution mass spectrometry can also help confirm the elemental composition of each peak.
Q3: I have a persistent, polar impurity that is difficult to remove by standard chromatography. It appears to be soluble in aqueous bicarbonate solutions. What is this side product?
This impurity is almost certainly 2,3,5-Trichloropyridine-4-carboxylic acid . The nitrile group of your target compound is susceptible to hydrolysis, first to the corresponding amide (2,3,5-Trichloroisonicotinamide) and then, under more forcing conditions, to the carboxylic acid.[1][3]
-
Formation Mechanism: This typically occurs if the reaction mixture is exposed to water at elevated temperatures, especially in the presence of strong acids or bases used during the reaction or workup. The carboxylic acid is acidic and will react with a base like sodium bicarbonate to form a water-soluble salt, explaining its behavior.
-
Identification: The amide intermediate is less polar than the carboxylic acid but more polar than the starting nitrile. The carboxylic acid will be significantly more polar and will often exhibit poor peak shape in reverse-phase HPLC unless a mobile phase modifier (e.g., formic or trifluoroacetic acid) is used. Its identity can be confirmed by LC-MS, where it will show the expected molecular ion, and by IR spectroscopy, which will reveal a characteristic broad O-H stretch and a C=O stretch.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis, linking them to probable causes and providing actionable solutions.
| Symptom Observed | Potential Root Cause(s) | Recommended Troubleshooting Actions & Optimization |
| Low Yield & Complex Mixture | 1. Incorrect Reaction Temperature: Too low may result in incomplete conversion; too high can promote side reactions and decomposition. 2. Suboptimal Reagent Stoichiometry: Insufficient chlorinating agent leads to incomplete chlorination; excess can cause over-chlorination. 3. Presence of Moisture: Water can lead to hydrolysis of the nitrile group or deactivation of certain reagents. | 1. Temperature Optimization: Perform small-scale trials varying the temperature by ±10-20°C. Monitor reaction progress by GC or TLC to find the optimal balance between reaction rate and selectivity. 2. Reagent Titration: Carefully control the equivalents of the chlorinating agent. A slight excess (e.g., 1.1 eq. per position) is often needed, but large excesses should be avoided. 3. Anhydrous Conditions: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[5] |
| High Levels of Hydrolysis Products (Amide/Acid) | 1. Harsh Aqueous Workup: Quenching the reaction with water at high temperatures or using concentrated acid/base can rapidly hydrolyze the nitrile.[2][6] 2. Prolonged Reaction Times at High Temp: Residual water in solvents or reagents can cause hydrolysis over extended periods. | 1. Modified Workup: Cool the reaction mixture to 0-5°C before quenching. Use dilute, pre-chilled aqueous solutions (e.g., saturated NaHCO₃) for neutralization. Minimize the contact time between the organic product and the aqueous phase. 2. Reaction Monitoring: Do not run the reaction for longer than necessary. Monitor for the disappearance of the starting material and stop the reaction promptly. |
| Poor Isomeric Purity | 1. Non-selective Reaction Conditions: High temperatures or radical-based chlorination pathways can reduce regioselectivity. 2. Impure Starting Material: The isomeric purity of your final product can only be as good as your starting material. | 1. Condition Screening: Evaluate different chlorination systems (e.g., Cl₂ gas vs. SO₂Cl₂ vs. PCl₅/POCl₃) and catalyst systems, which can significantly influence isomeric ratios.[7][8] 2. Pre-purification: Analyze and, if necessary, purify your starting material before beginning the synthesis. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude Reaction Mixture
This protocol provides a general method for separating and identifying this compound from its common chlorinated and hydrolyzed side products. Gas chromatography is well-suited for analyzing volatile and semi-volatile chlorinated pyridine compounds.[9][10]
-
Sample Preparation:
-
Quench a small aliquot (approx. 50 µL) of the reaction mixture.
-
Dilute it in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any solids are present.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial Temp: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Detector: Agilent 5977A or equivalent.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Scan Range: 40-400 m/z.
-
-
Expected Elution Order: Less polar compounds will elute first. Expect an order of: Incompletely chlorinated isomers -> Target Compound -> Over-chlorinated isomers. The highly polar amide and carboxylic acid may not elute or may show very poor peak shape under these conditions; LC-MS is preferred for their analysis.
Protocol 2: Purification via Recrystallization
For crude products containing primarily the target compound with minor isomeric or non-polar impurities, recrystallization can be a highly effective and scalable purification method.
-
Solvent Selection:
-
Identify a suitable solvent system where the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Good starting points for chlorinated aromatics include isopropanol, ethanol, hexanes, or a mixed solvent system like ethanol/water or toluene/hexanes.
-
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further cool the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
-
Validation: Assess the purity of the recrystallized material by GC-MS and melting point analysis.
Troubleshooting Workflow
If you encounter issues with product purity, follow this logical workflow to diagnose and solve the problem.
Caption: A decision-making workflow for troubleshooting low-purity synthesis of this compound.
Summary of Potential Side Products
| Side Product Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature |
| This compound | Cl₃C₅HN-CN | 215.44 | Target Compound . Exhibits characteristic isotope pattern for 3 Cl atoms. |
| Dichloroisonicotinonitrile Isomers | Cl₂C₅H₂N-CN | 181.00 | Lower MW peak, elutes before the target in GC. Isotope pattern for 2 Cl atoms. |
| Tetrachloroisonicotinonitrile Isomers | Cl₄C₅N-CN | 249.89 | Higher MW peak, elutes after the target in GC. Isotope pattern for 4 Cl atoms. |
| 2,3,5-Trichloroisonicotinamide | Cl₃C₅HN-CONH₂ | 233.46 | More polar than nitrile. Will show a higher MW in MS (+18 amu). Identified by LC-MS. |
| 2,3,5-Trichloropyridine-4-carboxylic acid | Cl₃C₅HN-COOH | 234.44 | Highly polar. Soluble in aqueous base. Identified by LC-MS (+19 amu vs amide). |
References
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
-
Li, C-J., et al. (2020). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules. [Link]
-
Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. [Link]
- Bayer AG. (1982). Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
- Anhui Guangxin Agrochemical Co Ltd. (2021). Synthetic method of 2,3,5-trichloropyridine.
- Dow Chemical Co. (1978). Preparation of 2,3,5-trichloropyridine.
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. ATSDR. [Link]
- Nanjing Red Sun Co Ltd. (2015). Synthetic method of 2,3,5-trichloropyridine.
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
- Ciba-Geigy AG. (1980). Process for the preparation of 2,3,5-trichloropyridine; 2,4,4-trichloro-4-formyl-butyronitrile and process for its preparation.
-
ResearchGate. (2018). GC/MS analysis of pyridine. [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Application Note: ANCCSGCCLPEST. [Link]
-
GOV.UK. (2021). Pyridine slides for discussion. [Link]
-
Smirniotis, P. G., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A. [Link]
-
Jasiński, R., et al. (2022). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes. Molecules. [Link]
-
Sim, M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]
-
Nagano, E. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Sharma, S., et al. (2023). Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. ChemistrySelect. [Link]
- Dow Agrosciences LLC. (2004). Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine.
-
ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles. [Link]
- Cheminova AS. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Lee, J-W., et al. (2018). Purification of 2,3-butanediol From Fermentation Broth: Process Development and Techno-Economic Analysis. Biotechnology for Biofuels. [Link]
-
ResearchGate. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. [Link]
- Jiangsu Yangnong Chemical Co Ltd. (2022). Method for preparing 2,4,5-trichloropyrimidine.
-
Rychnovsky, S. D., et al. (2007). Studies on the Synthesis of Quartromicins A3 and D3: Synthesis of the Vertical and Horizontal Bis-Spirotetronate Fragments. The Journal of Organic Chemistry. [Link]
Sources
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US6794513B1 - Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. cromlab-instruments.es [cromlab-instruments.es]
Technical Support Center: Optimizing the Synthesis of 2,3,5-Trichloroisonicotinonitrile
Welcome to the technical support center for the synthesis of 2,3,5-Trichloroisonicotinonitrile (TCIN). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical chemical intermediate. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your reaction conditions effectively. The primary synthesis route addressed herein is the vapor-phase catalytic ammoxidation of 2,3,5-trichloro-4-methylpyridine, a robust and scalable method for nitrile formation.
Section 1: Synthesis Overview and Core Principles
The conversion of a methyl group on a pyridine ring to a nitrile group via ammoxidation is a powerful synthetic transformation. The process involves the reaction of the substrate with ammonia and oxygen at elevated temperatures over a solid-phase catalyst.[1] This reaction is a partial oxidation, and its success hinges on precise control of reaction parameters to maximize selectivity towards the desired nitrile product while minimizing the formation of byproducts from over-oxidation (e.g., carboxylic acids, CO, CO2) or side reactions.
The overall transformation can be visualized as follows:
Caption: High-level workflow for TCIN synthesis via ammoxidation.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question: My conversion of the starting material, 2,3,5-trichloro-4-methylpyridine, is significantly lower than expected. What are the primary factors to investigate?
Answer: Low conversion is typically traced back to three key areas: reaction temperature, catalyst activity, or reactant stoichiometry and residence time.
-
Insufficient Reaction Temperature: Ammoxidation reactions have a high activation energy. If the catalyst bed temperature is too low, the reaction rate will be slow, leading to poor conversion.
-
Causality: The catalytic cycle, which involves the activation of C-H bonds of the methyl group and the incorporation of nitrogen from ammonia, requires significant thermal energy.[1]
-
Recommendation: Gradually increase the reaction temperature in 10-15°C increments. A typical starting range for the ammoxidation of methyl-heteroaromatics is 350-480°C.[2] Monitor the reaction effluent by Gas Chromatography (GC) at each setpoint to find the optimal temperature that balances conversion with selectivity.
-
-
Catalyst Deactivation: The catalyst is the heart of the process. Its performance can degrade over time.
-
Causality: Deactivation can occur through "coking," where carbonaceous deposits block active sites, or through "sintering," where high temperatures cause the catalyst's fine structure to collapse, reducing surface area. Impurities in the feed gas (e.g., sulfur compounds) can also poison the catalyst.
-
Recommendation: If you suspect coking, a controlled catalyst regeneration can be performed by passing air or a dilute oxygen stream over the catalyst bed at an elevated temperature to burn off the carbon deposits. For suspected poisoning, an analysis of the feedstock purity is necessary.
-
-
Incorrect Stoichiometry or Residence Time: The molar ratios of ammonia and oxygen to the organic substrate are critical.
-
Causality: An insufficient amount of ammonia will starve the reaction of the nitrogen source. A very short residence time (high space velocity) means the reactant molecules do not have sufficient time to interact with the catalyst surface.
-
Recommendation: Ensure your mass flow controllers are accurately calibrated. The molar ratio of NH₃ to the substrate is often kept high (e.g., 3:1 to 10:1) to favor nitrile formation. Decrease the total gas flow rate to increase residence time and allow for higher conversion.
-
Question: I am achieving good conversion, but the selectivity to this compound is poor, with significant byproduct formation. How can I improve this?
Answer: Poor selectivity is almost always a result of over-oxidation, which is primarily influenced by the oxygen-to-substrate ratio and the reaction temperature.
-
Excess Oxygen: Too much oxygen in the feed gas is the most common cause of over-oxidation.
-
Causality: While oxygen is a required reactant, its high reactivity can lead to the complete combustion of the organic substrate to CO₂ and H₂O, or partial oxidation to form undesired intermediates like the corresponding carboxylic acid or aldehyde.
-
Recommendation: Carefully reduce the molar feed ratio of oxygen to the substrate. This is a delicate balance, as too little oxygen will decrease the conversion rate. An optimal O₂:substrate molar ratio is often in the range of 2:1 to 5:1. This optimization is crucial for maximizing yield.[2]
-
-
Excessively High Reaction Temperature: High temperatures that favor conversion can also promote non-selective side reactions.
-
Causality: At elevated temperatures, the energy landscape allows for alternative reaction pathways, particularly complete combustion, to become more favorable. The catalyst itself may exhibit different selectivity profiles at different temperatures.
-
Recommendation: If you have high conversion but low selectivity, try reducing the reaction temperature. This may slightly lower your conversion but can dramatically increase the selectivity, leading to a higher overall yield of the desired product. The goal is to find the "sweet spot" temperature.
-
Question: I am observing a gradual pressure drop across my fixed-bed reactor over the course of the reaction. What is the likely cause and solution?
Answer: An increasing pressure drop is usually indicative of physical obstruction in the catalyst bed.
-
Catalyst Bed Fouling/Coking: This is the most common reason.
-
Causality: Severe coking can lead to the physical blockage of the interstitial spaces between catalyst particles, impeding gas flow. In some cases, non-volatile byproducts or polymerized materials can deposit on the catalyst.
-
Recommendation: Implement a periodic catalyst regeneration cycle as described above. Ensure the substrate is fully vaporized before entering the reactor; liquid droplets can cause localized coking. Filtering the inlet gas streams can prevent particulate contamination.
-
-
Catalyst Particle Degradation: The physical integrity of the catalyst may be compromised.
-
Causality: The catalyst support can fracture or crush due to thermal stress from repeated heating and cooling cycles or from mechanical stress, leading to fine particles that pack tightly and increase resistance to flow.
-
Recommendation: Handle the catalyst gently during reactor loading. When sourcing a catalyst, inquire about its mechanical stability and attrition resistance. Use of a catalyst with a uniform, robust particle shape can mitigate this issue.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What type of catalyst is most effective for this ammoxidation?
-
Vanadium and molybdenum oxides are the most widely used and effective catalysts for ammoxidation reactions.[1] Catalysts are typically supported on inert materials like alumina (Al₂O₃) or silica (SiO₂) to provide high surface area and stability. Promoters such as chromium or phosphorus can be added to enhance selectivity and catalyst lifetime.[2]
-
-
Q2: How can I effectively monitor the reaction progress and product distribution?
-
Online Gas Chromatography (GC) is the industry standard. A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be connected to the reactor outlet to provide real-time analysis of reactants, products, and byproducts. This allows for rapid optimization of reaction conditions.
-
-
Q3: What are the primary safety considerations for this process?
-
Flammability: The mixture of an organic compound, oxygen, and ammonia at high temperatures creates a significant explosion hazard. It is imperative to operate outside the explosive limits of the gas mixture. This is often achieved by using an inert carrier gas like nitrogen to keep the oxygen concentration below the lower explosive limit.
-
Toxicity: this compound and its chlorinated precursors are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or enclosed system. Ammonia gas is corrosive and toxic upon inhalation.
-
-
Q4: What is a good starting point for reaction parameter optimization?
-
A systematic approach is best. Start with a moderate temperature (e.g., 400°C) and the reactant ratios suggested in the literature for similar compounds. First, optimize the temperature to achieve a reasonable conversion (e.g., >50%). Next, adjust the oxygen and ammonia ratios to maximize selectivity to the desired nitrile. Finally, fine-tune the temperature and space velocity to maximize the space-time yield.
-
Section 4: Key Parameter Optimization Summary
| Parameter | Effect on Conversion | Effect on Selectivity (to Nitrile) | Optimization Rationale |
| Temperature | Increases with temperature | Decreases at very high temperatures | Balance reaction rate with minimization of over-oxidation. |
| O₂ / Substrate Ratio | Increases with ratio | Decreases significantly at high ratios | Provide enough oxygen for reaction but not enough for combustion. |
| NH₃ / Substrate Ratio | Increases with ratio | Increases with ratio | Ensure sufficient nitrogen source to favor nitrile pathway over oxide formation. |
| Residence Time | Increases with longer time | Generally stable or slightly improves | Allow sufficient contact time with the catalyst for the reaction to complete. |
Section 5: Detailed Protocol & Visualizations
Protocol: Vapor-Phase Ammoxidation of 2,3,5-Trichloro-4-methylpyridine
This is a representative protocol and must be adapted and optimized for your specific laboratory setup. A thorough safety review is mandatory before proceeding.
-
Catalyst Loading: Load a quartz or stainless-steel fixed-bed reactor (e.g., 10 mm inner diameter) with the V-Mo-based catalyst (approx. 1-2 g). Pack quartz wool at both ends of the catalyst bed to secure it.
-
System Setup: Install the reactor inside a tube furnace with a reliable temperature controller. Connect gas lines for ammonia, oxygen, and nitrogen via calibrated mass flow controllers to a mixing manifold.
-
Substrate Feed: Place the 2,3,5-trichloro-4-methylpyridine starting material in a syringe pump or HPLC pump set to deliver a precise liquid flow rate into a heated vaporizer chamber.
-
System Purge: Purge the entire system with nitrogen for at least 30 minutes to remove all air.
-
Reaction Initiation:
-
Heat the reactor to the target temperature (e.g., 420°C) under a nitrogen flow.
-
Begin the flow of ammonia and allow it to stabilize.
-
Start the liquid feed of the substrate into the vaporizer.
-
Slowly introduce oxygen into the system, carefully monitoring the reactor temperature for any exothermic spikes.
-
-
Steady State Operation: Maintain the reaction at the desired conditions for several hours. Collect the reactor effluent by passing it through a series of cold traps (e.g., ice-water bath followed by dry ice/acetone) to condense the product and unreacted starting material.
-
Work-up and Analysis:
-
After the run, shut down the oxygen, substrate, and ammonia flows, and cool the reactor under nitrogen.
-
Dissolve the contents of the cold traps in a suitable solvent (e.g., dichloromethane).
-
Analyze a small aliquot of the crude product by GC-MS to determine conversion, selectivity, and yield.
-
Purify the bulk product by removing the solvent under reduced pressure, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) or vacuum distillation.
-
Troubleshooting Logic Diagram
Caption: Decision tree for diagnosing and addressing low product yield.
References
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- US4111938A - Preparation of 2,3,5-trichloropyridine.
- EP0012117A1 - Process for the preparation of 2,3,5-trichloropyridine; 2,4,4-trichloro-4-formyl-butyronitrile and process for its preparation.
- CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
-
Ammoxidation . Wikipedia. [Link]
-
Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor . National Center for Biotechnology Information. [Link]
Sources
Thermal and chemical stability of 2,3,5-Trichloroisonicotinonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support center for 2,3,5-Trichloroisonicotinonitrile. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the thermal and chemical stability of this compound. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-proven insights to support your experimental success.
Section 1: Understanding the Stability Profile of this compound
This compound is a polychlorinated pyridine derivative, a class of compounds known for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple chlorine atoms and a nitrile group on the pyridine ring significantly influences the molecule's reactivity and stability. This section provides a foundational understanding of the factors governing its stability.
General Chemical Stability
Under standard ambient conditions (room temperature and protected from light), this compound is a chemically stable compound. However, its stability can be compromised by exposure to certain chemical environments, particularly strong bases and nucleophiles.
The pyridine ring is inherently electron-deficient, and this effect is amplified by the three electron-withdrawing chlorine atoms. This electronic characteristic makes the carbon atoms of the ring, especially those bearing a chlorine atom, susceptible to nucleophilic aromatic substitution (SNAr) . The nitrile group further contributes to the electron-deficient nature of the ring.
Key Reactivity Considerations
-
Nucleophilic Substitution: The chlorine atoms at the 2- and 5-positions are analogous to the ortho and para positions in a benzene ring, relative to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom makes these positions particularly activated towards nucleophilic attack. Therefore, reactions with strong nucleophiles such as amines, alkoxides, and thiolates can lead to the displacement of one or more chlorine atoms.
-
Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in a stepwise manner, first forming a carboxamide intermediate and then a carboxylic acid. The chlorine atoms on the pyridine ring can also be susceptible to hydrolysis, particularly under forcing conditions (high temperature and strong base), which can lead to the formation of corresponding hydroxypyridines.
-
Incompatible Materials: As a general precaution for chlorinated organic compounds, contact with strong oxidizing agents, strong bases, strong reducing agents, and combustible materials should be avoided to prevent potentially hazardous reactions.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that researchers may encounter during the handling, storage, and use of this compound in their experiments.
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[1] Keep the compound away from heat, sparks, open flames, and other sources of ignition.[3]
Q2: I am observing an unexpected side product in my reaction involving this compound. What are the likely degradation pathways?
A2: The most probable degradation pathways involve nucleophilic attack or hydrolysis.
-
Nucleophilic Degradation: If your reaction mixture contains nucleophilic species (e.g., amines, alcohols, thiols, or even trace water under basic conditions), you may be observing the product of a nucleophilic aromatic substitution reaction, where one or more chlorine atoms have been replaced.
-
Hydrolytic Degradation: The nitrile group can hydrolyze to a carboxamide or a carboxylic acid, especially in the presence of strong acids or bases. The chlorine atoms can also undergo hydrolysis to hydroxyl groups, particularly at elevated temperatures.
To identify the side product, we recommend using analytical techniques such as LC-MS or GC-MS to determine its molecular weight and fragmentation pattern.
Q3: My sample of this compound has developed a slight discoloration over time. Is it still usable?
A3: Discoloration can be an indication of degradation. It is crucial to assess the purity of the material before use. We recommend running a purity check using a validated analytical method, such as HPLC-UV or GC-FID. If significant degradation has occurred, the material may not be suitable for your experiment, as the impurities could interfere with your reaction or lead to the formation of unwanted byproducts.
Q4: What are the potential impurities that could be present in commercially available this compound?
A4: Process-related impurities can arise from the synthetic route used to prepare this compound. Depending on the starting materials and reaction conditions, potential impurities could include isomers with different chlorine substitution patterns, partially chlorinated intermediates, or residual starting materials and reagents. For instance, one synthetic route involves the reaction of 2-chloropyridine with a chlorinating agent, which could potentially lead to under- or over-chlorinated byproducts.[4] It is always recommended to obtain a certificate of analysis from the supplier, which should detail the purity and any identified impurities.
Section 3: Troubleshooting Guides
This section provides practical troubleshooting guidance for common issues encountered during experimental work with this compound.
Troubleshooting Low Yield in Reactions
Issue: Consistently low yield in a reaction where this compound is a starting material.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of Starting Material | Verify the purity of your this compound using HPLC or GC before starting the reaction. If impurities are detected, consider purification (e.g., recrystallization or column chromatography). |
| Incompatibility with Reaction Conditions | If your reaction is run under strongly basic conditions or at high temperatures for extended periods, the substrate may be degrading. Consider using milder bases, lower reaction temperatures, or shorter reaction times. |
| Side Reactions | Analyze your crude reaction mixture by LC-MS or GC-MS to identify any major side products. This can help you understand if nucleophilic substitution or hydrolysis is competing with your desired reaction. |
| Moisture in Reaction | The presence of water can lead to hydrolysis of the nitrile group or the chlorine atoms. Ensure all your solvents and reagents are anhydrous. Run the reaction under an inert atmosphere. |
Troubleshooting Analytical Method Development
Issue: Difficulty in developing a reliable HPLC method for monitoring a reaction or assessing the purity of this compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | For basic compounds like pyridines, interactions with residual silanols on the HPLC column can cause peak tailing. Try using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the pyridine nitrogen. Alternatively, use an end-capped C18 column or a column specifically designed for the analysis of basic compounds.[5] |
| Poor Resolution Between Analyte and Impurities | Optimize the mobile phase composition. A gradient elution method is often necessary to separate compounds with different polarities.[6] Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and different stationary phases (e.g., C18, Phenyl-Hexyl, or a polar-embedded phase). |
| Analyte Degradation on Column | If you suspect your compound is degrading on the column (e.g., due to an acidic mobile phase), try using a mobile phase with a different pH or a different column stationary phase. |
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the stability assessment of this compound.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV or DAD detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60 °C for 24 hours.
-
After the specified time, neutralize the solutions with an appropriate amount of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature for 24 hours.
-
Neutralize the solutions with an appropriate amount of HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep both solutions at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound into a glass vial.
-
Place the vial in a thermostatic oven at 80 °C for 48 hours.
-
After exposure, dissolve the solid in acetonitrile and dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a suitable solvent like acetonitrile) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution by HPLC at various time points.
-
Analysis: Analyze all stressed samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Protocol for a Stability-Indicating HPLC-UV Method
Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 0.1 mg/mL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Section 5: Visualization of Key Concepts
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
Potential Degradation Pathways
Caption: Overview of potential degradation pathways for this compound.
Section 6: Safety and Handling
As a highly chlorinated and toxic compound, this compound must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][5] Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep or shovel the material into a suitable, closed container for disposal.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or waterways.
This technical support guide is intended to be a living document. As new data and insights become available, it will be updated to provide the most current and comprehensive information to the scientific community.
References
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. (2016-12-14). Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Scientific & Academic Publishing. (2023-04-23). Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]
- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. How To [chem.rochester.edu]
- 5. fishersci.com [fishersci.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Proper Storage and Handling of Chlorinated Nitriles
From the desk of the Senior Application Scientist
Welcome to the technical support center for the safe and effective use of chlorinated nitriles. This guide is designed for our partners in research, science, and drug development. Chlorinated nitriles are valuable reagents and intermediates, but their dual chemical nature—possessing both the reactivity of a nitrile and the characteristics of an organochloride—demands rigorous and informed handling protocols.
This document moves beyond simple checklists to provide a deeper understanding of the causality behind each recommendation. Our goal is to empower you with the knowledge to not only follow protocols but to anticipate potential hazards and troubleshoot issues effectively.
Section 1: Frequently Asked Questions - Core Concepts
Q: What are chlorinated nitriles and what are their primary hazards?
A: Chlorinated nitriles are organic compounds containing at least one chlorine atom and a cyano (-C≡N) functional group.[1] Their hazards are a composite of both functionalities:
-
Toxicity: Like many organochlorines, they can be toxic, potentially causing damage to the liver, kidneys, and central nervous system upon exposure.[2] Furthermore, many aliphatic nitriles can be metabolized by the body to release cyanide ions, which disrupts cellular respiration.[3] This metabolic release is a primary mechanism of their acute toxicity.[4]
-
Reactivity: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of carboxylic acids or amides.[5] The presence of chlorine atoms can influence this reactivity. They are also reactive with strong oxidizing and reducing agents.
-
Environmental Hazard: Many chlorinated organic compounds are persistent in the environment and can be toxic to aquatic life.[6] Proper disposal is critical to prevent environmental release.
Q: Why is the position of the chlorine atom relative to the nitrile group important?
A: The position of the chlorine atom (alpha, beta, etc.) significantly impacts the molecule's stability and reactivity. Alpha-chloro nitriles (where the chlorine is on the carbon adjacent to the cyano group) are particularly reactive. The nitrile group is electron-withdrawing, which can make the alpha-carbon more susceptible to nucleophilic substitution. This enhanced reactivity can make them more hazardous and necessitates stricter handling and storage protocols to prevent unwanted reactions.
Section 2: Safe Storage Protocols
Proper storage is the first line of defense against incidents. The primary goals are to prevent degradation, uncontrolled reactions, and accidental exposure.
Q: What are the ideal storage conditions for chlorinated nitriles?
A: Adherence to these conditions is critical for maintaining chemical integrity and safety:
-
Location: Store in a cool, dry, and well-ventilated area.[7] Ventilation is paramount to prevent the accumulation of potentially toxic and flammable vapors.
-
Temperature: Avoid high temperatures and direct sunlight.[7][8] Elevated temperatures can increase the vapor pressure and may accelerate decomposition, potentially leading to pressure buildup in the container. Some chlorinated hydrocarbons can begin to thermally decompose at elevated temperatures, which may produce toxic gases like hydrogen chloride and phosgene.[9][10]
-
Container: Always store in the original, tightly sealed manufacturer's container.[7] If a secondary container is required, ensure it is made of a compatible material (e.g., glass or a suitable stainless steel, not a reactive metal) and is clearly labeled with the full chemical name and associated hazards.[11]
-
Inert Atmosphere: For highly reactive or moisture-sensitive chlorinated nitriles, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[8]
Q: How do I segregate chlorinated nitriles from incompatible chemicals?
A: This is one of the most critical aspects of safe storage. Improper segregation is a leading cause of laboratory incidents. Chlorinated nitriles must be stored separately from incompatible chemical families.[11]
The following table summarizes key incompatibilities. Always consult the Safety Data Sheet (SDS) for the specific compound you are using.
| Incompatible Class | Specific Examples | Potential Hazard | Citation |
| Strong Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Amines | Can catalyze vigorous or violent hydrolysis of the nitrile group and/or elimination of HCl, leading to rapid heat and gas generation. | [12][13][14] |
| Strong Acids | Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃) | Can cause vigorous hydrolysis, potentially releasing toxic hydrogen cyanide (HCN) or hydrogen chloride (HCl) gas. | [12][13][15] |
| Strong Oxidizing Agents | Peroxides, Perchlorates, Nitrates, Chlorine | Can react violently, creating a fire or explosion hazard. | [12][16] |
| Reactive Metals | Powdered Aluminum, Magnesium, Alkali Metals (Na, K) | Can react with the chlorinated portion of the molecule, potentially leading to a violent exothermic reaction. | [16][17] |
Section 3: Safe Handling Procedures
All manipulations of chlorinated nitriles must be performed with appropriate engineering controls and personal protective equipment (PPE).
Q: What are the mandatory engineering controls for handling these compounds?
A: Always handle chlorinated nitriles inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood protects you from inhaling toxic vapors and contains any potential spills. Ensure the sash is at the appropriate height to maintain proper airflow. For particularly hazardous or volatile compounds, using a glovebox may be necessary.
Q: What is the correct Personal Protective Equipment (PPE) for handling chlorinated nitriles?
A: Standard laboratory PPE is often insufficient. The dual-hazard nature of these chemicals requires careful selection.
| Task | Minimum Required PPE | Rationale and Key Considerations |
| General Handling (Weighing, transfers in fume hood) | Gloves: Double-gloving is recommended. Use a chemical-resistant outer glove over a standard nitrile inner glove. Eye Protection: Chemical splash goggles. Body: Flame-resistant lab coat. | Standard nitrile and latex gloves may offer poor protection against chlorinated solvents.[18] Check the glove manufacturer's compatibility chart for the specific compound. Materials like butyl rubber or Viton may be required for prolonged contact.[19] |
| Splash Hazard (Large volume transfers, reaction workups) | All of the above, plus: Face Shield: Worn over chemical splash goggles. Apron: Chemical-resistant apron over lab coat. | A face shield provides an additional layer of protection for the face and neck from splashes.[19][20] |
| Potential for Aerosol/Vapor Generation | All of the above, plus: Respiratory Protection: A respirator with an appropriate organic vapor/acid gas cartridge may be required. | This must be based on a risk assessment. All respirator use requires prior medical clearance, fit-testing, and training under an institutional respiratory protection program.[20] |
Experimental Protocol: Transferring a Liquid Chlorinated Nitrile
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is on and functioning correctly. Have a designated, labeled waste container ready for contaminated tips and wipes.
-
Staging: Place the stock bottle of the chlorinated nitrile in a secondary container (e.g., a plastic beaker) inside the fume hood to contain any drips.
-
Transfer: Use a glass syringe or a micropipette with compatible disposable tips to perform the transfer. Work slowly and deliberately to avoid splashes.
-
Dispensing: Dispense the liquid below the surface of the solvent in the receiving flask to minimize vapor generation.
-
Cleanup: Immediately cap the stock bottle. Wipe down any drips on the bottle or work surface with a compatible solvent wipe. Dispose of all contaminated disposable materials (pipette tips, wipes) in the designated hazardous waste container.[21]
-
Glove Removal: If you suspect contamination of your outer gloves, remove them before leaving the fume hood using the proper technique to avoid skin contact.[22] Wash hands thoroughly after the procedure.
Section 4: Emergency Response and Spill Management
Rapid and correct response to an exposure or spill is critical.
Q: What is the immediate first aid for an exposure?
A: Time is of the essence. Follow these protocols and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the spill is extensive.[23] Remove all contaminated clothing while flushing. Do not apply any neutralizing creams or ointments.
-
Eye Contact: Go directly to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[19][23] Remove contact lenses if present, but do not delay flushing to do so.
-
Inhalation: Immediately move the affected person to fresh air.[19][23] If they are having difficulty breathing, trained personnel should administer emergency oxygen.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.
In all cases, provide the medical response team with the Safety Data Sheet (SDS) for the specific chlorinated nitrile involved.[23]
Q: How do I respond to a spill?
A: The response depends entirely on the scale and location of the spill. Follow this decision-making workflow.
CAUTION: Do NOT use bleach for decontamination. Mixing bleach with acidic compounds (which can form from the hydrolysis of chlorinated nitriles) or nitrogen-containing compounds can release highly toxic chlorine or chloramine gas.[11] Use a simple soap and water solution for final surface cleaning after the bulk of the spill has been absorbed and collected.[24]
Section 5: Waste Disposal
Q: How should I dispose of chlorinated nitrile waste?
A: All waste containing chlorinated nitriles, including unreacted material, contaminated solvents, spill cleanup debris, and contaminated PPE, must be treated as hazardous waste.
-
Collection: Use a designated, sealed, and clearly labeled hazardous waste container.[2] The container must be compatible with the chemical.
-
Labeling: The waste label must include the full chemical name of all components and their approximate concentrations.
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures and pickup schedules. Never pour chlorinated nitrile waste down the drain.[25]
By understanding the specific chemical principles that drive the hazards of chlorinated nitriles, you can work with them more safely and effectively. When in doubt, always pause and consult the Safety Data Sheet or contact your EHS department.
References
-
Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Available at: [Link]
-
Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47–54. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile. Available at: [Link]
-
USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Available at: [Link]
-
OxyChem. (2014, October). CHLORINATED ORGANICS HANDBOOK. Available at: [Link]
-
National Research Council (US) Committee on Toxicology. (2002). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2. National Academies Press (US). Available at: [Link]
-
Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Available at: [Link]
-
Environmental Health & Safety Services, University of Alabama at Birmingham. (n.d.). Personal Protective Equipment. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE. Available at: [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Available at: [Link]
-
Singh, J., et al. (2024, January). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Journal of Hazardous Materials Advances, 13. Available at: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
GOV.UK. (2024, November 4). Acetonitrile - Incident management. Available at: [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). INCOMPATIBLE CHEMICALS. Available at: [Link]
-
Scribd. (n.d.). Chemical Incompatibility Part2. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NITRILES. CDC Stacks. Available at: [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Available at: [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Available at: [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Available at: [Link]
-
GOV.UK. (n.d.). Chlorine - Incident management. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 404 – Glutaraldehyde: Spill Containment and Cleanup. Available at: [Link]
-
University of California, Berkeley Environmental Health & Safety. (2018, December). Chemical Storage Guidelines. Available at: [Link]
-
Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Available at: [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Available at: [Link]
-
Virginia Department of Health. (2019, October 9). Chlorine – Emergency Preparedness. Available at: [Link]
-
Golec, T., & Nowak, W. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2. Available at: [Link]
-
Trouble Free Pool. (2024, August 16). Chemical Storage and Safety - Further Reading. Available at: [Link]
-
European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]
-
European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]
-
Medscape. (2025, February 28). Chlorine Toxicity Treatment & Management. Available at: [Link]
-
GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. YouTube. Available at: [Link]
-
Mallinckrodt Specialty Chemicals Co. (1989, May). Chemical Compatibility List. Available at: [Link]
-
Golec, T., & Nowak, W. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC. Available at: [Link]
-
Gasmet Technologies. (n.d.). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Available at: [Link]
-
ResearchGate. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Available at: [Link]
-
Chapman University Environmental Health & Safety. (n.d.). Guidelines for Chemical Storage. Available at: [Link]
Sources
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. troublefreepool.com [troublefreepool.com]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. d-nb.info [d-nb.info]
- 10. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chapman.edu [chapman.edu]
- 12. nj.gov [nj.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 18. ecolink.com [ecolink.com]
- 19. CCOHS: Chlorine [ccohs.ca]
- 20. oxychem.com [oxychem.com]
- 21. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 22. youtube.com [youtube.com]
- 23. ehs.princeton.edu [ehs.princeton.edu]
- 24. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 25. cdc.gov [cdc.gov]
Technical Support Center: 2,3,5-Trichloroisonicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 2,3,5-Trichloroisonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging synthesis. Low yields and difficult purifications are common hurdles. Here, we address these issues in a direct question-and-answer format, combining established chemical principles with practical, field-proven advice to help you troubleshoot and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Question: What are the primary synthetic routes for this compound, and what are their respective challenges?
Answer: The synthesis of this compound is not trivial due to the heavily substituted and electron-deficient nature of the pyridine ring. Two principal retrosynthetic pathways are generally considered:
-
Vapor-Phase Ammoxidation of a Precursor Picoline: This is a powerful and industrially relevant method for converting a methyl group on a heteroaromatic ring directly into a nitrile.[1] The starting material would be 2,3,5-trichloro-4-methylpyridine (2,3,5-trichloropicoline). The primary challenges are the harsh reaction conditions (high temperatures), the need for a specialized catalyst (typically mixed metal oxides), and controlling selectivity to avoid over-oxidation to CO₂ or the formation of amides.[2][3]
-
Cyanation of a 4-Substituted-2,3,5-trichloropyridine: This route involves the nucleophilic substitution of a leaving group at the C-4 position with a cyanide source. The key challenge is the low reactivity of the C-4 position towards nucleophilic attack due to the electron-withdrawing effects of the three chlorine atoms. A highly activated precursor, such as 2,3,5-trichloro-4-iodopyridine, is often necessary, and the reaction may require metal catalysis (e.g., copper or palladium).[4]
Question: Why are yields often low regardless of the chosen route?
Answer: Low yields are a common issue stemming from several core factors:
-
Precursor Stability and Reactivity: The heavily chlorinated pyridine ring is highly electron-deficient. While this activates the ring for certain reactions, it can also make it susceptible to decomposition under harsh conditions (e.g., high temperatures in ammoxidation) or resistant to others (e.g., nucleophilic substitution).
-
Side Reactions: In ammoxidation, the competition between nitrile formation and complete oxidation of the methyl group is a major cause of yield loss.[2] In cyanation routes, hydrolysis of the nitrile product to the corresponding amide or carboxylic acid during workup can significantly reduce the isolated yield, especially if conditions are not strictly anhydrous.
-
Catalyst Deactivation: In heterogeneous catalysis, such as vapor-phase ammoxidation, the catalyst can deactivate over time due to coking or poisoning, leading to declining conversion rates.
-
Purification Losses: The final product can be difficult to separate from structurally similar starting materials or byproducts, leading to significant material loss during chromatography or recrystallization.
Part 2: Troubleshooting Guide - Addressing Specific Issues
This section provides direct answers and protocols for specific problems you may encounter during your experiments.
Problem 1: My vapor-phase ammoxidation of 2,3,5-trichloro-4-picoline results in low conversion and/or poor selectivity for the nitrile.
Answer: This is the most common challenge with this route. The issue typically lies in one of three areas: catalyst performance, reaction conditions, or reactant stoichiometry.
Causality Analysis: The ammoxidation reaction proceeds via a complex surface-catalyzed mechanism on a metal oxide catalyst.[2] The catalyst must be capable of activating the C-H bonds of the methyl group without cleaving the aromatic ring. The ratio of ammonia to oxygen is critical; insufficient ammonia leads to oxidation byproducts, while excess can lead to catalyst poisoning or unwanted side reactions.
Troubleshooting Workflow: Ammoxidation
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Ammoxidation.
Optimization Data & Protocol
The following table provides a starting point for optimization, based on typical conditions for heteroaromatic ammoxidation.[2][3]
| Parameter | Range | Starting Point | Notes |
| Temperature | 350 - 450 °C | 400 °C | Balance conversion with selectivity. Higher temps risk decomposition. |
| Catalyst | V₂O₅/MoO₃ on Al₂O₃/ZrO₂ | 5-10 wt% V₂O₅ on Al₂O₃ | Catalyst preparation and surface area are critical.[2] |
| Molar Ratio (Picoline:NH₃:Air) | 1 : (3-10) : (15-30) | 1 : 8 : 22 | A high excess of ammonia is crucial for nitrile selectivity.[2] |
| Contact Time | 1 - 5 seconds | 2 seconds | Adjust by changing the flow rate of the gas mixture. |
Problem 2: My cyanation of 2,3,5-trichloro-4-iodopyridine is failing or giving very low yields.
Answer: Failure in this step usually points to issues with precursor reactivity, catalyst efficacy, or reaction conditions that are not sufficiently inert.
Causality Analysis: The Rosenmund-von Braun reaction (CuCN) or palladium-catalyzed cyanations are the most common methods. The C-I bond is significantly more reactive than a C-Cl bond, making the iodo-precursor the substrate of choice.[4] The reaction requires an effective catalyst to facilitate the C-CN bond formation and a polar, aprotic solvent to dissolve the reagents. Water is detrimental as it can hydrolyze the product and deactivate the cyanide source.
Recommended Protocol: Palladium-Catalyzed Cyanation
This protocol offers a milder alternative to the high temperatures often required for traditional CuCN reactions.
Materials:
-
2,3,5-Trichloro-4-iodopyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: Set up a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 2,3,5-trichloro-4-iodopyridine (1.0 eq), Zinc Cyanide (0.6 eq, as it provides two equivalents of cyanide), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction with an aqueous solution of sodium bicarbonate. Caution: This may release some HCN gas; perform in a well-ventilated fume hood.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Problem 3: I am observing a significant amount of an amide impurity after my cyanation workup.
Answer: This is a classic sign of nitrile hydrolysis.
Causality Analysis: The electron-deficient nature of the pyridine ring makes the nitrile carbon highly electrophilic and susceptible to hydrolysis, which can be catalyzed by either acid or base during the workup.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and flame-dried glassware.
-
Neutral Workup: Avoid strongly acidic or basic aqueous solutions during the workup. A quench with a saturated ammonium chloride solution or a mild bicarbonate solution is preferable.
-
Temperature Control: Perform the aqueous workup at a low temperature (0 °C) to minimize the rate of hydrolysis.
-
Rapid Extraction: Do not let the reaction mixture sit in the biphasic workup conditions for an extended period. Proceed through the extraction and drying steps efficiently.
Part 3: General Workflow and Purification
The overall process requires careful planning and execution, from precursor synthesis to final purification.
Caption: General Synthesis and Purification Workflow.
References
- Google Patents. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
- Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
- Google Patents. US4111938A - Preparation of 2,3,5-trichloropyridine.
- Google Patents. EP0012117A1 - Process for the preparation of 2,3,5-trichloropyridine; 2,4,4-trichloro-4-formyl-butyronitrile and process for its preparation.
- Google Patents. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.
-
Zhu, X. M., et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]
-
Wikipedia. Ammoxidation. Available at: [Link]
- Google Patents. US4996323A - Process for the preparation of 3,5,6-trichloropyridin-2-ol.
-
PubChem. 2,3,5-Trichloro-4-iodopyridine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method. Available at: [Link]
-
Chary, K. V. R., et al. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts. Journal of Chemical Research, Synopses. Available at: [Link]
Sources
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. 2,3,5-Trichloro-4-iodopyridine | C5HCl3IN | CID 15533856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions with Polychlorinated Pyridines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with polychlorinated pyridines. These versatile building blocks are crucial in the synthesis of numerous pharmaceuticals and agrochemicals.[1] However, their unique electronic properties often present significant synthetic challenges. This guide is structured in a question-and-answer format to directly address common issues encountered during experimentation, providing not just solutions but also the underlying scientific principles to empower your research.
Section 1: General Reactivity & Core Challenges
Q1: Why are my reactions with polychlorinated pyridines consistently sluggish or failing?
The primary challenge stems from the inherent electronic nature of the pyridine ring. The electronegative nitrogen atom withdraws electron density, making the ring electron-deficient.[2] This effect, compounded by the presence of multiple electron-withdrawing chlorine atoms, deactivates the ring towards many standard transformations, particularly electrophilic aromatic substitution. For palladium-catalyzed cross-coupling reactions, the strong carbon-chlorine (C-Cl) bond requires a highly active catalyst for oxidative addition, which is often the rate-limiting step.[3] Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the metal center of your catalyst, leading to catalyst poisoning and deactivation.[2][4]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are mainstays for functionalizing polychlorinated pyridines. However, their success is highly dependent on fine-tuning the reaction components.
Q2: My Suzuki-Miyaura coupling with a dichloropyridine is giving low yield and a significant amount of dechlorinated byproduct. What should I do?
This is a classic problem. Low yield is often due to an insufficiently active catalyst or catalyst deactivation, while the dechlorinated byproduct arises from a side reaction called hydrodehalogenation.
Troubleshooting Strategy:
-
Catalyst System Optimization: For less reactive aryl chlorides, a highly active catalyst is essential.
-
Palladium Source: Pre-formed palladium(0) sources like Pd(PPh₃)₄ can be effective, but often require higher temperatures. Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction, which can sometimes be inefficient. Consider using modern, air-stable pre-catalysts like palladacycles (e.g., G3 or G4 pre-catalysts) which form the active Pd(0) species more cleanly.[3]
-
Ligand Selection: This is critical. Standard ligands like PPh₃ are often ineffective for chloropyridines. Bulky, electron-rich phosphine ligands are required to facilitate the difficult oxidative addition of the C-Cl bond. Recommended ligands include:
-
Biarylphosphines: SPhos, XPhos, RuPhos, BrettPhos. These have proven highly effective for challenging couplings.[3]
-
Ferrocene-based ligands: dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective.
-
-
-
Suppressing Hydrodehalogenation: This side reaction involves the replacement of a chlorine atom with hydrogen.
-
Hydride Source: The hydride can come from various sources, including solvents (like alcohols), the amine base, or residual water.[5][6] Ensure you are using anhydrous, degassed solvents.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination of the desired product versus competing pathways that lead to hydrodehalogenation.[5][7][8] Experimenting with different bulky phosphine ligands is recommended.
-
Base Selection: Use a non-nucleophilic, anhydrous base. K₃PO₄ and Cs₂CO₃ are often good choices for Suzuki couplings. Stronger bases like NaOtBu are typically used in Buchwald-Hartwig aminations and can sometimes promote hydrodehalogenation.
-
-
Reaction Conditions:
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.
Q3: I'm attempting a Buchwald-Hartwig amination on a tetrachloropyridine and observing no reaction. What are the key parameters to adjust?
Tetrachloropyridines are particularly challenging substrates due to the high degree of electron deficiency and potential for multiple reaction sites. A lack of reactivity is almost always due to an insufficiently powerful catalyst system or catalyst inhibition.
Key Parameters for Optimization:
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a modern pre-catalyst (e.g., XPhos Pd G3).[3] | Ensures efficient formation of the active Pd(0) species, which is crucial for the difficult oxidative addition of the C-Cl bond. |
| Ligand | A highly electron-rich and sterically hindered biarylphosphine ligand (e.g., BrettPhos, RuPhos).[3] | Essential for activating the strong C-Cl bond and promoting reductive elimination. |
| Base | A strong, non-nucleophilic base like NaOtBu or KOtBu. | Required for deprotonation of the amine, but must be anhydrous as water can facilitate hydrodehalogenation. |
| Temperature | Elevated temperatures, often in the range of 100-120 °C. | Provides the necessary energy to overcome the high activation barrier of C-Cl bond cleavage. |
| Catalyst Loading | May need to be increased to 3-5 mol%.[3] | For highly unreactive substrates, a higher catalyst concentration can be necessary to achieve a reasonable reaction rate. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Polychlorinated Pyridine
-
Preparation: In a glovebox, add the polychlorinated pyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vial and heat the mixture in a pre-heated oil bath or heating block to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and carefully quench with water or saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q4: My Sonogashira coupling with 2,6-dichloropyridine is plagued by alkyne homocoupling (Glaser coupling). How can I promote the desired cross-coupling?
Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. De-gas all solvents and reagents thoroughly and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: While the copper co-catalyst (typically CuI) accelerates the reaction, it is also the primary culprit for homocoupling.[9] There are many effective copper-free Sonogashira protocols. These often require a more active palladium catalyst/ligand system and may need slightly higher temperatures.[10]
-
Choice of Base and Solvent: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[10] Solvents like THF or DMF are common. For copper-free conditions, toluene is often a good choice.[10]
| Condition | Classic Sonogashira | Copper-Free Sonogashira |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | (NHC)Pd Pre-catalyst or Pd(OAc)₂ with a bulky phosphine ligand |
| Base | Et₃N or Piperidine | Et₃N or other amine bases |
| Solvent | THF or DMF | Toluene or Dioxane |
| Key Advantage | Often faster at lower temperatures | Minimizes or eliminates alkyne homocoupling |
| Key Disadvantage | Prone to homocoupling if O₂ is present | May require higher temperatures or more expensive catalysts |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Q5: I am trying to perform a nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyridine with an amine. Which chlorine is more reactive and why?
In SNAr reactions on 2,4-dichloropyridine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[7] This regioselectivity is governed by the stability of the intermediate Meisenheimer complex.
Mechanistic Rationale:
When a nucleophile attacks the pyridine ring, it forms a negatively charged intermediate where the aromaticity is temporarily broken. The stability of this intermediate determines the rate of reaction.
-
Attack at C4: The negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This is a highly stabilizing interaction.
-
Attack at C2: The negative charge can also be delocalized onto the nitrogen atom.
-
Attack at C3 or C5: Delocalization of the negative charge onto the nitrogen atom is not possible.
While both C2 and C4 attack lead to intermediates stabilized by charge delocalization onto the nitrogen, quantum mechanical calculations and experimental evidence often show a preference for C4 attack in classical SNAr reactions.[7] However, this selectivity can be influenced by the nucleophile and the presence of other substituents on the ring.[11]
SNAr Regioselectivity in Dichloropyridines
Caption: Regioselectivity in SNAr reactions of 2,4-dichloropyridine.
Section 4: Reactions with Organometallic Reagents
Q6: I'm trying to use a Grignard reagent with a polychlorinated pyridine, but I'm getting a complex mixture of products and low yield of the desired coupled product. What's going wrong?
Grignard reagents are both strong nucleophiles and strong bases.[12][13] When reacting with polychlorinated pyridines, several side reactions can occur:
-
Nucleophilic Addition: The Grignard reagent can add to the C=N bond of the pyridine ring, especially at the 2-position. This is often a competing pathway to the desired substitution.[14]
-
Deprotonation: If there are any acidic protons on the pyridine ring or its substituents, the Grignard reagent can act as a base, leading to deprotonation instead of substitution.
-
Halogen-Magnesium Exchange: This can lead to the formation of pyridyl Grignard reagents, further complicating the reaction mixture.
-
Dehalogenation: The Grignard reagent can also act as a reducing agent, leading to the removal of chlorine atoms.[15]
Troubleshooting Strategies:
-
Use a Hindered Base for Deprotonation: If your goal is to deprotonate the pyridine ring for subsequent reaction with an electrophile, using a bulky lithium amide base like LDA (lithium diisopropylamide) or LTMP (lithium 2,2,6,6-tetramethylpiperidide) at low temperatures can avoid nucleophilic addition.[14]
-
Transmetalation: To perform a cross-coupling type reaction, consider forming a pyridylzinc or pyridylboronic ester reagent first, and then using this in a palladium-catalyzed Negishi or Suzuki coupling, respectively. These reagents are generally less reactive and more selective than Grignard reagents.
-
Low Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the desired reaction pathway by minimizing side reactions.
Section 5: Purification Challenges
Q7: How can I effectively purify my substituted dichloropyridine product from the remaining starting material and isomeric byproducts?
Purification of polychlorinated pyridine derivatives can be challenging due to the similar polarities of the starting materials, products, and potential isomers.
Effective Purification Techniques:
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. Often, a gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is required to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing isomeric impurities. The key is to find a solvent system where the desired isomer has significantly lower solubility than the undesired isomers at a given temperature. For example, an isopropanol/water mixture has been used to effectively separate 2,5-dichloropyridine from the 2,3-isomer.[16]
-
Steam Distillation: For volatile compounds, steam distillation can be an excellent large-scale purification technique to separate the desired product from non-volatile impurities.[16]
-
Acid/Base Extraction: If your product has a different pKa than the impurities, you may be able to use acid/base extraction to selectively move your product into an aqueous layer and then recover it.
References
- Anderson, K. W., & Handy, S. T. (2010). Efficient synthesis of diarylated pyrimidines via regioselective double Suzuki coupling of 2,4-dichloropyrimidine. Tetrahedron Letters, 51(4), 654-657.
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
- Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. Benchchem.
- Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition. (2014). Dalton Transactions, 43(44), 16633–16636.
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Large-Scale Purification of 2,5-Dichloropyridine. Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(8), 2025.
- Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents...
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). RSC Advances, 13(28), 19345-19361.
- Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 37(3), 1467-1470.
- Technical Support Center: Buchwald-Hartwig Amin
- Regioselective Triple Suzuki Couplings of Trihalopyridines.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(10), 6527–6540.
- Buchwald–Hartwig amin
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (2000). Organic Letters, 2(6), 803–805.
- Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. (2010). Journal of Organometallic Chemistry, 695(10-11), 1476-1485.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). ChemSusChem, 6(8), 1455-1460.
- Directed Lithiation and Substitution of Pyridine Derivatives. (2015). Heterocycles, 91(3), 479-505.
- Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
- Grignard reaction. Wikipedia.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.
- Technical Support Center: Managing Hydrodehalogenation in Palladium-C
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13446–13460.
- A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). Molecules, 19(6), 8027–8038.
- Commercial Suppliers of High-Purity 3,5-Dichloropyridine: A Technical Guide. Benchchem.
- Grignard Reaction. Organic Chemistry Portal.
- Regioselective preparation of substituted pyrimidines.
- Sonogashira coupling. Wikipedia.
- Preparation of isomer-free 2,5-dichloro-pyridine.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2017).
- handout lab6 GRIGNARD REACTION.
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2008). Chemical Reviews, 108(2), 746–792.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2011). Organic & Biomolecular Chemistry, 9(21), 7437-7444.
- Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
- Grignard Reagent Reaction Mechanism. YouTube.
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4165.
- Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. Chemical Review and Letters.
Sources
- 1. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sci-hub.box [sci-hub.box]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Minimizing impurities in 2,3,5-Trichloroisonicotinonitrile production
Introduction
Welcome to the technical support guide for the synthesis of 2,3,5-Trichloroisonicotinonitrile (2,3,5-trichloro-4-cyanopyridine). This document is designed for researchers, chemists, and process development professionals to proactively address and troubleshoot challenges related to purity in the synthesis of this critical intermediate. Achieving high purity is paramount, as even trace impurities can have a significant impact on downstream applications, including drug development and materials science.[1][2]
This guide provides in-depth, experience-driven advice, moving beyond simple procedural steps to explain the underlying chemical principles that govern impurity formation. By understanding the "why" behind a problem, you can develop more robust and reliable synthetic processes.
Core Synthesis Pathway: An Overview
While several synthetic routes to chlorinated pyridines exist, a common and scalable approach involves the direct, high-temperature chlorination of a suitable pyridine precursor. For this compound, a logical pathway begins with 4-cyanopyridine. This multi-step chlorination is a demanding reaction where precise control over conditions is essential to maximize the yield of the desired trichlorinated product while minimizing the formation of a complex impurity profile.
The reaction proceeds through a sequence of chlorination steps, adding chlorine atoms to the pyridine ring. The positions are dictated by the directing effects of the cyano group and the pyridine nitrogen. Incomplete reactions are a primary source of impurities, leading to a mixture of mono-, di-, and trichlorinated species.
Caption: Plausible synthetic route and major impurity pathways.
Troubleshooting Guide
This section addresses specific impurity-related issues in a question-and-answer format.
Problem 1: My final product is contaminated with significant levels of dichloro-4-cyanopyridine isomers.
-
Question: I've completed the synthesis, but my HPLC and GC-MS analyses show high concentrations of incompletely chlorinated species, primarily different isomers of dichloro-4-cyanopyridine. What is causing this, and how can I fix it?
-
Answer:
-
Causality: This is a classic case of an incomplete or under-powered reaction. The electrophilic substitution of chlorine onto the pyridine ring becomes progressively more difficult with each chlorine atom added, as the ring becomes more electron-deficient. Achieving the third chlorination to form the target molecule requires forcing conditions (higher temperature, pressure, or reaction time). Insufficiently rigorous conditions will cause the reaction to stall at the dichloro stage.
-
Solutions & Rationale:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 10°C increments. Higher thermal energy will help overcome the activation barrier for the final chlorination step. Be cautious, as excessive temperatures can lead to thermal decomposition and charring.
-
Extend Reaction Time: If increasing temperature is not feasible, extending the reaction time can allow for a higher conversion rate. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to determine when the reaction has reached completion.
-
Increase Chlorine Pressure: If performing the reaction in a sealed vessel, increasing the partial pressure of chlorine gas can drive the equilibrium towards the more chlorinated product according to Le Chatelier's principle. This increases the concentration of the electrophile available for the reaction.
-
Catalyst Evaluation: While direct chlorination can be uncatalyzed, the use of a Lewis acid catalyst could potentially facilitate the reaction at lower temperatures. However, this would require significant process development.
-
-
Problem 2: I'm detecting tetrachloro-4-cyanopyridine in my product.
-
Question: My product is clean of lower-chlorinated species, but I'm now seeing an over-chlorinated impurity, tetrachloro-4-cyanopyridine. How do I prevent its formation?
-
Answer:
-
Causality: This is the opposite of the previous problem and is caused by reaction conditions that are too harsh. While forcing conditions are needed to achieve trichlorination, excessive temperature or reaction time can lead to a fourth chlorination, producing the tetrachloro- impurity. This demonstrates the fine balance required in this synthesis.
-
Solutions & Rationale:
-
Reduce Reaction Temperature/Time: The most straightforward solution is to carefully reduce the reaction temperature or shorten the overall reaction time. This requires careful optimization and monitoring. An experimental design (DoE) approach can be highly effective in finding the optimal balance.
-
Stoichiometric Control of Chlorinating Agent: Precisely controlling the molar equivalents of the chlorinating agent (e.g., chlorine gas) is critical. Use a mass flow controller for gases or precise addition for liquid reagents to avoid adding a significant excess that would drive the reaction to the tetrachloro- stage.
-
-
Problem 3: My product contains a significant amount of an unknown impurity with a lower molecular weight, and my yields are inconsistent.
-
Question: An unexpected peak is showing up in my chromatogram, and it appears to be a hydroxylated species. What is this, and where is it coming from?
-
Answer:
-
Causality: The likely culprit is a hydroxy-chloropyridine derivative, formed by the hydrolysis of one of the chloro-substituents.[3] Chloropyridines, especially those with multiple electron-withdrawing groups, can be susceptible to nucleophilic aromatic substitution by water, particularly at elevated temperatures. This impurity arises from trace moisture in the starting materials, solvents, or reaction atmosphere.
-
Solutions & Rationale:
-
Rigorous Drying of Reagents and Glassware: Ensure all solvents are anhydrous and that starting materials are thoroughly dried before use. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere. This prevents atmospheric moisture from entering the reaction vessel.
-
Quench and Workup Conditions: Be mindful of the workup procedure. Quenching the reaction mixture with water or aqueous solutions at high temperatures can promote hydrolysis. It is often better to cool the reaction mixture significantly before any aqueous workup steps.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best analytical method to monitor reaction progress and final product purity?
-
A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent choice for routine monitoring. For more detailed impurity identification, HPLC coupled with Mass Spectrometry (HPLC-MS) is the gold standard.[2] A reverse-phase C18 or a Phenyl-Hexyl column often provides good separation for halogenated aromatic compounds.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for volatile impurities.
-
-
Q2: My crude product is a mixture of several chlorinated species. What is the most effective purification strategy?
-
A2: For multi-gram scales, fractional distillation under reduced pressure can be effective if the boiling points of the different chlorinated species are sufficiently different.[5][6] For smaller scales or for achieving very high purity, column chromatography on silica gel is a reliable method.[7] Finally, recrystallization from a suitable solvent system (e.g., heptane, ethanol/water) can be highly effective for removing small amounts of impurities from a solid product.[6]
-
-
Q3: Can isomeric impurities, like 2,3,6-Trichloroisonicotinonitrile, form during this synthesis?
-
A3: Yes, the formation of isomers is highly probable. The substitution pattern on the pyridine ring is governed by complex electronic and steric effects. High-temperature radical reactions or aggressive electrophilic substitutions can often lead to a mixture of isomers.[8] The formation of 3-chloro-4-cyanopyridine alongside the 2-chloro isomer from 4-cyanopyridine N-oxide is a documented example of this.[7] Separating these isomers can be challenging and typically requires high-resolution chromatography.
-
Key Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general starting point for the analysis of this compound and its related impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the basic pyridine nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 95% B over 15 minutes | A broad gradient is necessary to elute everything from the polar starting material to potentially over-chlorinated, non-polar impurities. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| MS Detector | ESI+ (Positive Electrospray Ionization) | The pyridine nitrogen is readily protonated, making positive mode ideal for detection. |
| MS Scan Range | 100 - 400 m/z | Covers the molecular weights of all expected species. |
Protocol 2: Purification by Recrystallization
This protocol is designed to purify the final product, assuming it is a solid at room temperature and contains minor impurities.
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., heptane, ethanol, isopropanol, toluene, and mixtures like ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold, while the impurities remain soluble (or insoluble) at both temperatures.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude this compound. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper or a pad of celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by HPLC and melting point to confirm purity.
References
- Google Patents. (1981). Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it. (CA1123836A).
-
Der Pharma Chemica. (2011). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. 3(6), 334-341. Available at: [Link]
- Google Patents. (2021). Synthetic method of 2,3,5-trichloropyridine. (CN112159349B).
- Google Patents. (1978). Preparation of 2,3,5-trichloropyridine. (US4111938A).
- Google Patents. (2015). Synthetic method of 2,3,5-trichloropyridine. (CN104478793A).
-
ResearchGate. (n.d.). impurity profile of pharmaceuticals ingredient: a review. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of EXAMPLE II -- 2,3,5-Trichloropyridine. Available at: [Link]
-
PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(6), e5351. Available at: [Link]
-
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Available at: [Link]
-
Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
-
ResearchGate. (n.d.). A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]
- 6. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 7. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Scaling Up the Synthesis of 2,3,5-Trichloroisonicotinonitrile
Introduction
Welcome to the technical support center for the synthesis of 2,3,5-Trichloroisonicotinonitrile. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up the production of this highly functionalized pyridine derivative. This compound serves as a critical building block in the development of novel pharmaceuticals and agrochemicals, where the specific arrangement of chloro- and cyano-substituents imparts unique chemical properties.
Scaling the synthesis of halogenated heterocycles presents distinct challenges, including managing exothermic reactions, controlling regioselectivity, and ensuring safe handling of hazardous reagents and intermediates. This document provides a comprehensive framework, including a proposed synthetic pathway, detailed protocols, and extensive troubleshooting guides to navigate these complexities effectively. Our approach is grounded in established chemical principles to ensure both scientific integrity and practical applicability in a scale-up environment.
Proposed Synthetic Pathway & Workflow
The synthesis of this compound can be approached via a multi-step sequence starting from a commercially available precursor. The following workflow outlines a logical and scalable pathway, designed to isolate key intermediates and manage problematic steps effectively.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2,3,5-Trichloropyridine-N-oxide (Intermediate A)
-
Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge 2,3,5-trichloropyridine (1.0 kg, 5.48 mol) and glacial acetic acid (3.0 L).
-
Reagent Preparation: Prepare a solution of 30% hydrogen peroxide (625 mL, 6.58 mol, 1.2 equiv) in a separate vessel.
-
Reaction: Heat the reactor contents to 70-75°C. Once the temperature is stable, add the hydrogen peroxide solution dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 85°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete after 4-6 hours of stirring at 75°C post-addition.
-
Work-up: Cool the reaction mixture to ambient temperature. Carefully pour the mixture onto crushed ice (5 kg). Adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water (3 x 1 L), and dry under vacuum at 50°C to a constant weight.
Step 2: Synthesis of this compound (Intermediate B)
-
Reactor Setup: To a 10 L inerted, jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add 2,3,5-trichloropyridine-N-oxide (1.0 kg, 5.04 mol) and anhydrous dichloromethane (5.0 L).
-
Cooling: Cool the suspension to 0-5°C.
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (750 mL, 6.05 mol, 1.2 equiv) to the reactor. Following this, add benzoyl chloride (700 mL, 6.05 mol, 1.2 equiv) dropwise over 2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Track the consumption of the N-oxide starting material by LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate (2 L). Stir vigorously for 30 minutes. Separate the organic layer. Wash the organic layer with brine (1 L), dry over anhydrous magnesium sulfate, and filter.
-
Isolation (Crude): Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.
Step 3: Purification of this compound
-
Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol. If the solution is colored, treat with activated charcoal and filter hot. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.
-
Isolation: Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 40°C.
-
Quality Control: Analyze the final product for purity by HPLC, NMR, and melting point.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis.
| Problem ID | Issue | Potential Causes | Recommended Solutions & Explanations |
| TS-01 | Incomplete N-Oxidation (Step 1) | 1. Insufficient oxidant. 2. Reaction temperature too low. 3. Poor quality hydrogen peroxide. | 1. Increase Oxidant Stoichiometry: Increase H₂O₂ to 1.3-1.5 equivalents. Peroxides can decompose over time; using a slight excess ensures complete conversion. 2. Optimize Temperature: Maintain the temperature strictly within the 75-85°C range. Lower temperatures significantly slow the reaction rate. 3. Verify Reagent Quality: Use a fresh, properly stored bottle of hydrogen peroxide. Titrate a sample to confirm its concentration if in doubt. |
| TS-02 | Low Yield in Cyanation (Step 2) | 1. Presence of water in the reaction. 2. Degradation of TMSCN. 3. Insufficient activation by benzoyl chloride. | 1. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware thoroughly. Water reacts rapidly with TMSCN and benzoyl chloride, consuming reagents and reducing yield. 2. Use Fresh TMSCN: Trimethylsilyl cyanide is moisture-sensitive. Use a freshly opened bottle or distill before use for critical, large-scale runs. 3. Check Benzoyl Chloride Quality: Use high-purity benzoyl chloride. The quality of this activating agent is crucial for the Reissert-Henze reaction mechanism. |
| TS-03 | Formation of Dark Tar during Cyanation | 1. Reaction temperature too high during addition. 2. Polymerization side reactions. | 1. Improve Temperature Control: Ensure the jacketed reactor's cooling is efficient. A runaway exotherm can lead to uncontrolled side reactions and polymerization of cyanide species. Maintain the temperature below 10°C during addition. 2. Consider an Alternative Activator: If temperature control is challenging, a less reactive acylating agent might provide a wider operating window, though reaction times may increase. |
| TS-04 | Product Fails to Crystallize (Step 3) | 1. High levels of impurities. 2. Incorrect solvent choice. 3. Insufficient concentration. | 1. Pre-Purification: If the crude product is an oil with significant impurities, consider a quick silica gel plug filtration to remove baseline material before attempting recrystallization. 2. Solvent Screening: Perform small-scale solvent screening with different alcohols (ethanol, methanol) or hydrocarbon/ether mixtures (heptane/MTBE) to find an optimal system. 3. Concentrate Further: Ensure the hot solution is fully saturated before cooling. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary safety concerns involve:
-
Handling Hydrogen Peroxide: Concentrated H₂O₂ is a strong oxidizer. Avoid contact with metals and organic materials to prevent catalytic decomposition, which can be explosive. Ensure adequate cooling and controlled addition.
-
Use of TMSCN: Trimethylsilyl cyanide is toxic and readily hydrolyzes to release hydrogen cyanide (HCN) gas, which is highly poisonous. All manipulations must be performed in a well-ventilated fume hood or an enclosed reactor system. Have a cyanide antidote kit available and ensure personnel are trained in its use.[1]
-
Exothermic Reactions: Both the N-oxidation and cyanation steps can be exothermic. On a large scale, heat removal is critical. Use a jacketed reactor with a reliable cooling system and monitor the internal temperature continuously.[2]
Q2: Why is benzoyl chloride used in the cyanation step? A2: Benzoyl chloride acts as an activating agent in the Reissert-Henze reaction. It reacts with the N-oxide oxygen, forming an O-benzoyl intermediate. This makes the C4 position of the pyridine ring highly electrophilic and susceptible to nucleophilic attack by the cyanide ion from TMSCN, facilitating the introduction of the nitrile group.
Q3: Can other chlorinating agents be used if starting from a different precursor? A3: Yes, if the synthesis started from a hydroxypyridine or another precursor, various chlorinating agents could be used. Phosphorus oxychloride (POCl₃) is commonly used to convert hydroxypyridines to chloropyridines. The choice of agent and conditions is critical for achieving the desired regiochemistry and avoiding over-chlorination.
Q4: What analytical techniques are essential for in-process controls (IPCs)? A4: For effective IPCs, the following are recommended:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of reaction completion.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data on the consumption of starting materials and the formation of products and impurities. This is crucial for making decisions on when to proceed with work-up.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
Q5: How can the final product's purity be improved if recrystallization is insufficient? A5: If recrystallization does not yield the desired purity, column chromatography is the next logical step. For scale-up, medium-pressure liquid chromatography (MPLC) or flash chromatography systems are suitable. A non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point for silica gel chromatography of chlorinated aromatic compounds.
Caption: Decision tree for troubleshooting final product purification.
References
-
2,3,5-Trichloroisonicotinic acid - Safety Data Sheet. Synquest Labs. link
-
This compound Product Page. BLD Pharm. link
-
Process for producing 2,3,5-trichloropyridine. Google Patents (CA1123836A). link
-
Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold. ACS Publications. link
-
This compound Information. ChemicalBook. link
-
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloroquinoline-3-carbonitrile. Benchchem. link
-
Preparation of 2,3,5-trichloropyridine. Google Patents (US4111938A). link
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. link
-
Process for the preparation of 2,3,5-trichloropyridine. Google Patents (EP0012117A1). link
Sources
Technical Support Center: Mastering the Recrystallization of Nitrile Compounds
Welcome to the technical support center for the purification of nitrile compounds via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with crystallizing this versatile class of molecules. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purifications effectively.
The Foundational Principles of Nitrile Recrystallization
Nitriles, organic compounds containing a –C≡N functional group, are highly polar molecules.[1] This polarity is a double-edged sword in recrystallization. While it offers a range of potential solvents, it can also lead to issues such as "oiling out" and difficulty in achieving desired crystal forms. The success of any recrystallization hinges on the principle of differential solubility: the compound of interest should be highly soluble in a hot solvent and sparingly soluble in the same solvent when cold.[2]
The cyano group, with its strong electron-withdrawing nature and linear geometry, can influence crystal packing through dipole-dipole interactions and by acting as a hydrogen bond acceptor.[3] Understanding these intermolecular forces is key to selecting an appropriate solvent system and controlling the crystallization process.
Step-by-Step General Protocol for Nitrile Recrystallization
This protocol outlines a general workflow for the recrystallization of a solid nitrile compound. Specific volumes and temperatures will need to be optimized for each unique compound.
-
Solvent Selection :
-
Begin by testing the solubility of a small amount of your crude nitrile in various solvents at room temperature and at their boiling points.[4] .
-
Ideal single solvents for nitriles are often moderately polar, such as ethanol, isopropanol, or ethyl acetate.[5]
-
For mixed solvent systems, a common approach is to dissolve the nitrile in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[6] Common pairs include ethanol/water and ethyl acetate/hexanes.[4]
-
-
Dissolution :
-
Hot Filtration (if necessary) :
-
Crystallization :
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[5]
-
-
Crystal Collection and Washing :
-
Drying :
-
Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel, followed by air drying or using a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Guide for Nitrile Recrystallization
This section addresses common problems encountered during the recrystallization of nitrile compounds in a question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solutions |
| "Oiling Out" | The melting point of the nitrile is lower than the boiling point of the solvent.[10] High concentration of impurities depressing the melting point.[10] The solution is too concentrated, leading to supersaturation above the melting point. | Re-heat the solution to dissolve the oil and add a small amount of additional solvent.[5] Opt for a lower-boiling point solvent or a mixed solvent system.[5] Slow down the cooling rate significantly.[5] Introduce a seed crystal to encourage crystallization over oiling.[5] |
| No Crystals Form Upon Cooling | Too much solvent was used, and the solution is not saturated. The solution is supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again.[11] Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.[5] Add a seed crystal of the pure compound.[11] If using a mixed solvent system, add a small amount of the anti-solvent. |
| Low Recovery/Yield | Too much solvent was used, leaving a significant amount of the product in the mother liquor.[5] Premature crystallization occurred during hot filtration. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution.[4] Ensure the filtration apparatus is sufficiently pre-heated.[1] Cool the solution in an ice bath for a longer period to maximize precipitation.[5] Concentrate the mother liquor and cool again to recover a second crop of crystals. |
| Crystals are Colored | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before the filtration step. Use sparingly as it can also adsorb the desired product.[5] |
| Fine Powder Precipitates Instead of Crystals | The solution cooled too rapidly. The solution was agitated during cooling. | Allow the solution to cool slowly and without disturbance.[8] Consider using a Dewar flask with warm water to slow the cooling process. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for a new nitrile compound?
A good starting point for screening solvents for nitrile compounds includes moderately polar protic solvents like ethanol and isopropanol, and aprotic solvents like ethyl acetate and acetone.[5][12] Due to the polarity of the nitrile group, highly non-polar solvents like hexane are often good anti-solvents in a mixed solvent system.[12]
Q2: How does the structure of the nitrile affect solvent choice?
The overall polarity of the molecule is key. For small aliphatic nitriles like ethanenitrile, which are miscible with water, aqueous recrystallization might be feasible.[13] As the hydrocarbon chain length increases, the molecule becomes less polar, and solubility in water decreases, making organic solvents more suitable.[13] For aromatic nitriles, the presence of other functional groups will heavily influence the choice of solvent.[5]
Q3: Can I use a rotary evaporator to remove excess solvent?
Yes, if you've added too much solvent, you can carefully remove a portion of it using a rotary evaporator to re-saturate the solution before attempting to cool and crystallize again.[11]
Q4: What is polymorphism and how can I control it for my nitrile pharmaceutical?
Polymorphism is the ability of a compound to exist in more than one crystal form.[14] These different forms can have different physical properties, including solubility and bioavailability, which is critical in drug development.[14] Controlling polymorphism can be complex, but factors such as the choice of solvent, cooling rate, and the presence of impurities can influence which polymorph is obtained.[15] A systematic screening of different solvents and crystallization conditions is often necessary to identify and selectively produce the desired polymorph.[15]
Q5: My aminonitrile seems to be reacting with my solvent. What should I do?
Aminonitriles can be basic and may react with acidic solvents or impurities. For the recrystallization of basic compounds like aminonitriles, consider using non-acidic solvents. In some cases, forming a salt with an appropriate acid, such as p-toluenesulfonic acid, can yield a more readily crystallizable solid, from which the free amine can be regenerated.[16][17]
Visualizing the Process
Workflow for a Standard Recrystallization
Caption: A general workflow for the purification of nitrile compounds by recrystallization.
Troubleshooting Decision Tree for Common Recrystallization Issues
Caption: A decision tree for troubleshooting common issues in nitrile recrystallization.
References
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. longdom.org [longdom.org]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 7. researchgate.net [researchgate.net]
- 8. amherst.edu [amherst.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. mt.com [mt.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Adiponitrile - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. US4072698A - Resolution of aminonitriles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2,3,5-Trichloroisonicotinonitrile
For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical intermediates is a cornerstone of reliable and reproducible science. 2,3,5-Trichloroisonicotinonitrile, a key building block in various synthetic pathways, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of essential analytical techniques for its characterization, grounded in first principles and field-proven insights. We will explore the causality behind methodological choices, present detailed protocols for key assays, and provide supporting data to empower you to select and implement the most appropriate analytical strategy for your research.
The Analytical Imperative: Why Rigorous Characterization Matters
This compound (C₆HCl₃N₂) is a substituted pyridine nitrile. Its molecular structure, featuring a trichlorinated aromatic ring and a nitrile functional group, dictates its reactivity and physicochemical properties. The presence of regioisomers, starting materials, or degradation products as impurities can significantly impact the yield, purity, and safety profile of subsequent synthetic steps. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for quality control and regulatory compliance.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a strategic decision based on the specific question being asked—be it structural confirmation, purity assessment, or stability evaluation. No single method provides a complete picture. Instead, a suite of orthogonal techniques should be employed for comprehensive characterization.
Table 1: Performance Comparison of Key Analytical Methods
| Technique | Primary Information Provided | Key Advantages | Limitations & Considerations | Application for this compound |
| HPLC-UV/DAD | Purity, Quantification, Impurity Profile | Robust, highly quantitative, versatile for non-volatile compounds.[1][2] | Requires a chromophore (present in this molecule), moderate structural information. | Workhorse method for purity assays and stability-indicating methods. |
| GC-MS | Impurity ID, Quantification of Volatiles | Excellent separation for volatile compounds, provides molecular weight and fragmentation for identification.[3][4][5] | Requires thermal stability and volatility; potential for on-column degradation. | Ideal for identifying volatile synthetic by-products or residual solvents. |
| NMR (¹H, ¹³C) | Unambiguous Structure Elucidation | Gold standard for identity confirmation, provides detailed atomic connectivity.[6][7] | Lower sensitivity than MS, requires higher sample concentration, complex mixture analysis can be challenging. | Essential for initial structure confirmation of new batches. |
| LC-MS | Impurity ID & Quantification | Combines HPLC separation with mass-based identification; high sensitivity and specificity.[8][9] | Ionization efficiency can be variable; matrix effects can suppress signal. | Superior method for identifying and quantifying non-volatile impurities. |
| FTIR Spectroscopy | Functional Group Identification | Fast, non-destructive, confirms presence of key bonds (C≡N, C-Cl, Aromatic C=C).[10][11] | Provides limited information on overall structure or purity. | Quick identity check and confirmation of successful synthesis. |
| Thermal Analysis (DSC/TGA) | Melting Point, Thermal Stability | Provides key physicochemical data on purity (melting point depression) and decomposition temperature.[12][13][14] | Non-specific; melting point can be affected by any impurity. | Critical for assessing material stability for storage and processing. |
In-Depth Methodologies & Experimental Workflows
Here, we detail the protocols for the most critical assays. The causality behind specific parameter choices is explained to provide a deeper understanding of the methodology.
Purity Determination and Quantification by HPLC-UV
High-Performance Liquid Chromatography is the cornerstone for assessing the purity of this compound. A reversed-phase method is ideal, as the molecule possesses sufficient hydrophobicity to be retained on a C18 stationary phase.
Causality of Method Choices:
-
Column (C18): The nonpolar C18 phase provides effective retention for the moderately polar trichlorinated pyridine ring system.
-
Mobile Phase (Acetonitrile/Water): This common reversed-phase solvent system offers good peak shape and resolution. Acetonitrile is chosen for its low UV cutoff and compatibility with the analyte.
-
Detector (DAD): A Diode Array Detector is superior to a simple UV detector as it provides spectral data for the analyte peak, which can be used to assess peak purity and aid in identification.
Experimental Workflow Diagram: HPLC Purity Assay
Caption: Workflow for HPLC purity analysis of this compound.
Detailed Protocol: RP-HPLC Method
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Deionized Water (18.2 MΩ·cm).
-
This compound Reference Standard (characterized, >99.5% purity).[15]
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard and the test sample at 1.0 mg/mL in acetonitrile.
-
Dilute the stock solutions to a working concentration of approximately 50 µg/mL using the mobile phase.
-
Filter the final solutions through a 0.45 µm PTFE syringe filter before injection.
-
-
Data Analysis:
-
Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness Check: The method's validity is confirmed by running a system suitability test. This involves injecting the reference standard five times and ensuring the relative standard deviation (RSD) of the peak area is less than 2.0%.
-
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the chemical structure. For this compound, both ¹H and ¹³C NMR are required for full characterization.
Causality of Method Choices:
-
Solvent (CDCl₃ or DMSO-d₆): Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules. DMSO-d₆ is an alternative if solubility is an issue.[16] The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR: Will confirm the presence and environment of the single aromatic proton on the pyridine ring. Its chemical shift and lack of coupling will be characteristic.
-
¹³C NMR: Will identify all six unique carbon atoms in the molecule (five in the ring, one in the nitrile group), confirming the core structure and substitution pattern.
Experimental Workflow Diagram: NMR Structural Verification
Caption: Workflow for NMR structural verification of this compound.
Detailed Protocol: NMR Analysis
-
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in approximately 0.7 mL of CDCl₃ containing 0.03% TMS (tetramethylsilane) as an internal reference.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum (typically 16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (typically 1024 or more scans, depending on concentration).
-
-
Expected Spectral Features:
-
¹H NMR: A single singlet is expected for the proton at the C6 position of the pyridine ring, likely in the δ 8.0-9.0 ppm region.
-
¹³C NMR: Six distinct signals are expected: one for the nitrile carbon (C≡N) around δ 115-120 ppm, and five signals for the aromatic carbons, with those bonded to chlorine atoms shifted downfield.
-
Identification of Volatile Impurities by GC-MS
Gas Chromatography coupled with Mass Spectrometry is a powerful tool for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or thermally stable by-products.
Causality of Method Choices:
-
Column (HP-5MS or equivalent): A nonpolar 5% phenyl-methylpolysiloxane column is a general-purpose choice that provides excellent separation for a wide range of semi-volatile organic compounds based on their boiling points.[17]
-
Injection Mode (Splitless): For trace impurity analysis, a splitless injection ensures that the maximum amount of analyte is transferred to the column, enhancing sensitivity.[18]
-
Detector (Mass Spectrometer): Provides molecular weight information and a characteristic fragmentation pattern (mass spectrum) for each separated impurity, allowing for positive identification via library searching (e.g., NIST database).[19][20]
Detailed Protocol: GC-MS Method
-
Instrumentation & Conditions:
-
GC-MS System: Agilent 7890B GC with a 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MSD: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.
-
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1 mg/mL in a high-purity solvent such as acetone or ethyl acetate.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each impurity peak against the NIST Mass Spectral Library for tentative identification.
-
Confirmation of identity and quantification should be performed using certified reference standards for the suspected impurities.[21]
-
Conclusion: An Integrated Approach to Characterization
The robust characterization of this compound is achieved not by a single measurement, but by the intelligent application of orthogonal analytical techniques. HPLC serves as the primary tool for purity and quantitative analysis, while NMR provides the definitive structural confirmation. GC-MS is invaluable for profiling volatile impurities, FTIR offers a rapid identity check, and Thermal Analysis provides critical data on its physical stability. By integrating the data from these methods, researchers and developers can build a comprehensive characterization package, ensuring the quality and consistency of this important chemical intermediate and the integrity of their scientific outcomes.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- SIELC Technologies. (n.d.). Separation of 2,3,5-Trichloroaniline on Newcrom R1 HPLC column.
- Trilogy Analytical Laboratory. (n.d.). Certified Reference Standards.
- Bara, E., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- University of Leeds. (n.d.). Gas Chromatography.
- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy.
- Biffis, A., et al. (2016). A simple glove chamber for the analysis of air- and moisture-sensitive compounds by electron ionization mass spectrometry. Dalton Transactions.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table.
- Kelly, K., & Brown, G. (2021). 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. Propellants, Explosives, Pyrotechnics.
- BLD Pharm. (n.d.). This compound.
- NIST. (n.d.). 2,4,6-Trichlorobenzonitrile. NIST WebBook.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
- NFOGM. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor.
- World Health Organization. (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- BenchChem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC.
- Chemistry LibreTexts. (2021). 12.4: Gas Chromatography.
- NIST. (n.d.). Quantitative Infrared Database. NIST WebBook.
- Wang, Q., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry.
- Cortes-Aguirre, S., et al. (2007). Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry.
- Powers, R. (n.d.).
- Byrd, G. D., et al. (1995). A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. Journal of Analytical Toxicology.
- Hecht, S. S., et al. (2018). Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone.
- NIST. (n.d.). Trichloronitromethane. NIST WebBook.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- ChemicalBook. (n.d.). 2-CHLORO-3-METHYLBENZONITRILE(15013-71-5) 1H NMR spectrum.
- NIST. (n.d.). Trichloronitromethane. NIST WebBook.
- Google Patents. (n.d.). CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
- Zhang, Y., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN).
- Zhang, Y., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). MDPI.
- Paraskevopoulou, P., et al. (2021). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. MDPI.
- Kelly, K., & Brown, G. W. (2021). 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. OSTI.GOV.
- Ruhland, T. M., et al. (2020).
- Kosobokov, M. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas Chromatography [teaching.shu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. bionmr.unl.edu [bionmr.unl.edu]
- 8. osti.gov [osti.gov]
- 9. Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edu.rsc.org [edu.rsc.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. trilogylab.com [trilogylab.com]
- 16. chem.washington.edu [chem.washington.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 2,4,6-Trichlorobenzonitrile [webbook.nist.gov]
- 20. Trichloronitromethane [webbook.nist.gov]
- 21. who.int [who.int]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,3,5-Trichloroisonicotinonitrile
This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,3,5-Trichloroisonicotinonitrile (CAS No. 1221791-83-8).[1][2][3] Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple data sheet, offering a predictive analysis grounded in fundamental NMR principles and comparative data from related structures. We will explore the causal relationships between the molecule's unique electronic environment and its NMR signature, detail a robust experimental protocol, and compare its expected spectral features with those of less-substituted pyridine derivatives to provide a comprehensive analytical framework.
Introduction: The Challenge of Characterizing Polysubstituted Heterocycles
This compound is a highly functionalized pyridine derivative. Polychlorinated pyridines serve as critical intermediates in the synthesis of pharmaceuticals and agricultural chemicals.[4] The precise arrangement of substituents on the aromatic ring is paramount to the final product's efficacy and safety. Consequently, unambiguous structural confirmation is a non-negotiable step in any synthetic workflow.
NMR spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules.[5][6] For a molecule like this compound, with its complex interplay of electron-withdrawing groups, NMR provides a definitive fingerprint of its constitution. The pyridine nitrogen, three chlorine atoms, and a nitrile group create a unique electronic landscape, which is directly reflected in the chemical shifts and coupling patterns of its single proton and six distinct carbon atoms.
Predicted Spectral Features: A Deep Dive into Structure-Spectrum Correlation
Due to the absence of readily available experimental spectra in the public domain, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of substituent effects in aromatic systems.
Predicted ¹H NMR Spectrum
The structure of this compound contains only one proton, located at the C6 position of the pyridine ring.
-
Chemical Shift (δ): Aromatic protons on pyridine rings typically resonate in the downfield region (δ 7.0-8.8 ppm) due to the ring's diamagnetic anisotropy and the electron-withdrawing nature of the nitrogen atom.[7] In this specific case, the proton at C6 is ortho to a chlorine atom (at C5) and the ring nitrogen, and meta to another chlorine atom (at C3) and the cyano group (at C4). All of these are potent electron-withdrawing groups that significantly deshield the proton, pulling electron density away from it. This cumulative deshielding effect is expected to push the chemical shift of the H6 proton to the far downfield end of the aromatic region, likely in the δ 8.5 - 9.0 ppm range.
-
Multiplicity: With no adjacent protons, the signal for the H6 proton will not be subject to spin-spin coupling. Therefore, it is predicted to appear as a sharp singlet (s) .
-
Integration: The integral of this singlet will correspond to one proton.
Predicted ¹³C NMR Spectrum
The molecule has six unique carbon atoms: five in the aromatic ring and one in the nitrile functional group. A proton-decoupled ¹³C NMR spectrum will show six distinct signals. Aromatic carbons typically appear between 120-170 ppm.[8]
-
C2, C3, and C5 (Carbons bonded to Chlorine): The direct attachment of an electronegative chlorine atom generally causes a downfield shift for the attached carbon. However, in highly chlorinated systems, the effects are not strictly additive. We can predict these carbons to appear in the δ 145 - 155 ppm range. Their precise shifts will be modulated by their position relative to the nitrogen and other substituents. C2, being adjacent to the nitrogen, is expected to be the most deshielded of the three.
-
C4 (Carbon bonded to Nitrile): This carbon is at the para position relative to the nitrogen. The cyano group is strongly electron-withdrawing. This carbon's resonance is expected to be significantly shifted, likely appearing in a relatively upfield region for a substituted aromatic carbon, perhaps around δ 115 - 125 ppm .
-
C6 (Carbon bonded to Hydrogen): This is the only protonated carbon in the ring. Its chemical shift will be influenced by the adjacent nitrogen and C5-chlorine. It is predicted to resonate in the aromatic region, likely around δ 140 - 150 ppm . Its identity can be unequivocally confirmed with a 2D HSQC experiment.
-
CN (Nitrile Carbon): The carbon atom of a nitrile group has a characteristic chemical shift that is relatively shielded compared to other sp-hybridized carbons (like alkynes). It is typically found in the δ 115 - 120 ppm range.
Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| ¹H | |||
| H6 | 8.5 - 9.0 | Singlet (s) | Strong deshielding from adjacent N and Cl; meta to CN and Cl. No adjacent protons for coupling. |
| ¹³C | |||
| C2 | 150 - 155 | Singlet | Attached to Cl and adjacent to N, causing strong deshielding. |
| C3 | 145 - 152 | Singlet | Attached to Cl; deshielded by adjacent CN and C2-Cl. |
| C4 | 115 - 125 | Singlet | Attached to electron-withdrawing CN group. |
| C5 | 147 - 154 | Singlet | Attached to Cl; deshielded by adjacent CN and H6. |
| C6 | 140 - 150 | Singlet (Doublet in ¹H-coupled) | Protonated carbon adjacent to N, expected in the downfield aromatic region. |
| -C≡N | 115 - 120 | Singlet | Characteristic chemical shift for a nitrile carbon. |
A Robust Experimental Protocol for Data Acquisition
The following protocol is designed to yield high-quality, unambiguous NMR data for this compound. The causality behind each step is explained to ensure methodological soundness.
Step 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is freely soluble. Deuterated chloroform (CDCl₃) is an excellent first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Causality: The solvent must be deuterated to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Causality: This concentration is a standard compromise. It is high enough to obtain a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C nucleus, without causing significant line broadening due to aggregation or viscosity effects.
-
-
Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) to the NMR tube.
-
Causality: TMS is the universally accepted internal standard for ¹H and ¹³C NMR. Its protons and carbons are highly shielded, producing a sharp singlet at 0.00 ppm that does not overlap with most analyte signals and provides a precise reference point for the chemical shift scale.
-
Step 2: Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion and resolution.[9]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Given the expected simplicity (a single singlet), a small number of scans (e.g., 8 or 16) should be sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Causality: Proton decoupling removes C-H coupling, causing all carbon signals to appear as singlets, which simplifies the spectrum and improves the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Since five of the six carbons are quaternary (not attached to a proton), their relaxation times will be long, and they will not benefit from NOE. To ensure accurate integration and prevent signal saturation, use a longer relaxation delay (e.g., 5-10 seconds) or add a small amount of a relaxation agent like Cr(acac)₃. A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
2D NMR (Recommended for Confirmation):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. It would produce a single cross-peak, definitively linking the ¹H signal at ~8.5-9.0 ppm to the ¹³C signal of C6.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. The H6 proton would show correlations to C4, C5, and the nitrile carbon, providing unequivocal evidence for the overall molecular structure.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR analysis.
Comparative Analysis with Simpler Pyridines
To substantiate our predictions, it is instructive to compare the expected shifts with experimental data for less-substituted pyridines. This comparison highlights the predictable influence of substituents on the electronic environment of the ring.
| Compound | Proton at C6 (δ, ppm) | Carbon at C4 (δ, ppm) | Rationale for Difference |
| Pyridine | ~8.6 | ~135.7 | Baseline. H6 is deshielded by adjacent nitrogen. |
| 3-Chloropyridine[12] | ~8.5 | ~134.8 | Minimal change at C6 and C4 from a meta chlorine. |
| Isonicotinonitrile | ~8.9 (H2/H6) | ~125.0 | The CN group at C4 strongly deshields the ortho protons (H2/H6) and shields the carbon it's attached to (C4). |
| This compound (Predicted) | 8.5 - 9.0 | 115 - 125 | The combined deshielding from N, C5-Cl, and the meta CN/C3-Cl pushes H6 significantly downfield. The C4 shielding effect from the CN group remains dominant. |
This comparison demonstrates that the predicted values for this compound are logical extensions of the trends observed in simpler, related molecules. The powerful deshielding effect of the nitrile group on its ortho protons and the shielding effect on its attached carbon are key diagnostic features.
Trustworthiness: A Self-Validating System
The proposed analytical protocol incorporates several layers of self-validation to ensure the trustworthiness of the final structural assignment.
-
Internal Referencing: The use of TMS provides an unwavering reference point, making the data independent of minor variations in magnetic field strength.
-
Orthogonal Data Correlation (2D NMR): The true power of validation comes from multi-dimensional experiments. An HSQC experiment provides a direct, unambiguous link between a proton and its carbon. An HMBC experiment acts as a molecular "GPS," mapping the connectivity between different parts of the molecule. The successful correlation of all observed signals according to the proposed structure provides an exceptionally high degree of confidence, leaving virtually no room for alternative interpretations.
Logical Diagram for Structural Confirmation
Caption: Using 2D NMR to validate 1D data and confirm structure.
Conclusion
The NMR analysis of this compound presents a clear case study in the predictive power of modern spectroscopy. While the ¹H NMR spectrum is simple, consisting of a single downfield singlet, its precise chemical shift is a sensitive reporter of the highly electron-deficient nature of the pyridine ring. The ¹³C NMR spectrum provides a complete census of the carbon framework, with each signal's position dictated by the cumulative effects of the nitrogen, chlorine, and nitrile substituents. By employing a robust experimental protocol, including confirmatory 2D NMR techniques, researchers can achieve an unambiguous and trustworthy structural characterization, a critical step in the development of novel chemical entities.
References
-
Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]
-
ScienceOpen. Supporting Information for scientific paper. Available at: [Link]
-
OpenOChem Learn. Interpreting NMR. Available at: [Link]
-
PubChem. 2-Chloropyridine. National Center for Biotechnology Information. Available at: [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Shchepin, R. V., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry. Available at: [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds. Available at: [Link]
-
PubChem. 3-Chloropyridine. National Center for Biotechnology Information. Available at: [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]
-
University of Leicester. NMR Data for 1-heptaacetate. Available at: [Link]
-
PubChem. 4-Chloropyridine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2,4,6-Trichlorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) for Pyridine. Available at: [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Available at: [Link]
-
Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]
-
Andreassen, T., et al. (2015). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. Available at: [Link]
-
Houde, D., et al. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences. Available at: [Link]
- Google Patents. Preparation of 2,3,5-trichloropyridine.
-
El-Ghanam, A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. Available at: [Link]
-
MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]
-
Rudolph, D., et al. (2018). methanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. 1221791-83-8|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | 1221791-83-8 [amp.chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of 2,3,5-Trichloroisonicotinonitrile: A Comparative Guide to GC-MS and LC-MS Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the robust characterization of novel compounds is paramount. 2,3,5-Trichloroisonicotinonitrile, a halogenated aromatic nitrile, presents a unique analytical challenge due to its chemical properties. This guide provides an in-depth comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive analysis of this compound. As Senior Application Scientists, our goal is to furnish you with not just procedural steps, but the underlying scientific rationale to empower your analytical choices.
Introduction: The Analytical Imperative
This compound (C₆HCl₃N₂) possesses a molecular weight of 207.44 g/mol . Its structure, featuring a pyridine ring substituted with three chlorine atoms and a nitrile group, dictates its analytical behavior. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern in the mass spectrum, a key feature for identification. The choice between GC-MS and LC-MS is not arbitrary; it is dictated by the compound's volatility, thermal stability, and the specific analytical question at hand—be it qualitative identification, quantitative analysis, or impurity profiling.
The Core of the Matter: Ionization and Fragmentation
The soul of mass spectrometry lies in the ionization and subsequent fragmentation of the analyte. Understanding these processes is critical to interpreting the resulting spectra and, by extension, the identity and structure of the molecule.
Electron Ionization (EI) for GC-MS: A Hard Ionization Approach
Electron Ionization (EI) is the workhorse of GC-MS. In this high-energy process, the analyte molecule is bombarded with a beam of electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes extensive fragmentation.
Predicted Fragmentation Pathway of this compound under EI:
The fragmentation of this compound is predicted to proceed through several key pathways, driven by the stability of the resulting fragments. The aromatic pyridine ring provides a stable core, while the chlorine and nitrile substituents are primary sites for fragmentation.
A primary fragmentation event is the loss of a chlorine radical (Cl•), leading to a prominent fragment ion. Subsequent losses of chlorine or the nitrile group (as CN• or HCN) are also anticipated. The fragmentation cascade can be visualized as follows:
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
Atmospheric Pressure Chemical Ionization (APCI) for LC-MS: A Softer Touch
For compounds that are less volatile or thermally labile, LC-MS with Atmospheric Pressure Chemical Ionization (APCI) is a powerful alternative. APCI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ with less fragmentation than EI. This is particularly useful for confirming the molecular weight of the analyte.
In APCI, the sample is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent vapor, which in turn transfers a proton to the analyte molecules. While fragmentation is less extensive than in EI, in-source collision-induced dissociation (CID) can be employed to generate fragment ions for structural confirmation.
Comparative Analysis: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS for the analysis of this compound hinges on a careful consideration of their respective strengths and weaknesses.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Best For | Volatile and semi-volatile, thermally stable compounds. | Non-volatile, thermally labile, and polar compounds. |
| Ionization | Primarily Electron Ionization (EI) - "hard" ionization leading to extensive fragmentation. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) - "soft" ionization, preserving the molecular ion. |
| Sensitivity | Generally very high for amenable compounds. | Can be higher than GC-MS, especially for larger molecules. |
| Sample Derivatization | May be required to increase volatility. | Generally not required. |
| Application to this compound | Suitable due to its aromatic nature, likely possessing sufficient volatility and thermal stability. Provides detailed structural information from fragmentation. | A viable alternative, particularly if the compound exhibits thermal instability or if analyzing complex matrices. APCI would be the preferred ionization mode. |
Experimental Protocols
To provide a practical framework, we present detailed, self-validating experimental protocols for both GC-MS and LC-MS analysis of this compound.
GC-MS Analysis Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound using a standard capillary GC-MS system.
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in a high-purity solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Injector: Split/splitless inlet operated in splitless mode at 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C for 1 minute, followed by a ramp to 280°C at a rate of 15°C/min, and a final hold at 280°C for 5 minutes.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 50-300.
-
-
Data Analysis:
-
Identify the characteristic isotopic cluster of the molecular ion.
-
Correlate the observed fragment ions with the predicted fragmentation pathway.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
LC-MS/MS Analysis Protocol
This protocol is designed for the analysis of this compound using a reverse-phase LC-MS/MS system with APCI, which is particularly useful for complex matrices or when thermal degradation is a concern.
Caption: Workflow for LC-MS/MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water, to a concentration of 1 mg/mL.
-
Prepare a calibration series in the desired concentration range (e.g., 1, 10, 50, 100, 500 ng/mL).
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Thermo Scientific Vanquish or equivalent.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Altis).
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
APCI Source Parameters: Corona current: 4 µA; Vaporizer temperature: 350°C; Sheath gas flow: 40 arbitrary units; Aux gas flow: 10 arbitrary units; Capillary temperature: 300°C.
-
-
Data Analysis:
-
Identify the protonated molecule [M+H]⁺.
-
Develop a Multiple Reaction Monitoring (MRM) method by selecting a precursor ion (the protonated molecule) and a characteristic product ion for sensitive and specific quantification.
-
Conclusion: A Symbiotic Approach
Both GC-MS and LC-MS offer powerful, yet distinct, avenues for the analysis of this compound. GC-MS, with its robust EI fragmentation, provides a wealth of structural information, making it an excellent choice for initial identification and detailed characterization, assuming the compound is sufficiently volatile and thermally stable. Conversely, LC-MS with APCI offers a gentler ionization, preserving the molecular ion and providing a reliable determination of the molecular weight. This makes it particularly advantageous for quantitative studies in complex biological or environmental matrices where minimal sample preparation is desired.
Ultimately, the choice of technique is not a matter of superiority, but of strategic application. For comprehensive characterization, a symbiotic approach, leveraging the strengths of both GC-MS and LC-MS, will yield the most complete and reliable analytical picture of this compound.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Comparison of LC/MS and GC/MS Techniques. Shimadzu. [Link]
- The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. Richardson, S. D. (2002). Journal of Environmental Monitoring, 4(1), 1-9.
-
Atmospheric-pressure chemical ionization. Wikipedia. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
- Gas chromatography/atmospheric Pressure Chemical ionization/mass Spectrometry for the Analysis of Organochlorine Pesticides and Polychlorinated Biphenyls in Human Serum. Megson, D., et al. (2016).
A Comparative Guide to the Reactivity of 2,3,5-Trichloroisonicotinonitrile and 2,3,6-Trichloroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of novel therapeutics and functional materials. Among these, polychlorinated pyridine derivatives serve as versatile intermediates, offering multiple sites for functionalization. This guide provides an in-depth technical comparison of the reactivity of two such compounds: 2,3,5-Trichloroisonicotinonitrile and 2,3,6-trichloroisonicotinic acid. Our analysis, grounded in established principles of organic chemistry, will explore their susceptibility to nucleophilic aromatic substitution and other characteristic reactions, providing a predictive framework for their application in synthesis.
Molecular Structures and Electronic Properties: A Tale of Two Substituents
The reactivity of an aromatic system is fundamentally governed by the electronic nature of its substituents. Here, we compare a potent electron-withdrawing nitrile group against a carboxylic acid moiety, both situated on a trichlorinated pyridine core.
| Compound | Structure | Key Features |
| This compound | - Nitrile Group (-CN): A powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects.[1] It strongly activates the pyridine ring towards nucleophilic attack. | |
| 2,3,6-Trichloroisonicotinic Acid | - Carboxylic Acid Group (-COOH): An electron-withdrawing group, primarily through its inductive effect. Its ability to be deprotonated to the carboxylate (-COO⁻) can significantly alter its electronic influence. |
The nitrile group in this compound deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[1] This activation is most pronounced at the positions ortho and para to the nitrile group. In contrast, the carboxylic acid group of 2,3,6-trichloroisonicotinic acid is also electron-withdrawing, but its influence is more nuanced and dependent on the reaction conditions, particularly the pH.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary reaction manifold for these highly halogenated pyridines is nucleophilic aromatic substitution. The key to understanding their differential reactivity lies in the ability of the nitrile and carboxylic acid groups to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
Substrate [label="Trichloropyridine Derivative"]; Nucleophile [label="Nucleophile (Nu⁻)"]; Intermediate [label="Meisenheimer Complex\n(Negatively Charged Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Pyridine"]; Leaving_Group [label="Chloride Ion (Cl⁻)"];
Substrate -> Intermediate [label="Attack by Nu⁻"]; Nucleophile -> Intermediate; Intermediate -> Product [label="Loss of Cl⁻"]; Intermediate -> Leaving_Group; } caption [label="Generalized SNAr Mechanism", fontsize=10];
This compound: A Highly Activated System
The nitrile group at the 4-position of this compound exerts a strong electron-withdrawing effect, significantly stabilizing the negative charge of the Meisenheimer intermediate through resonance. This stabilization is particularly effective for nucleophilic attack at the C-2 and C-6 positions (ortho to the nitrile group). However, the chlorine atoms at C-3 and C-5 also influence the regioselectivity. Given the activating effect of the pyridine nitrogen at the C-2 and C-6 positions, and the additional activation by the nitrile group, these positions are the most likely sites for nucleophilic attack.
2,3,6-Trichloroisonicotinic Acid: A Conditionally Reactive Analogue
The carboxylic acid group in 2,3,6-trichloroisonicotinic acid is also electron-withdrawing and will activate the ring to SNAr, albeit to a lesser extent than the nitrile group. The reactivity of this compound is highly dependent on the pH of the reaction medium.
-
Under acidic or neutral conditions: The -COOH group acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack, primarily at the C-2 and C-6 positions.
-
Under basic conditions: The carboxylic acid will be deprotonated to the carboxylate anion (-COO⁻). This group is electron-donating and would deactivate the ring towards nucleophilic attack.
Therefore, SNAr reactions on 2,3,6-trichloroisonicotinic acid are expected to be more favorable under non-basic conditions.
Predicted Reactivity Order:
Based on the electronic properties of the substituents, the predicted order of reactivity towards nucleophiles in an SNAr reaction is:
This compound > 2,3,6-Trichloroisonicotinic Acid (under non-basic conditions)
Other Characteristic Reactions
Beyond SNAr, the nitrile and carboxylic acid functional groups introduce other potential reaction pathways.
Hydrolysis of the Nitrile Group
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,3,5-trichloroisonicotinic acid. This reaction provides a synthetic route to convert the more reactive nitrile derivative into its carboxylic acid counterpart.
dot digraph "Hydrolysis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,3"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
Nitrile [label="this compound"]; Acid [label="2,3,5-Trichloroisonicotinic Acid"];
Nitrile -> Acid [label="H₃O⁺ or OH⁻, Δ"]; } caption [label="Hydrolysis of the Nitrile", fontsize=10];
Decarboxylation of the Carboxylic Acid
dot digraph "Decarboxylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,3"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
Carboxylic_Acid [label="2,3,6-Trichloroisonicotinic Acid"]; Trichloropyridine [label="2,3,5-Trichloropyridine"]; CO2 [label="CO₂"];
Carboxylic_Acid -> Trichloropyridine [label="Δ, Catalyst"]; Carboxylic_Acid -> CO2; } caption [label="Decarboxylation of the Carboxylic Acid", fontsize=10];
Experimental Protocols: A Guide for the Bench
While direct comparative studies are lacking, the following general protocols can be adapted to investigate and compare the reactivity of these two compounds.
General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a starting point for comparing the reactivity of the two title compounds with a representative amine nucleophile.
Materials:
-
This compound or 2,3,6-trichloroisonicotinic acid
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Solvent (e.g., ethanol, DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N) - for reactions with the carboxylic acid, a non-nucleophilic base is recommended.
Procedure:
-
To a solution of the trichloropyridine derivative (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1 eq).
-
If using 2,3,6-trichloroisonicotinic acid, add a non-nucleophilic base (1.1 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature, 50 °C, 80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Expected Outcome:
It is anticipated that this compound will react more readily (i.e., at a lower temperature or in a shorter time) and provide a higher yield of the substituted product compared to 2,3,6-trichloroisonicotinic acid under similar conditions.
Data Summary and Predictive Comparison
| Feature | This compound | 2,3,6-Trichloroisonicotinic Acid |
| Activating Group | -CN (Strongly activating) | -COOH (Moderately activating) |
| Predicted SNAr Reactivity | High | Moderate (pH-dependent) |
| Most Reactive Sites for SNAr | C-2 and C-6 | C-2 and C-6 |
| Other Key Reactions | Hydrolysis to carboxylic acid | Decarboxylation to trichloropyridine |
| Optimal SNAr Conditions | Broad range of conditions | Non-basic conditions |
Conclusion
References
Sources
Comparative Reactivity of Chlorinated vs. Non-Chlorinated Isonicotinonitriles: A Guide for Drug Development Professionals
Introduction
The isonicotinonitrile scaffold, a pyridine ring substituted with a nitrile group at the 4-position, is a privileged structure in medicinal chemistry. Its derivatives are integral components of numerous therapeutic agents due to their ability to engage in a wide range of biological interactions.[1][2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the most common modifications is the introduction of a chlorine atom, which significantly alters the electronic landscape of the ring and, consequently, its reactivity. This guide provides an in-depth comparison of the reactivity differences between chlorinated and non-chlorinated isonicotinonitriles, offering insights and experimental data to inform rational drug design and synthesis.
The Electronic Influence of Chlorination on the Pyridine Ring
The reactivity of the isonicotinonitrile ring is fundamentally governed by the electron-withdrawing nature of both the ring nitrogen and the cyano group. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[4][5] The introduction of a chlorine atom, typically at the 2-position, further modulates this electronic profile through a combination of inductive and resonance effects.
-
Inductive Effect (-I): As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect, further decreasing the electron density of the pyridine ring. This enhances the electrophilicity of the carbon atoms, making the ring even more susceptible to nucleophilic attack.
-
Resonance Effect (+R): Conversely, the lone pairs on the chlorine atom can be delocalized into the pyridine ring through resonance. While this effect is generally weaker than the inductive effect for halogens, it can still influence the regioselectivity of certain reactions.[6]
The net result of these competing effects is a significant polarization of the C-Cl bond and an overall increase in the electrophilicity of the chlorinated isonicotinonitrile ring compared to its non-chlorinated counterpart.
Comparative Reactivity in Key Synthetic Transformations
The electronic differences between chlorinated and non-chlorinated isonicotinonitriles manifest in their distinct reactivity profiles in several key reaction classes that are fundamental to drug discovery and development.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings like pyridine.[7] The presence of a chlorine atom as a good leaving group, coupled with the strong electron-withdrawing nature of the ring nitrogen and the nitrile group, makes 2-chloro-isonicotinonitriles highly susceptible to SNAr reactions.
Chlorinated Isonicotinonitriles: These compounds readily undergo SNAr with a wide variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. The reaction proceeds through a high-energy anionic intermediate (Meisenheimer complex), which is stabilized by the electron-withdrawing groups.[4][7] The attack of the nucleophile preferentially occurs at the 2- and 4-positions, where the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[4][5]
Non-Chlorinated Isonicotinonitriles: In the absence of a suitable leaving group, isonicotinonitrile itself is generally unreactive towards typical SNAr conditions. While nucleophilic addition to the pyridine ring can occur, subsequent elimination to afford a substituted product is not facile.
Experimental Protocol: SNAr of 2-Chloro-4-Isonicotinonitrile with a Primary Amine
Objective: To synthesize an N-substituted 2-amino-4-isonicotinonitrile derivative.
Materials:
-
2-Chloro-4-isonicotinonitrile
-
Primary amine (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Base (e.g., K2CO3 or Et3N)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (N2 or Ar)
Procedure:
-
To a solution of 2-chloro-4-isonicotinonitrile (1.0 eq) in the chosen solvent, add the primary amine (1.1-1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds.[8][9] Chlorinated pyridines, including chlorinated isonicotinonitriles, are valuable substrates in these reactions due to their commercial availability and relative stability.[10]
Chlorinated Isonicotinonitriles: 2-Chloro-isonicotinonitriles are effective coupling partners in Suzuki-Miyaura reactions with various boronic acids.[10] While less reactive than their bromo or iodo counterparts, the development of highly active palladium catalysts and specialized ligands has enabled efficient coupling of these substrates.[8][9]
Non-Chlorinated Isonicotinonitriles: Isonicotinonitrile itself cannot directly participate in traditional cross-coupling reactions as it lacks the necessary leaving group. However, it can be converted to a suitable derivative (e.g., a triflate or a boronic ester) to enable its use in such transformations.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-Isonicotinonitrile
Objective: To synthesize a 2-aryl-4-isonicotinonitrile derivative.
Materials:
-
2-Chloro-4-isonicotinonitrile
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)
-
Anhydrous solvent mixture (e.g., Dioxane/H2O or Toluene/EtOH/H2O)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (N2 or Ar)
Procedure:
-
In a reaction vessel, combine 2-chloro-4-isonicotinonitrile (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitrile Group
The nitrile group of isonicotinonitriles can be reduced to a primary amine, a valuable functional group in drug discovery. The presence or absence of a chlorine atom can influence the choice of reducing agent and reaction conditions.
Chlorinated Isonicotinonitriles: The reduction of the nitrile group in the presence of a C-Cl bond requires careful selection of the reducing agent to avoid dehalogenation. Catalytic hydrogenation with specific catalysts (e.g., Raney Nickel under controlled conditions) or chemical reducing agents like LiAlH4 at low temperatures can be employed.
Non-Chlorinated Isonicotinonitriles: The reduction of isonicotinonitrile is more straightforward, with a wider range of reducing agents applicable, including catalytic hydrogenation (e.g., H2/Pd-C) and various metal hydrides.
Data Summary
| Reaction Type | Chlorinated Isonicotinonitrile Reactivity | Non-Chlorinated Isonicotinonitrile Reactivity |
| Nucleophilic Aromatic Substitution (SNAr) | Highly reactive with a variety of nucleophiles. | Generally unreactive under typical SNAr conditions. |
| Suzuki-Miyaura Cross-Coupling | Effective coupling partner with appropriate catalyst systems. | Not a direct substrate; requires derivatization. |
| Nitrile Reduction | Requires careful selection of reducing agent to avoid dehalogenation. | Readily reduced by a variety of standard methods. |
Visualizing the Reactivity Differences
SNAr Mechanism on Chlorinated Isonicotinonitrile
Caption: SNAr mechanism on 2-chloro-4-isonicotinonitrile.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Applications in Drug Development
The distinct reactivity profiles of chlorinated and non-chlorinated isonicotinonitriles offer medicinal chemists a versatile toolkit for drug design.
-
Chlorinated Isonicotinonitriles as Versatile Intermediates: The high reactivity of the C-Cl bond in SNAr and cross-coupling reactions makes chlorinated isonicotinonitriles valuable building blocks for rapidly generating libraries of diverse compounds for structure-activity relationship (SAR) studies.[11]
-
Non-Chlorinated Isonicotinonitriles as Core Scaffolds: In cases where the pyridine ring is intended to remain unsubstituted or be functionalized through other means (e.g., electrophilic aromatic substitution, which is generally difficult on this electron-deficient ring), the non-chlorinated isonicotinonitrile serves as a robust core scaffold.
The pyridine moiety itself is a key feature in many drugs, contributing to their binding affinity and pharmacokinetic properties.[2][12] The ability to strategically introduce substituents through the manipulation of chlorinated and non-chlorinated isonicotinonitriles is therefore a powerful strategy in the optimization of lead compounds.[13]
Conclusion
The presence of a chlorine atom on the isonicotinonitrile ring profoundly influences its chemical reactivity. Chlorinated isonicotinonitriles are highly activated towards nucleophilic aromatic substitution and are competent partners in cross-coupling reactions, serving as versatile intermediates for the synthesis of complex molecules. In contrast, non-chlorinated isonicotinonitriles are more stable and less reactive in these transformations, making them suitable as core fragments. A thorough understanding of these reactivity differences is crucial for researchers, scientists, and drug development professionals to devise efficient synthetic strategies and to rationally design novel therapeutic agents.
References
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem. (n.d.).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (n.d.).
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.).
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem. (n.d.).
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers - Benchchem. (n.d.).
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions, 49(5), 1435-1443.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (n.d.).
- Exploring 4-Cyanopyridine: Properties, Applications, and Manufacturing. (n.d.).
- Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.
- 4-Cyanopyridine; Isonicotinic acid nitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 21, 40420948.
- Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. (n.d.).
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyanopyridine; Isonicotinic acid nitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. nbinno.com [nbinno.com]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to the Spectroscopic Differentiation of Cyanopyridine Isomers
In the realms of medicinal chemistry and materials science, the precise identification of isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and functionality. The cyanopyridine isomers—picolinonitrile (2-cyanopyridine), nicotinonitrile (3-cyanopyridine), and isonicotinonitrile (4-cyanopyridine)—serve as foundational building blocks for a vast array of more complex molecules. Although they share the same molecular formula (C₆H₄N₂) and weight (104.11 g/mol ), the positional difference of the electron-withdrawing nitrile group on the pyridine ring imparts distinct electronic and structural properties.[1][2][3][4] These differences manifest as unique spectral signatures that allow for their unambiguous differentiation.
This guide provides an in-depth comparison of the spectroscopic characteristics of these three isomers, grounded in experimental data. We will explore how Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be leveraged for definitive identification, explaining the causal relationships between molecular structure and spectral output.
Vibrational Spectroscopy: A Tale of Two Techniques (IR & Raman)
Vibrational spectroscopy probes the stretching and bending of molecular bonds, which are highly sensitive to the electronic environment. The position of the nitrile group (-C≡N) relative to the ring's nitrogen atom creates subtle but measurable shifts in key vibrational frequencies.
Causality Behind Experimental Choices
Infrared (IR) and Raman spectroscopy are complementary techniques. IR absorption requires a change in the molecule's dipole moment during a vibration, whereas Raman scattering requires a change in its polarizability. For cyanopyridines, the intense C≡N triple bond stretch is active in both, but its intensity and exact position can vary. Furthermore, the pyridine ring's own vibrational modes (ring stretching and bending) in the "fingerprint region" (< 1600 cm⁻¹) are uniquely perturbed by the nitrile's location, providing a rich dataset for comparison.[5]
Experimental Protocol: Acquiring High-Quality Vibrational Spectra
-
Sample Preparation (FTIR): For solid samples like 3- and 4-cyanopyridine, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press. For liquid samples like 2-cyanopyridine, place a single drop between two KBr or NaCl salt plates to form a thin film.
-
Background Collection: Place the empty sample holder (KBr pellet press or salt plates) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O, as well as the sample holder itself.[1]
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added over a range of 4000–400 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Sample Preparation (Raman): Place a small amount of the solid or liquid sample into a glass vial or NMR tube.
-
Data Acquisition (Raman): Place the sample in the spectrometer's sample holder. Using a laser excitation source (e.g., 785 nm), acquire the spectrum. The choice of laser wavelength is a balance between signal intensity and minimizing fluorescence.
Visualizing the Workflow: Vibrational Spectroscopy
Comparative Vibrational Data
The most telling vibrational mode is the nitrile stretch, which appears in a relatively clean region of the spectrum.
| Spectroscopic Feature | 2-Cyanopyridine (Picolinonitrile) | 3-Cyanopyridine (Nicotinonitrile) | 4-Cyanopyridine (Isonicotinonitrile) |
| C≡N Stretch (IR, cm⁻¹) | ~2228 | ~2233 | ~2241 |
| Key Ring Modes (cm⁻¹) | ~1585, 1470, 1435 | ~1580, 1475, 1420 | ~1595, 1545, 1410 |
Data synthesized from NIST Chemistry WebBook and other sources.[6][7][8]
Analysis: The C≡N stretching frequency increases from the 2- to the 4-isomer. This trend can be rationalized by the electronic effects within the ring. The nitrogen of the pyridine ring is electron-withdrawing. In the 4-position, the nitrile group is in conjugation with the ring nitrogen through the aromatic system, which strengthens the C≡N bond and shifts its stretching frequency to a higher wavenumber. The 2-isomer experiences the strongest inductive electron withdrawal due to proximity to the ring nitrogen, which slightly weakens the C≡N bond relative to the other isomers. The fingerprint regions also show distinct patterns, making them invaluable for definitive identification when compared against a spectral library.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy provides the most definitive data for isomer differentiation by resolving every unique proton and carbon in the molecule, revealing their precise electronic environment and connectivity.
Causality Behind Experimental Choices
The symmetry and electronic landscape of each isomer are unique.
-
4-Cyanopyridine is highly symmetrical, with a C2 axis passing through the nitrile group and the ring nitrogen. This means there are only two types of aromatic protons and three types of aromatic carbons, leading to a much simpler spectrum.
-
2- and 3-Cyanopyridine are asymmetrical, meaning all four aromatic protons and all six carbons are unique, resulting in more complex spectra.[9] The chemical shifts and, crucially, the proton-proton coupling patterns (multiplicity) are distinct for each and serve as unambiguous identifiers.
Experimental Protocol: High-Resolution NMR
-
Sample Preparation: Dissolve 5-10 mg of the cyanopyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, 2-4 seconds acquisition time, and a 1-5 second relaxation delay. Co-adding 8-16 scans is typical.[1]
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128 to 1024) is required to achieve adequate signal-to-noise.[1]
Visualizing the Workflow: NMR Spectroscopy
Comparative NMR Data (in CDCl₃)
¹H NMR Data (δ, ppm)
| Position | 2-Cyanopyridine (Picolinonitrile) | 3-Cyanopyridine (Nicotinonitrile) | 4-Cyanopyridine (Isonicotinonitrile) |
| H2 | - | ~8.91 (s) | ~8.83 (d) |
| H3 | ~7.75 (d) | - | ~7.55 (d) |
| H4 | ~7.88 (t) | ~8.00 (d) | - |
| H5 | ~7.58 (t) | ~7.48 (dd) | ~7.55 (d) |
| H6 | ~8.74 (d) | ~8.85 (d) | ~8.83 (d) |
Data from various sources, chemical shifts can vary slightly with concentration and solvent.[10][11][12]
¹³C NMR Data (δ, ppm)
| Position | 2-Cyanopyridine (Picolinonitrile) | 3-Cyanopyridine (Nicotinonitrile) | 4-Cyanopyridine (Isonicotinonitrile) |
| C2 | ~133.3 | ~151.0 | ~150.5 |
| C3 | ~128.2 | ~110.0 (approx) | ~126.5 |
| C4 | ~137.0 | ~139.0 | ~120.0 (approx) |
| C5 | ~126.8 | ~123.5 | ~126.5 |
| C6 | ~151.0 | ~153.0 | ~150.5 |
| -C≡N | ~117.0 | ~116.5 | ~117.5 |
Data from various sources, including academic literature and spectral databases.[9][11][13][14]
Analysis:
-
4-Isonicotinonitrile: The most straightforward spectrum. Due to symmetry, H2/H6 and H3/H5 are equivalent. This results in only two signals in the ¹H NMR spectrum, both appearing as doublets.[12] Similarly, the ¹³C spectrum shows only three signals for the aromatic carbons plus one for the nitrile carbon.
-
3-Nicotinonitrile: Shows four distinct aromatic proton signals. The proton at the H2 position is the most downfield (deshielded) due to its proximity to the ring nitrogen. The coupling patterns are complex but predictable.[10]
-
2-Picolinonitrile: Also shows four unique aromatic proton signals. The H6 proton is the most deshielded. The pattern of two triplets and two doublets is characteristic.[9][11] The carbon attached to the nitrile group (C2) is significantly shielded compared to the C2 carbons in the other isomers.
UV-Visible Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule, typically π → π* and n → π* transitions in aromatic systems.
Causality Behind Experimental Choices
While UV-Vis is less structurally definitive than NMR or IR, it provides valuable information about the electronic properties of the isomers. The position of the nitrile group affects the energy levels of the molecular orbitals. Conjugation between the nitrile group and the pyridine ring nitrogen in the 4-isomer can lead to a slight red-shift (shift to longer wavelength) of the π → π* transition compared to the other isomers.[15]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. A concentration in the micromolar range is typical.
-
Blanking: Fill a matched quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0).
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and scan a range from approximately 200 nm to 400 nm to record the absorption spectrum and identify the wavelength of maximum absorbance (λₘₐₓ).
Visualizing the Workflow: UV-Vis Spectroscopy
Comparative UV-Vis Data (in Ethanol)
| Isomer | λₘₐₓ (nm) |
| 2-Cyanopyridine | ~225, 272 |
| 3-Cyanopyridine | ~223, 270 |
| 4-Cyanopyridine | ~228, 276 |
Data are approximate and can shift based on solvent polarity. Sourced from NIST Chemistry WebBook.[6]
Conclusion
The unambiguous differentiation of picolinonitrile, nicotinonitrile, and isonicotinonitrile is readily achievable through a systematic application of modern spectroscopic techniques.
-
¹H NMR spectroscopy stands as the most powerful and definitive method , providing a unique fingerprint for each isomer based on chemical shifts and spin-spin coupling patterns driven by molecular symmetry.
-
Vibrational spectroscopy (IR and Raman) offers a rapid and reliable method, with the C≡N stretching frequency and the fingerprint region providing clear, diagnostic peaks.
-
UV-Visible spectroscopy , while less specific, offers complementary data on the electronic structure of the isomers, corroborating the trends observed in other techniques.
For any researcher or drug development professional working with these critical synthons, a comprehensive understanding of their spectral signatures is essential for ensuring material purity, validating synthetic outcomes, and maintaining rigorous quality control.
References
-
SpectraBase. 3-Cyanopyridine - Optional[1H NMR] - Spectrum. [Link]
-
Umar, Y. et al. (2015). A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3- and 4-Cyanopyridines by Density Functional Theory. ResearchGate. [Link]
-
NIST. 4-Pyridinecarbonitrile. NIST Chemistry WebBook. [Link]
-
Min, W. et al. (1995). Preparation of Cyanopyridines by Direct Cyanation. Synthesis. [Link]
-
NIST. 2-Pyridinecarbonitrile. NIST Chemistry WebBook. [Link]
-
PubChem. 4-Cyanopyridine | C6H4N2 | CID 7506. [Link]
-
Kurbatov, S.V. et al. (2006). Facile approach to prepare 3-cyanopyridin-2(1H)-one derivatives. Arkivoc. [Link]
-
PubChem. Pyridine-2-carbonitrile | C6H4N2 | CID 7522. [Link]
-
Al-Adiwish, W. M. et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
NIST. 2-Pyridinecarbonitrile Infrared Spectrum. NIST Chemistry WebBook. [Link]
-
NIST. 3-Pyridinecarbonitrile Infrared Spectrum. NIST Chemistry WebBook. [Link]
-
PubChem. Nicotinonitrile 1-oxide | C6H4N2O | CID 84686. [Link]
-
Mora, J. R. et al. (2013). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. PMC - PubMed Central. [Link]
-
Pharmaffiliates. Isonicotinonitrile | CAS No: 100-48-1. [Link]
-
NIST. 4-Pyridinecarbonitrile Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Pindelska, E. et al. (2018). Crystal structures of 2- and 3-cyanopyridine. ResearchGate. [Link]
-
SpectraBase. Nicotinonitrile, 1,2-dihydro-2-oxo-6-phenethyl- - Optional[MS (GC)] - Spectrum. [Link]
-
NIST. 2-Pyridinecarbonitrile Gas Chromatography. NIST Chemistry WebBook. [Link]
-
NIST. 3-Aminopyridine. NIST Chemistry WebBook. [Link]
-
NIST. 3-Pyridinecarbonitrile Mass Spectrum. NIST Chemistry WebBook. [Link]
-
NIST. 2-cyanopyridine -- Critically Evaluated Thermophysical Property Data. [Link]
-
NIST. 2-Pyridinecarbonitrile Mass Spectrum. NIST Chemistry WebBook. [Link]
-
SpectraBase. 2-Cyanopyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. 3-Cyanopyridine | C6H4N2 | CID 79. [Link]
-
NIST. Welcome to the NIST WebBook. [Link]
-
Márquez, M. J. et al. (2019). A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Derivatives. ResearchGate. [Link]
-
Sveshnikov, A. G. et al. (2020). Spontaneous Raman and CSRS measurements on pyridine. ResearchGate. [Link]
-
Martynov, A. G. et al. (2022). Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. MDPI. [Link]
-
SpectraBase. 2-Pyridinecarbonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
-
Zhang, Y. et al. (2018). Calculated static Raman spectra of pyridine alone (a), P- complex (b),... ResearchGate. [Link]
-
Dang, T. T. et al. (2019). UV‐vis action spectra of [Cu(bpy)(O2H2)]⁺ isomers and... ResearchGate. [Link]
-
Kalin, R. et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
NIST. Pyridine UV/Visible spectrum. NIST Chemistry WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Pyridinecarbonitrile [webbook.nist.gov]
- 3. 3-Pyridinecarbonitrile [webbook.nist.gov]
- 4. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Pyridinecarbonitrile [webbook.nist.gov]
- 7. 2-Pyridinecarbonitrile [webbook.nist.gov]
- 8. 3-Pyridinecarbonitrile [webbook.nist.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. 3-Cyanopyridine(100-54-9) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Cyanopyridine(100-70-9) 13C NMR [m.chemicalbook.com]
- 12. 4-Cyanopyridine(100-48-1) IR Spectrum [chemicalbook.com]
- 13. 4-Cyanopyridine(100-48-1) 13C NMR [m.chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Purity Assessment of 2,3,5-Trichloroisonicotinonitrile
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 2,3,5-Trichloroisonicotinonitrile, a critical building block in various synthetic pathways, demands robust analytical methods to ensure its identity, purity, and the absence of process-related impurities or degradation products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the comprehensive purity assessment of this halogenated nitrile. We will delve into the mechanistic basis for methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide you in selecting the optimal technique for your laboratory's needs.
Understanding the Analyte: this compound
Before designing an analytical method, understanding the physicochemical properties of the analyte is paramount.
-
Structure: A pyridine ring substituted with three chlorine atoms and a nitrile group.
-
Polarity: The presence of the nitrile group and the nitrogen atom in the pyridine ring imparts some polarity. However, the three chlorine atoms and the aromatic ring give it significant non-polar character.
-
Volatility: While not highly volatile, its volatility is sufficient for analysis by Gas Chromatography, particularly with appropriate temperature programming.
-
Chromophore: The aromatic pyridine ring contains a chromophore that allows for strong ultraviolet (UV) absorbance, making it highly suitable for HPLC with UV detection.[1]
These characteristics suggest that both HPLC and GC are viable techniques, but the optimal choice will depend on the specific analytical challenge, such as the nature of expected impurities and the required sensitivity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reversed-Phase HPLC (RP-HPLC) is a powerful and versatile technique for the purity analysis of a wide range of organic molecules, including halogenated aromatic compounds.[1] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[1]
Rationale for HPLC Method Design
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the logical first choice. Its non-polar nature will provide effective retention for the moderately non-polar this compound, allowing for separation from more polar or less retained impurities.
-
Mobile Phase Composition: A mixture of acetonitrile and water is a standard mobile phase for RP-HPLC. Acetonitrile is preferred over methanol in this case due to its lower viscosity and stronger elution strength for this type of analyte. The addition of a small amount of acid, such as phosphoric or formic acid, to the aqueous component is crucial.[2] This suppresses the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape and reproducibility.[3]
-
Detection: Given the aromatic nature of the pyridine ring, a UV detector is ideal.[1] A photodiode array (PDA) detector is even more advantageous as it can provide spectral data for peak purity assessment and aid in the identification of unknown impurities.
Detailed Experimental Protocol: RP-HPLC Method
This protocol outlines a robust starting point for the purity determination of this compound.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) Detector.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Solution Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Compounds
Gas chromatography is an excellent technique for separating and analyzing volatile and semi-volatile compounds.[4] For this compound, GC can be particularly effective for detecting volatile impurities that might be difficult to resolve from the solvent front in HPLC.
Rationale for GC Method Design
-
Stationary Phase Selection: A mid-polarity stationary phase, such as one containing 5% phenyl and 95% dimethylpolysiloxane (e.g., DB-5 or equivalent), is a suitable choice. This provides a good balance of interactions for separating chlorinated aromatic compounds. For potentially better peak shape with this nitrogen-containing compound, a column designed for amine analysis or a more polar phase like a wax column (e.g., DB-WAX) could also be investigated.[5]
-
Inlet and Injection: A split/splitless inlet is standard. A split injection is preferred for purity analysis to avoid column overload and ensure sharp peaks.[5] The inlet temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.
-
Carrier Gas: Helium is a common and effective carrier gas, providing good efficiency.[5]
-
Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, offering a wide linear range.[6] For higher sensitivity and specificity towards halogenated compounds, an Electron Capture Detector (ECD) would be an excellent alternative.[7] For definitive peak identification, a Mass Spectrometer (MS) detector is unparalleled.
Detailed Experimental Protocol: GC-FID Method
This protocol provides a solid foundation for developing a GC purity method.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Specification |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Split (Split Ratio: 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Detector | FID |
| Detector Temperature | 300°C |
Solution Preparation:
-
Solvent: High-purity Acetone or Dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
GC Workflow Diagram
Caption: Workflow for GC-FID purity analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is not about which is "better," but which is more "fit for purpose." The following table provides a direct comparison based on key performance attributes for the analysis of this compound.
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (Capillary) | Rationale & Insights |
| Applicability | Excellent for non-volatile and thermally sensitive impurities. | Ideal for volatile and semi-volatile impurities. | HPLC is more versatile for a wider range of potential impurities, including larger molecules or salts. GC excels at detecting residual solvents. |
| Selectivity | High. Tunable via mobile phase composition, gradient, and stationary phase. | Very High. Achieved through high-efficiency capillary columns and stationary phase choice. | Both offer excellent selectivity. GC often provides higher peak capacity (narrower peaks), leading to better resolution of closely related volatile compounds. |
| Sensitivity | Good to Excellent. UV detection is sensitive due to the analyte's chromophore. | Good (FID) to Exceptional (ECD/MS). FID is a universal detector. ECD is highly specific and sensitive for halogenated compounds. | For trace analysis of halogenated impurities, GC-ECD would likely offer superior sensitivity compared to HPLC-UV. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a volatile solvent. | Both methods feature straightforward sample preparation. A key difference is the solvent choice; GC requires a more volatile solvent. |
| Analysis Time | Typically 15-30 minutes. | Typically 10-25 minutes. | Runtimes are comparable, but fast GC methods can often be shorter than corresponding HPLC methods. |
| Robustness | High. Modern HPLC systems are very reliable. Column lifetime is a consideration. | High. GC columns are generally robust. Inlet liner maintenance is important to prevent activity. | Both are considered robust techniques for routine quality control. Tailing of the nitrogen-containing pyridine ring can be a challenge in GC if the system is not inert.[8] |
| Impurity Identification | Possible with PDA (spectral matching) and hyphenation to MS (LC-MS). | Excellent with MS detection (GC-MS), providing structural information from fragmentation patterns. | GC-MS is arguably the gold standard for the identification of unknown volatile impurities due to extensive and standardized mass spectral libraries. |
Conclusion and Recommendations
Both HPLC and GC are powerful and suitable techniques for the purity assessment of this compound. The optimal choice depends on the specific analytical goals.
-
For routine quality control and release testing, where the primary goal is to quantify the main component and known non-volatile impurities, Reversed-Phase HPLC with UV/PDA detection is the recommended primary method. Its robustness, versatility for a wide range of impurity polarities, and the added value of PDA for peak purity analysis make it the workhorse for this application.[9]
-
For a comprehensive impurity profile, especially for detecting residual solvents or volatile by-products from synthesis, Gas Chromatography with FID or MS detection is an essential complementary technique. A GC-MS method would be invaluable during process development to identify unknown volatile impurities.
Ultimately, a dual-methodology approach provides the most complete picture of sample purity. Employing HPLC for the primary assay and non-volatile impurities, and GC for volatile impurities, constitutes a rigorous and defensible quality control strategy in a regulated drug development environment.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Anwar, M., Hanson, C., & Patel, A. N. (1968). Gas chromatographic separation of pyridine homologues, chloroanilines and toluidines. Journal of Chromatography A, 34(4), 529-530. Retrieved from [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Birch Biotech. (n.d.). How to Determine Purity from Gas Chromatography. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Harris, T. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 2,3,5-trichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). System GC for Impurities in Chlorine Gas. Retrieved from [Link]
-
Agilent Technologies. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
Snow, N. H. (2021). What Chromatograms Can Teach Us About Our Analytes. LCGC International, 34(1), 28-32. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Pyridine, 2,3,5-trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. birchbiotech.com [birchbiotech.com]
- 5. agilent.com [agilent.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Crystallographic Guide to Chlorinated Pyridine Derivatives: Unveiling the Structural Impact of the Isonicotinonitrile Moiety
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the structural nuances of heterocyclic compounds play a pivotal role in determining their biological activity and physicochemical properties. Among these, chlorinated pyridine derivatives are a cornerstone, with their utility spanning from key intermediates to active pharmaceutical ingredients. This guide provides a comparative analysis of the single-crystal X-ray crystallographic data of 2,3,5-Trichloropyridine and introduces a discussion on the structural implications of a cyano group at the 4-position, as seen in 2-Chloro-4-cyanopyridine. By examining their crystal packing and intermolecular interactions, we aim to provide researchers with predictive insights into the solid-state behavior of this important class of molecules.
The Significance of Chlorinated Pyridines in Molecular Design
Chlorinated pyridines serve as versatile synthons in organic chemistry. The strategic placement of chlorine atoms on the pyridine ring modulates the molecule's electronic properties and provides reactive sites for further functionalization. The introduction of a nitrile group, particularly at the 4-position to form an isonicotinonitrile, further alters the molecule's polarity, hydrogen bonding capabilities, and potential for metal coordination, all of which are critical parameters in drug design and materials science. Understanding how these substitutions influence the three-dimensional arrangement of molecules in a crystal lattice is fundamental to predicting properties such as solubility, stability, and bioavailability.
Comparative Crystallographic Analysis
This section delves into a detailed comparison of the crystal structures of 2,3,5-Trichloropyridine and 2-Chloro-4-cyanopyridine, highlighting the influence of the isonicotinonitrile group and the degree of chlorination on their solid-state architecture.
2,3,5-Trichloropyridine: A Foundation for Comparison
The crystal structure of 2,3,5-Trichloropyridine provides a baseline for understanding the packing of a simple, yet highly chlorinated, pyridine ring.
Key Crystallographic Data:
| Parameter | 2,3,5-Trichloropyridine |
| Chemical Formula | C₅H₂Cl₃N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8860(8) |
| b (Å) | 16.144(3) |
| c (Å) | 10.959(2) |
| β (°) | 97.61(3) |
| Volume (ų) | 681.5(2) |
Data sourced from Ma, H.-F. et al. (2007).
The molecule of 2,3,5-Trichloropyridine is essentially planar. In the crystal, these planar molecules are stacked along the short 'a' axis, forming a layered structure. Notably, the crystal packing is dominated by van der Waals forces, with no significant π–π stacking interactions or classical hydrogen bonds observed. This lack of strong, directional interactions is a key feature of its solid-state arrangement.
2-Chloro-4-cyanopyridine: The Influence of the Nitrile Group
The introduction of a cyano group at the 4-position dramatically alters the intermolecular interaction landscape. While a direct comparison to a trichlorinated analogue is limited by the availability of public crystallographic data for 2,3,5-Trichloroisonicotinonitrile, the structure of 2-Chloro-4-cyanopyridine offers significant insights.
Key Crystallographic Data:
| Parameter | 2-Chloro-4-cyanopyridine |
| Chemical Formula | C₆H₃ClN₂ |
| CCDC Number | 989201 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 14.135(3) |
| b (Å) | 6.8839(14) |
| c (Å) | 6.1364(12) |
| Volume (ų) | 596.2(2) |
Crystallographic data for 2-Chloro-4-cyanopyridine is available from the Cambridge Structural Database (CSD) under deposition number 989201.
In contrast to 2,3,5-Trichloropyridine, the crystal packing of 2-Chloro-4-cyanopyridine is expected to be influenced by dipole-dipole interactions involving the polar cyano group. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, leading to the formation of C-H···N interactions. Furthermore, the presence of the cyano group can influence the propensity for π–π stacking interactions, either promoting or hindering them depending on the overall electronic distribution of the aromatic ring.
Intermolecular Interactions: A Deeper Dive
The nature and hierarchy of intermolecular interactions dictate the final crystal packing. In chlorinated pyridines, a range of non-covalent forces are at play.
-
Halogen Bonding: Chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with Lewis bases such as the nitrogen atom of the pyridine ring or the cyano group of a neighboring molecule. The strength and directionality of these interactions are influenced by the electronic environment of the chlorine atom.
-
π–π Stacking: The aromatic pyridine rings can engage in π–π stacking interactions. The degree of chlorination and the presence of the electron-withdrawing cyano group significantly affect the quadrupole moment of the ring, thereby influencing the geometry (e.g., parallel-displaced, T-shaped) and strength of these interactions.
-
Hydrogen Bonding: While classical hydrogen bond donors may be absent, weak C-H···N and C-H···Cl hydrogen bonds can play a crucial role in stabilizing the crystal lattice. The nitrogen of the pyridine and the cyano group are potential acceptors for these interactions.
The comparison between 2,3,5-Trichloropyridine and a cyanopyridine derivative like 2-Chloro-4-cyanopyridine underscores the powerful influence of the cyano group in directing crystal packing through the introduction of strong, directional intermolecular interactions that are absent in the former.
Experimental Protocols: A Guide to Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that can be broken down into several key stages.
Crystal Growth
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.
-
Methodology: Slow evaporation of a saturated solution is a common and effective method.
-
Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) to near saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a less volatile anti-solvent.
-
-
Causality: The slow rate of evaporation allows for the ordered deposition of molecules onto a growing crystal lattice, minimizing the formation of defects and twinning. The choice of solvent is critical as it influences the solubility and crystal habit.
Data Collection
Modern crystallography relies on automated diffractometers to collect diffraction data.
-
Methodology:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.
-
At each orientation, the diffracted X-ray beams are recorded as a series of spots (reflections). The intensity and position of each reflection are measured.
-
-
Causality: The ordered arrangement of atoms in the crystal lattice causes the incident X-ray beam to be diffracted in a predictable pattern, governed by Bragg's Law. The intensities of the diffracted beams are proportional to the square of the structure factor amplitudes, which are related to the electron density distribution in the unit cell.
Structure Solution and Refinement
The collected diffraction data is processed to generate a three-dimensional model of the molecule.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map.
-
Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors.
-
-
Causality: The refinement process minimizes the difference between the experimentally measured diffraction pattern and the one calculated from the atomic model, resulting in a chemically and crystallographically sound structure.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for conceptualizing complex relationships in crystallography.
A Comparative Guide to the Biological Activity of Substituted Isonicotinonitrile and Nicotinonitrile Analogs
This guide provides a comparative analysis of the biological activities of various substituted isonicotinonitrile and nicotinonitrile analogs. While direct experimental data on 2,3,5-trichloroisonicotinonitrile is not extensively available in the public domain, this document synthesizes findings from a range of studies on related structures to offer valuable insights into their structure-activity relationships (SAR). The information presented here is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Versatile Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) and its isomer, isonicotinonitrile (4-cyanopyridine), represent privileged scaffolds in medicinal chemistry. These nitrogen-containing heterocyclic cores are present in numerous natural products and have been incorporated into a wide array of synthetic molecules exhibiting diverse pharmacological properties. The sustained interest in these structures stems from their synthetic tractability and their capacity to interact with various biological targets, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3] The cyano group, in particular, is a key feature, often involved in critical interactions with biological macromolecules.
Comparative Biological Evaluation of Nicotinonitrile Analogs
The biological activity of nicotinonitrile derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. This section compares the activities of different classes of analogs based on available experimental data.
Anticancer Activity
A significant body of research has focused on the development of nicotinonitrile analogs as potential anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.
A study on novel fused nicotinonitrile derivatives demonstrated that certain pyrano[2,3-b]pyridine and related structures exhibit cytotoxic activity against various cancer cell lines.[1][4] For instance, some of the synthesized pyridines were screened for their anticancer activity, with the structures of the novel compounds elucidated by IR, NMR, and elemental analysis.[1][4]
Another investigation into 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives revealed that specific analogs possess potent inhibitory effects against human lung carcinoma (A549) cell lines.[5] Notably, compounds featuring a 2-thioxo group demonstrated significant cytotoxicity.[5]
The antiproliferative activity of newly synthesized substituted nicotinamides was evaluated against HCT-116, HepG-2, and MCF-7 human cancer cell lines.[3] Several of these derivatives displayed interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents.[3]
Table 1: Comparative Anticancer Activity of Selected Nicotinonitrile Analogs
| Compound Class | Specific Analog Example | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Fused Nicotinonitriles | Pyrano[2,3-b]pyridine derivatives | Not specified in abstract | Activity Screened | [1][4] |
| 3-Cyano-2(1H)-pyridones | 2-oxo-1,2-dihydropyridine-3-carbonitriles | A549 (Lung) | Potent Inhibition | [5] |
| 3-Cyanopyridine-2(1H)-thiones | 2-thioxo-1,2-dihydropyridine-3-carbonitriles | A549 (Lung) | Potent Inhibition | [5] |
| Substituted Nicotinamides | Thieno[2,3-b]pyridines | HCT-116, HepG-2, MCF-7 | Not specified in abstract | [3] |
| 1,2-Dihydropyridin-3-carbonitriles | Compounds 8 and 16 from the study | Three tumor cell lines | Higher than Doxorubicin | [6] |
| Pyrido[2,3-d]pyrimidines | Compound 4 | MCF-7, HepG2 | 0.57, 1.13 | [7] |
| Pyrido[2,3-d]pyrimidines | Compound 11 | MCF-7, HepG2 | 1.31, 0.99 | [7] |
Antimicrobial Activity
Isonicotinic acid hydrazide derivatives have been a cornerstone in the development of antimicrobial agents, with isoniazid being a frontline drug for tuberculosis treatment.[8] Research has extended to a variety of isonicotinoylamino acid and dipeptide derivatives, with several compounds showing specific antimicrobial activities against different microorganisms.[9]
A study on newly synthesized nicotinamides, derived from nicotinic acid and thiocarbohydrazones, demonstrated their in vitro antimicrobial activity against a panel of bacteria and fungi, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[10] The results indicated that the antimicrobial efficacy was dependent on the specific substitutions on the nicotinamide scaffold.[10]
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several general SAR trends can be deduced for the biological activity of nicotinonitrile and isonicotinonitrile analogs:
-
Substitution at the 2-position: The presence of an oxo or thioxo group at the 2-position of the pyridine ring appears to be crucial for the anticancer activity of 3-cyanopyridine derivatives.[5]
-
Fused Ring Systems: The fusion of other heterocyclic rings, such as pyran or thiophene, to the nicotinonitrile core can lead to potent biological activities, particularly in the realm of anticancer agents.[1][3]
-
Substituents on Phenyl Rings: For analogs containing aryl substituents, the nature and position of groups on the phenyl ring significantly modulate activity. A review on pyridine derivatives highlighted that the presence and positions of -OMe, -OH, -C=O, and NH2 groups enhanced antiproliferative activity, while halogen atoms or bulky groups tended to decrease it.[11][12]
-
Amide and Hydrazide Moieties: The incorporation of amino acid and peptide moieties at the isonicotinoyl core has been a successful strategy for developing antimicrobial agents.[9]
Experimental Protocols
The following provides a generalized, step-by-step methodology for the synthesis and biological evaluation of nicotinonitrile analogs, based on protocols described in the cited literature.
General Synthetic Protocol for Fused Nicotinonitriles
This protocol is a representative example for the synthesis of pyrano[2,3-b]pyridine derivatives.
Caption: Generalized workflow for the synthesis of fused nicotinonitrile derivatives.
Steps:
-
Reaction Setup: A 2,6-dioxonicotinonitrile derivative is dissolved in a suitable solvent (e.g., ethanol).
-
Addition of Reagents: An appropriate electrophilic reagent (e.g., a benzylidene derivative) and a basic catalyst (e.g., triethylamine) are added to the solution.[1][4]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period.
-
Work-up and Purification: The product is isolated, often by filtration, and purified, for example, by recrystallization from a suitable solvent.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis.[1][4]
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized nicotinonitrile analogs. A negative control (vehicle) and a positive control (a known anticancer drug like doxorubicin) are included.[6]
-
Incubation: The plates are incubated for a period, typically 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Perspectives
The nicotinonitrile and isonicotinonitrile scaffolds are versatile platforms for the design of novel bioactive compounds. While a direct comparative analysis of this compound analogs is currently hampered by a lack of specific data, the broader exploration of substituted nicotinonitriles has revealed significant potential, particularly in the development of anticancer and antimicrobial agents. Future research should focus on a more systematic exploration of the chemical space around the isonicotinonitrile core, including various halogen substitution patterns, to build a more comprehensive understanding of their structure-activity relationships. Such studies will be instrumental in the rational design of next-generation therapeutic agents based on this promising heterocyclic motif.
References
- Fekry, R. M., El sayed, H. A., & Assy, M. G. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research, 05(03).
-
Sci-Hub. (n.d.). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Retrieved from [Link]
- Fadda, A. A., et al. (2021).
- Fekry, R. M., El sayed, H. A., & Assy, M. G. (2016).
- Wang, X., et al. (2015). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 20(5), 8685-8697.
- Elnaggar, D. H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(40), 26569–26581.
- El-Maghraby, A. M., et al. (1985). Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives. Il Farmaco, Edizione Scientifica, 40(9), 662-670.
-
ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]
- Abdel-monem, M. I., et al. (2017).
-
ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]
- Cîrciumaru, A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. International Journal of Molecular Sciences, 25(16), 8879.
- El-Tantawy, A. I., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 855-866.
- El-Sayed, W. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11096-11111.
-
RSC Publishing. (n.d.). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Retrieved from [Link]
-
PubMed. (n.d.). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.ru [sci-hub.ru]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Products of 2,3,5-Trichloroisonicotinonitrile for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine ring system offers a versatile platform for the design of novel therapeutic agents. 2,3,5-Trichloroisonicotinonitrile, with its highly electrophilic pyridine core adorned with three chlorine atoms and an activating cyano group, represents a potent and versatile starting material for the synthesis of a diverse array of substituted isonicotinonitrile derivatives. This guide provides an in-depth characterization of the reaction products derived from this compound, offering a comparative analysis with alternative synthetic routes and furnishing the supporting experimental data necessary for informed decision-making in your research endeavors.
The Chemistry of this compound: A Highly Reactive Electrophile
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the three chlorine atoms, the nitrogen atom within the pyridine ring, and the nitrile group (-CN) at the 4-position synergistically reduce the electron density of the aromatic ring. This pronounced electron deficiency renders the carbon atoms bonded to the chlorine atoms highly susceptible to attack by a wide range of nucleophiles.
The substitution reactions on this compound are regioselective. The chlorine atom at the 2-position is the most labile and is preferentially displaced by nucleophiles. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the para-cyano group, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction. Subsequent substitutions at the 5- and 3-positions generally require more forcing reaction conditions. This stepwise reactivity allows for the controlled and sequential introduction of different functional groups, a highly desirable feature in the synthesis of complex molecules.
Characterization of Key Reaction Products
The versatility of this compound as a synthetic building block is best illustrated by the diverse range of products that can be obtained through its reaction with various nucleophiles. Below, we characterize the products resulting from reactions with common nucleophilic partners.
Amination: Introduction of Nitrogen-Containing Moieties
Reaction of this compound with ammonia or primary and secondary amines readily proceeds at the 2-position to yield 2-amino-3,5-dichloroisonicotinonitrile derivatives. These compounds are valuable intermediates for the synthesis of a variety of heterocyclic systems with potential biological activity.
Product Example: 2-Amino-3,5-dichloroisonicotinonitrile
The reaction with ammonia provides 2-amino-3,5-dichloroisonicotinonitrile. Spectroscopic and analytical data for this compound are available from suppliers, confirming its structure.[1]
Table 1: Spectroscopic Data for 2-Amino-3,5-dichloroisonicotinonitrile
| Analytical Method | Observed Data |
| ¹H NMR | Spectral data available upon request from suppliers. |
| LC-MS | Data confirming molecular weight available.[1] |
| HPLC | Purity analysis available.[1] |
Alkoxylation and Aryloxylation: Formation of Ether Linkages
Alkoxides and phenoxides react with this compound to afford the corresponding 2-alkoxy- and 2-aryloxy-3,5-dichloroisonicotinonitriles. These ether derivatives are of interest in agrochemical and pharmaceutical research.
Thiolation: Incorporation of Sulfur Functionality
Thiolates are potent nucleophiles that readily displace the 2-chloro substituent of this compound to form 2-thioether derivatives. These sulfur-containing compounds have applications in materials science and as intermediates in organic synthesis.
Comparative Analysis with Alternative Synthetic Routes
While this compound is a powerful starting material, alternative synthetic strategies can also be employed to access substituted isonicotinonitrile derivatives. A comparative assessment of these routes is essential for optimizing synthetic efficiency, cost-effectiveness, and substrate scope.
"Bottom-Up" Synthesis of Substituted Isonicotinonitriles
An alternative to the functionalization of a pre-chlorinated pyridine ring is the construction of the substituted pyridine ring from acyclic precursors. Several methods exist for the synthesis of substituted cyanopyridines and their thione analogs.[3][4][5]
Advantages:
-
Allows for the introduction of a wider variety of substituents at different positions of the pyridine ring.
-
Can be more convergent and lead to higher overall yields for certain target molecules.
Disadvantages:
-
Often requires multi-step syntheses with potentially lower overall yields.
-
The synthesis of the required acyclic precursors can be complex.
Functionalization of Other Polychlorinated Pyridines
Other polychlorinated pyridines, such as 2,3,5,6-tetrachloropyridine, can also serve as precursors to substituted isonicotinonitriles.[6][7][8] For instance, the cyano group can be introduced at a later stage of the synthesis.
Advantages:
-
Starting materials may be more readily available or cost-effective.
-
Offers different regiochemical outcomes for substitution reactions.
Disadvantages:
-
Requires additional synthetic steps to introduce the isonicotinonitrile functionality.
-
The reactivity of other polychlorinated pyridines may differ, necessitating different reaction conditions.
Experimental Protocols
The following protocols are provided as a general guide for the nucleophilic substitution reactions of this compound. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or acetonitrile) is added the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Alkoxylation
-
To a solution of the alcohol (1.1 eq) in a dry aprotic solvent (e.g., THF or DMF) is added a strong base (e.g., sodium hydride, 1.1 eq) at 0 °C to generate the alkoxide in situ.
-
After gas evolution ceases, a solution of this compound (1.0 eq) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Reaction Pathways
To further illustrate the synthetic utility of this compound, the following diagrams depict the key reaction pathways and the logical flow of a typical experimental workflow.
Caption: General reaction pathway for the nucleophilic aromatic substitution on this compound.
Caption: A typical experimental workflow for the synthesis and characterization of substituted isonicotinonitriles.
Conclusion
This compound stands out as a highly valuable and reactive building block for the synthesis of a wide range of functionalized isonicotinonitrile derivatives. Its predictable, regioselective reactivity via nucleophilic aromatic substitution allows for the controlled introduction of diverse chemical moieties, making it an attractive starting material for drug discovery and development programs. While direct experimental data for all its reaction products is not exhaustively available in the public literature, the principles of SNAr on related halogenated heterocycles provide a solid foundation for predicting its behavior. This guide has provided a comprehensive overview of the characterization of its key reaction products, a comparative analysis with alternative synthetic strategies, and detailed experimental protocols to empower researchers in their synthetic endeavors. The continued exploration of the reactivity of this compound is poised to unlock new avenues for the discovery of novel bioactive molecules.
References
-
Wang, X., Wang, Q.-G., & Luo, Q.-L. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49-54. [Link]
-
Marsini, M. A., & Snieckus, V. (2012). A Versatile Synthesis of Substituted Isoquinolines. Organic letters, 14(23), 6000–6003. [Link]
-
Marsini, M. A., & Snieckus, V. (2012). A Versatile Synthesis of Substituted Isoquinolines. ResearchGate. Retrieved from [Link]
- Steiner, E., & Martin, P. (1982). Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. U.S.
- Brown, O. W. (1987). Process for producing 2,3,5,6-tetrachloropyridine. U.S.
-
PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]
-
Singh, U. P., & Gahtori, P. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 11(45), 28215-28243. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. ResearchGate. Retrieved from [Link]
-
Marsini, M. A., & Snieckus, V. (2012). A versatile synthesis of substituted isoquinolines. Semantic Scholar. Retrieved from [Link]
- Tapolczay, D. J., & Roberts, S. M. (1982). Preparation of 2,3,5-trichloropyridine. U.S.
- Li, J., et al. (2015). Synthetic method of 2, 3, 5-trichloropyridine.
-
Macías-Ruvalcaba, M. A., et al. (2022). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 46(38), 18453-18464. [Link]
-
Smith, A. M., & Beaudry, C. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16379. [Link]
-
Al-Zaydi, K. M. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1061-1082. [Link]
-
Toxicology Excellence for Risk Assessment. (2000). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL: 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]
-
Sharma, P., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 531. [Link]
-
Ramesh, S., Sundar, P. V. S., & Murti, V. V. S. (1981). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Indian Journal of Chemistry Section B, 20B(8), 667-669. [Link]
-
El-Tayyeb, M. M. H., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-858. [Link]
-
Ismail, M. M. F., et al. (2009). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Indian Journal of Chemistry - Section B, 48B(6), 833-839. [Link]
-
Wang, Y., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 13(1), 1-9. [Link]
-
Karthikeyan, M., & Moorthy, N. S. H. (2014). Theoretical Investigations of Bioactive Substituted 2-Amino-3,5-dicarbonitrile-6-thiopyridine Derivatives. ResearchGate. Retrieved from [Link]
-
Aksenov, A. V., et al. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 103. [Link]
-
Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(12), x241120. [Link]
-
Crash Course. (2020, September 16). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12 [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2-Amino-3,5-dinitrobenzonitrile. Retrieved from [Link]
-
D'hooghe, M., et al. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058-4062. [Link]
-
Blackburn, C. (2005). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. ResearchGate. Retrieved from [Link]
Sources
- 1. 1260654-33-8|2-Amino-3,5-dichloroisonicotinonitrile|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 7. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]
- 8. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,5-Trichloroisonicotinonitrile
This document provides essential procedural guidance for the safe and compliant disposal of 2,3,5-Trichloroisonicotinonitrile (CAS No. 1221791-83-8). As a compound utilized in specialized research and development, understanding its hazardous properties is paramount to ensuring the safety of laboratory personnel and the protection of our environment. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, fostering a culture of safety and scientific integrity.
Hazard Identification and Immediate Safety Precautions
This compound is a halogenated organic compound that presents significant health risks. Based on its GHS classification, it is toxic if swallowed, in contact with skin, or if inhaled.[1] The primary hazards are summarized in the table below.
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P264, P270, P301+P310+P330 |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | P280, P302+P352, P312, P361, P364 |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | P261, P271, P304+P340, P311 |
Data sourced from BLD Pharm product information.[1]
The causality behind these classifications lies in the chemical structure of the molecule. The presence of three chlorine atoms on the pyridine ring and the nitrile group contributes to its reactivity and toxicity. Halogenated pyridines can interfere with biological processes, and nitriles can release cyanide under certain conditions, although the stability of the isonicotinonitrile structure makes this less likely under standard laboratory conditions. Nevertheless, the high toxicity necessitates stringent adherence to safety protocols.
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is mandatory to be equipped with the appropriate PPE. The selection of PPE is not merely a checklist item; it is a critical barrier against chemical exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Given the compound's dermal toxicity, double gloving is recommended.
-
Eye and Face Protection: Chemical safety goggles are essential. A face shield should also be worn to protect against splashes.[5]
-
Respiratory Protection: All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
Protective Clothing: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is the cornerstone of safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can result in non-compliant and costly disposal.
Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label must include the full chemical name, "this compound," and the words "Hazardous Waste." Also, include the appropriate hazard pictograms (e.g., skull and crossbones).
-
Segregation: This waste stream must be segregated as halogenated organic waste .
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[5]
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated spatulas, and weighing papers in the designated solid waste container.
-
Liquid Waste: Collect solutions of the compound in a designated liquid waste container. If a solvent was used, the entire solution is considered halogenated waste.
-
-
Container Management: Keep the waste container tightly sealed when not in use. Store the container in a well-ventilated, secondary containment bin away from heat and sources of ignition.[6]
Spill Management and Decontamination
In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7]
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[7]
-
Secure the Area: Prevent unauthorized personnel from entering the spill area. If the substance is volatile, ensure ignition sources are removed.
-
Don PPE: Before attempting to clean up a small, manageable spill, don the appropriate PPE as described in Section 2.
-
Containment and Cleanup:
-
For solid spills, gently cover the material with an absorbent, inert material like vermiculite or sand to avoid generating dust. Carefully sweep the mixture into the designated hazardous waste container.
-
For liquid spills, cover with an inert absorbent material. Once absorbed, carefully scoop the material into the hazardous waste container.[6]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
For personal decontamination, follow the procedures outlined in Section 1. Contaminated clothing should be removed and decontaminated or disposed of as hazardous waste.[8]
-
Disposal Pathway Decision Framework
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The primary method of disposal for halogenated organic compounds is high-temperature incineration.[5] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Below is a logical workflow for the disposal process within a laboratory setting, leading to final disposal by a certified vendor.
Caption: Disposal workflow from laboratory generation to final destruction.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a regulatory requirement but a professional and ethical responsibility. By understanding the hazards, implementing robust safety protocols, and adhering to the prescribed disposal procedures, we can ensure a safe working environment and safeguard our ecosystem. This guide serves as a foundational document; always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14).
- Emergency Response Plan - Active AgriScience.
- 2,3,5-Trichloroisonicotinic acid Safety Data Sheet. Synquest Labs.
- SAFETY DATA SHEET - Trichloroisocyanuric acid. (2010, June 7). Fisher Scientific.
- SAFETY DATA SHEET - Trichloroacetonitrile. (2024, March 4). Sigma-Aldrich.
- This compound Product Information. BLD Pharm.
- Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. (2024, March 5). PubMed.
- Hazardous Material Spill | Emergency Information. Weill Cornell Medicine.
- Chemical Exposure and Spill Response Procedures. New Mexico State University.
- SAFETY DATA SHEET - Trichloroacetonitrile. (2024, October 14). TCI Chemicals.
- Chemical Spill Procedures. Princeton University Environmental Health and Safety.
- SAFETY DATA SHEET - Trichloroacetonitrile. Fisher Scientific.
- Pyridine: incident management. GOV.UK.
- Pyridine Standard Operating Procedure. Washington State University.
- SAFETY DATA SHEET - Trichloroacetonitrile. (2025, September 7). Thermo Fisher Scientific.
Sources
- 1. 1221791-83-8|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
A Strategic Approach to Safety: Handling 2,3,5-Trichloroisonicotinonitrile in a Research Environment
In the landscape of drug discovery and chemical research, our progress is intrinsically linked to the meticulous and safe handling of novel chemical entities. 2,3,5-Trichloroisonicotinonitrile represents such a compound—a valuable building block whose potential must be unlocked with a disciplined commitment to safety. This guide is designed to be your preferred source for operational safety, moving beyond a simple checklist to provide a deep, trust-based framework for handling this compound. We will explore not just what to do, but why you are doing it, ensuring each step is a self-validating component of a comprehensive safety system.
The Hazard Profile: Understanding the "Why" Behind the Precautions
Before a single container is opened, a researcher's primary tool is a thorough understanding of the material. While specific toxicological data for this compound may be limited, its structure—a pyridine ring substituted with three chlorine atoms and a nitrile group—provides critical clues to its potential hazards. We must operate under the precautionary principle, inferring risk from these structural alerts.
-
Nitrile Group (-CN): This functional group is a well-known toxicophore. In the body or under acidic conditions, it can be metabolized to release cyanide, a potent inhibitor of cellular respiration.[1][2]
-
Chlorinated Aromatic Ring: Polychlorinated aromatic compounds are often associated with skin and eye irritation, and many are toxic.[1][2][3] They can also pose a long-term environmental hazard due to their persistence.[1][2]
Based on data from the closely related compound, trichloroacetonitrile, we can anticipate a similar hazard profile.[1][2][4]
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | Anticipated Classification & Rationale |
|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3: Toxic if swallowed, in contact with skin, or if inhaled.[1][2] The nitrile and chlorinated functionalities strongly suggest systemic toxicity. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. [2] Halogenated organics are often irritating to the skin. |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. [2][3] Fine powders and vapors of chlorinated compounds can be severely irritating to the eyes. |
| Aquatic Hazard (Acute & Chronic) | Category 1 or 2: Very toxic to aquatic life with long-lasting effects. [1][2] Chlorinated pyridines are generally persistent and harmful to aquatic ecosystems. |
The Core Defense: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your most immediate and crucial barrier against exposure. The selection of PPE is not a matter of preference but a risk-assessed necessity. For this compound, a comprehensive ensemble is mandatory.
Respiratory Protection: An Imperative
The primary risk during the handling of solids is the inhalation of fine, aerosolized particles.
-
Minimum Requirement: For any manipulation of the solid powder (e.g., weighing, transferring), a NIOSH-approved N95 respirator is the absolute minimum.
-
Recommended Standard: A full-face, air-purifying respirator with combination organic vapor/P100 (high-efficiency particulate) cartridges is the preferred choice. The full-face configuration provides the dual benefit of a higher respiratory protection factor and integrated, superior eye and face protection against splashes.
Hand and Body Protection: Preventing Dermal Contact
Dermal absorption is a significant route of exposure for toxic chlorinated compounds.[1]
-
Gloves: Double-gloving is a mandatory practice. Use a chemotherapy-rated nitrile glove as the inner layer and a second nitrile or thicker, chemical-resistant glove (e.g., butyl rubber) as the outer layer. This creates a redundant barrier and allows for the safe removal of a contaminated outer glove without compromising the inner protection.[5]
-
Gown/Coat: A standard cotton lab coat is insufficient. A disposable, cuffed gown that is resistant to permeability by hazardous drugs or chemicals should be worn.[5] Ensure the cuffs of the gown are tucked into the outer gloves.
-
Footwear: Closed-toe shoes are required. For added protection during spill cleanup or large-scale work, disposable, chemical-resistant boot covers should be used.
Eye and Face Protection: A Non-Negotiable
-
Mandatory: If not using a full-face respirator, chemical splash goggles are required at all times. Standard safety glasses with side shields do not provide adequate protection from splashes or fine powders.[6]
-
Best Practice: A full-face shield worn over safety goggles offers an additional layer of protection and should be considered standard practice whenever there is a risk of splashing.[6]
The Operational Blueprint: From Benchtop to Waste Stream
A robust safety plan extends beyond PPE to encompass every stage of the chemical's lifecycle in your lab.
Engineering Controls: The First Line of Defense
Your primary engineering control is a certified chemical fume hood.[7] All manipulations of this compound, especially the handling of the solid powder and the preparation of solutions, must be performed within the sash of a properly functioning fume hood.
Procedural Workflow: A Step-by-Step Guide
The following workflow illustrates the critical steps for safely handling the compound, integrating PPE with procedural logic.
Caption: Logical workflow from preparation to cleanup for handling this compound.
Disposal Plan: Responsible Stewardship
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: This waste stream must be kept separate from other non-halogenated solvent waste. Commingling halogenated and non-halogenated waste significantly increases disposal costs and complexity.[8]
-
Solid Waste: All contaminated disposables (gloves, gowns, pipette tips, weighing paper) must be collected in a clearly labeled, puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a dedicated, labeled container for halogenated organic waste.
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[8][9] Never discharge this material down the drain.[10]
Emergency Readiness: Planning for the Unexpected
In the event of an exposure or spill, a swift and correct response is critical.
-
Skin Exposure: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][7]
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Spill Response:
-
Minor Spill (inside fume hood): If you are trained and equipped, use a chemical spill kit to absorb the material. Place the absorbent into the solid hazardous waste container. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert your supervisor and call your institution's emergency response number. Do not attempt to clean it up yourself.
-
By integrating this expert-driven, safety-first approach into your daily operations, you can confidently work with this compound, ensuring the protection of yourself, your colleagues, and the environment, while advancing the frontiers of your research.
References
-
NIOSH Table 1,2 & 3 - Environmental Health & Safety, University of Rochester. [Link]
-
PPE Requirements Hazardous Drug Handling, St. Luke's Health System. [Link]
-
SAFETY DATA SHEET - Trichloroacetonitrile Solution, Chem Service. [Link]
-
Production, Import, Use, and Disposal of Pyridine, Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Safe Handling of Hazardous Drugs, Duke University Safety. [Link]
-
Safe handling of hazardous drugs, PubMed Central (PMC). [Link]
-
Appendix A: Disposal Procedures by Chemical, UW-La Crosse. [Link]
-
Chemical Waste Disposal Guide, East Tennessee State University. [Link]
-
Transmission-Based Precautions, Centers for Disease Control and Prevention (CDC). [Link]
-
Halogenated Solvents in Laboratories, Temple University. [Link]
-
Lab Question: How to make Pyridine into a safe compound to dispose off down the sink, Reddit r/chemhelp. [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. reddit.com [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
